6-Methoxypyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
6-methoxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUXUUZHUCKFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632176 | |
| Record name | 6-Methoxypyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136309-07-4 | |
| Record name | 6-Methoxypyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxypyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for 6-Methoxypyrazine-2-carbonitrile characterization
An In-depth Technical Guide: Spectroscopic Characterization of 6-Methoxypyrazine-2-carbonitrile
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and structural features, derived from the pyrazine core substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group, make it a valuable intermediate in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous characterization and quality control of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, interpretation strategies, and field-proven experimental protocols.
Molecular Structure and Physicochemical Properties
A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure, shown below with IUPAC-recommended atom numbering, forms the basis for all subsequent spectroscopic interpretation.
References
Chemical and physical properties of 6-Methoxypyrazine-2-carbonitrile
An In-depth Technical Guide to 6-Methoxypyrazine-2-carbonitrile for Advanced Research
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard data sheets.
Introduction: A Versatile Heterocyclic Building Block
This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a methoxy and a nitrile group. The pyrazine core is a well-established scaffold in medicinal chemistry, found in numerous biologically active molecules and approved drugs.[1] This prevalence is due to the pyrazine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. The presence of the methoxy and nitrile functional groups on this scaffold makes this compound a particularly valuable and versatile intermediate for chemical synthesis. The electron-withdrawing nitrile group enhances the reactivity of the pyrazine ring and serves as a synthetic handle for conversion into other functional groups, such as amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of diverse chemical space in drug discovery programs.[2]
Molecular Structure and Chemical Identifiers
A precise understanding of the molecule's structure and its standard identifiers is fundamental for any research application.
Caption: 2D Chemical Structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 136309-07-4 | [2][4][5] |
| Molecular Formula | C₆H₅N₃O | [2][4][5] |
| Molecular Weight | 135.12 g/mol | [2][5] |
| Canonical SMILES | COc1cncc(C#N)n1 | [2] |
| InChI | InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | [2] |
| InChIKey | HJMUXUUZHUCKFP-UHFFFAOYSA-N | [3][4] |
| Synonyms | 2-Methoxy-6-cyanopyrazine, 6-Cyano-2-methoxypyrazine |[2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. This compound is typically a white to off-white solid or a colorless to pale yellow liquid at room temperature, depending on its purity.[2][5]
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white solid | [5] |
| Boiling Point | 228.76 °C at 760 mmHg | [4] |
| Density | 1.247 g/cm³ | [4] |
| Flash Point | 92.15 °C | [4] |
| Vapor Pressure | 0.072 mmHg at 25°C | [4] |
| Refractive Index | 1.527 | [4] |
| LogP (predicted) | 0.35688 | [4] |
| pKa (predicted) | -2.67 ± 0.10 | [5] |
| Storage | Store at room temperature |[5][6] |
The predicted LogP value of 0.36 suggests a relatively hydrophilic character, which can be advantageous for solubility in aqueous buffers used in biological screening.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the cyanation of a pyrazine N-oxide precursor. This approach leverages the activation of the pyrazine ring by N-oxidation, facilitating nucleophilic attack.
Caption: A common synthetic workflow for this compound.
In this pathway, 3-methoxypyrazine 1-oxide is treated with trimethylsilyl cyanide in the presence of a base like triethylamine. The N-oxide activates the C2 position for nucleophilic attack by the cyanide ion. The subsequent elimination of the N-oxide oxygen yields the desired product. This method is often preferred for its relatively mild conditions and good yields.
An alternative strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyrazine ring. For instance, the reaction of 6-chloropyrazine-2-carbonitrile with sodium methoxide in methanol can yield the target compound.[7] The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.
Chemical Reactivity
The reactivity of this compound is governed by its three key features:
-
Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic aromatic substitution, especially if further activated by electron-withdrawing groups.
-
Nitrile Group (-CN): This is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are common pharmacophores. This versatility makes the compound a valuable intermediate for creating libraries of derivatives.
-
Methoxy Group (-OCH₃): This electron-donating group can influence the regioselectivity of reactions on the pyrazine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for chemical modification.
Applications in Research and Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries.[2]
Caption: Logical flow of using the compound in a drug discovery program.
Its structure is a fragment of interest in the design of inhibitors for various enzymes, such as kinases and phosphodiesterases, where the pyrazine core can mimic purine bases and form critical hydrogen bonds in the active site. The ability to easily modify the nitrile and methoxy groups allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Beyond medicinal chemistry, related methoxypyrazines are known for their potent aromatic properties, contributing to the characteristic aromas of various foods like roasted coffee and bell peppers.[6][8] While this compound itself is primarily a synthetic intermediate, its pyrazine core is fundamental to the flavor and fragrance industry.[6]
Experimental Protocol: Synthesis of this compound
This protocol describes a laboratory-scale synthesis based on literature precedents.
Objective: To synthesize this compound from 3-methoxypyrazine 1-oxide.
Materials & Reagents:
-
3-Methoxypyrazine 1-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Triethylamine (Et₃N), freshly distilled
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methoxypyrazine 1-oxide (1.0 eq).
-
Solvent and Reagents: Add anhydrous acetonitrile to dissolve the starting material. Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq) at room temperature.
-
Causality Note: Triethylamine acts as a base to facilitate the reaction and neutralize any generated acids. Anhydrous conditions are crucial as TMSCN is moisture-sensitive.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Self-Validation: The bicarbonate wash removes acidic byproducts. The brine wash helps to remove residual water and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The product should appear as a white to off-white solid.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined physicochemical properties, versatile reactivity, and accessible synthetic routes make it an ideal starting point for the synthesis of novel compounds. This guide has provided a detailed overview of its key characteristics and a practical framework for its synthesis and application, empowering scientists to leverage this potent building block in their research endeavors.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. CAS 136309-07-4: 6-METHOXY-PYRAZINE-2-CARBONITRILE [cymitquimica.com]
- 3. PubChemLite - this compound (C6H5N3O) [pubchemlite.lcsb.uni.lu]
- 4. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]
- 5. 136309-07-4 CAS MSDS (6-METHOXY-PYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. 3-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 11332493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of 6-Methoxypyrazine-2-carbonitrile
An In-Depth Technical Guide
Executive Summary
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] 6-Methoxypyrazine-2-carbonitrile, as a derivative, presents a compelling starting point for a discovery campaign. This guide provides a comprehensive, field-proven framework for conducting an initial biological activity screening of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the strategic rationale behind a multi-tiered screening cascade. This approach is designed to efficiently identify and characterize primary bioactivities, manage resources effectively, and build a robust data package to inform subsequent hit-to-lead optimization efforts. The methodologies described herein are self-validating systems, incorporating industry-standard controls and decision-making frameworks to ensure data integrity and trustworthiness.
Introduction: The Rationale for Screening a Pyrazine Derivative
Pyrazine and its derivatives are a class of N-heterocyclic compounds that have garnered significant attention from the pharmaceutical industry.[4] Their six-membered aromatic ring, with two nitrogen atoms in a 1,4-orientation, provides a versatile scaffold for chemical modification, leading to a wide spectrum of pharmacological activities.[2] Marketed drugs and clinical candidates containing the pyrazine motif have shown efficacy as anticancer agents (e.g., kinase inhibitors), diuretics, and antidiabetic agents.[5][6][7] Specifically, pyrazine derivatives have been extensively documented for their anti-cancer properties, targeting key enzymes and receptors involved in cell proliferation and survival.[8][9] Furthermore, their potential as antibacterial and antifungal agents is an area of active research, driven by the urgent need for new antimicrobials to combat rising drug resistance.[1][6][10]
Given this precedent, this compound is a logical candidate for broad biological screening. The methoxy and carbonitrile substitutions offer unique electronic and steric properties that may confer novel bioactivity or improved potency over existing pyrazine compounds. Our initial screening strategy is therefore designed as a hypothesis-generating platform, casting a wide but targeted net to uncover its therapeutic potential.
A Multi-Tiered Screening Cascade Strategy
To maximize efficiency and data value, we will employ a tiered or cascaded screening approach. This strategy begins with broad, cost-effective assays to detect any significant biological response (Tier 1). Positive "hits" from this initial pass are then subjected to more specific, target-oriented assays to begin elucidating the mechanism of action (Tier 2). This structured progression ensures that resources are focused on the most promising activities.
Tier 1: Broad Phenotypic Screening
The initial tier aims to answer a fundamental question: Does the compound exhibit general cytotoxicity against proliferating human cells or antimicrobial activity against common pathogens? These phenotypic assays provide a holistic view of the compound's impact on complex biological systems.
In Vitro Anticancer Screening: The MTT Cell Viability Assay
Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[11][12] It is a cornerstone of preliminary anticancer drug screening due to its high throughput, reproducibility, and cost-effectiveness.[13] The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[16]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48-72 hours at 37°C and 5% CO₂. The exposure time can be critical and may need optimization.[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., pure DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[11]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Presentation and Interpretation
The quantitative data should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[17][18]
| Cell Line | Compound ID | Test Concentration (µM) | % Viability | Calculated IC₅₀ (µM) |
| MCF-7 (Breast) | 6-MP-2-CN | 0.1 | 98.2 | \multirow{5}{}{7.8} |
| 1.0 | 85.1 | |||
| 10.0 | 45.3 | |||
| 50.0 | 15.6 | |||
| 100.0 | 5.2 | |||
| A549 (Lung) | 6-MP-2-CN | 0.1 | 99.1 | \multirow{5}{}{12.5} |
| 1.0 | 90.4 | |||
| 10.0 | 58.7 | |||
| 50.0 | 22.1 | |||
| 100.0 | 8.9 | |||
| Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound (6-MP-2-CN). |
Decision Point: An IC₅₀ value below 10 µM is generally considered a potent hit and warrants progression to Tier 2 screening for that specific cell line or cancer type.
Antimicrobial Susceptibility Testing
Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[19] Pyrazine derivatives have shown promise in this area.[20][21] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] This quantitative method is more informative than qualitative diffusion assays and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[25]
Detailed Experimental Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
-
Assay Plate Setup:
-
In a sterile 96-well U-bottom plate, add 100 µL of sterile broth to columns 2-12.
-
Add 200 µL of the test compound at its highest concentration (dissolved in broth) to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to wells in columns 1-11.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.[23]
-
Data Presentation and Interpretation
| Microbial Strain | Type | Compound ID | MIC (µg/mL) | Positive Control (Ciprofloxacin/Fluconazole) MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram (+) | 6-MP-2-CN | 16 | 0.5 |
| E. coli ATCC 25922 | Gram (-) | 6-MP-2-CN | >128 | 0.015 |
| C. albicans ATCC 90028 | Fungus | 6-MP-2-CN | 32 | 1.0 |
| Table 2: Hypothetical Antimicrobial Activity (MIC) Data for this compound (6-MP-2-CN). |
Decision Point: An MIC value of ≤32 µg/mL is often considered a good starting point for further investigation, especially against challenging pathogens.
Tier 2: Target-Oriented and Mechanistic Assays
If Tier 1 screening reveals promising activity (e.g., potent cytotoxicity), the next logical step is to investigate plausible mechanisms. Based on the extensive literature on pyrazine derivatives, kinase inhibition is a primary hypothesis for anticancer activity.[5][8] Concurrently, it is crucial to assess potential liabilities, such as inhibition of Cytochrome P450 (CYP) enzymes, which is a major cause of adverse drug-drug interactions.[26][27]
Kinase Inhibition Screening
Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Many successful anticancer drugs are kinase inhibitors, and pyrazine is a common scaffold in this class of molecules.[8] For example, Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor.[8] An initial screen against a panel of relevant kinases (e.g., those involved in cell cycle control or oncogenic signaling) can quickly determine if this is a viable mechanism of action. High-throughput, luminescence-based assays that measure ATP consumption are a standard industry approach.[28]
Protocol Outline: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Kinase Reaction: Incubate the specific kinase, its substrate, and ATP with serial dilutions of this compound.
-
ATP Depletion: After the reaction period, add a reagent that depletes the remaining unconsumed ATP.
-
Luminescence Generation: Add a second reagent that uses the ADP generated by the kinase reaction to produce a luminescent signal via luciferase.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity; therefore, a low signal indicates potent inhibition.
-
Data Analysis: Calculate IC₅₀ values from the dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: CYP enzymes are the primary family of enzymes responsible for drug metabolism.[29] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions by slowing the clearance of co-administered drugs.[27] Therefore, assessing CYP inhibition early in the discovery process is a regulatory expectation and a critical step in de-risking a compound.[29] The standard in vitro method uses human liver microsomes, which are rich in CYP enzymes, and measures the effect of the test compound on the metabolism of a known, isoform-specific probe substrate.[26][30]
Protocol Outline: CYP Inhibition Assay
-
Incubation: Incubate human liver microsomes, a specific CYP probe substrate (e.g., phenacetin for CYP1A2), and an NADPH-regenerating system with a range of concentrations of this compound.
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Metabolite Quantification: Analyze the formation of the specific metabolite (e.g., acetaminophen from phenacetin) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[31]
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate an IC₅₀ value.[30]
| Enzyme Target | Compound ID | Calculated IC₅₀ (µM) | Positive Control (e.g., Ketoconazole for CYP3A4) IC₅₀ (µM) |
| CYP1A2 | 6-MP-2-CN | > 50 | 0.15 |
| CYP2D6 | 6-MP-2-CN | 22.5 | 0.08 |
| CYP3A4 | 6-MP-2-CN | > 50 | 0.05 |
| Table 3: Hypothetical Cytochrome P450 Inhibition Data for this compound (6-MP-2-CN). |
Interpretation: An IC₅₀ value > 10 µM is generally considered low risk for clinically significant drug-drug interactions, although this must be interpreted in the context of the compound's expected therapeutic concentration.
Conclusion and Future Directions
This technical guide outlines a logical and efficient cascade for the initial biological screening of this compound. By starting with broad phenotypic assays and progressing to more specific, target-based investigations, this strategy provides a robust framework for identifying and validating potential therapeutic activities. The hypothetical data presented herein—showing moderate, selective cytotoxicity against breast cancer cells and weak antimicrobial activity—would justify advancing the compound into more detailed mechanism of action studies, such as cell cycle analysis or apoptosis assays, and screening against a broader panel of cancer-relevant kinases. The low potential for CYP inhibition would be a favorable characteristic for continued development. This structured, data-driven approach is fundamental to navigating the complexities of early-stage drug discovery and maximizing the probability of success.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. clyte.tech [clyte.tech]
- 18. promegaconnections.com [promegaconnections.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. apec.org [apec.org]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. ifyber.com [ifyber.com]
- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 27. criver.com [criver.com]
- 28. biocompare.com [biocompare.com]
- 29. lnhlifesciences.org [lnhlifesciences.org]
- 30. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
The Ascendance of Pyrazine-2-Carbonitrile: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide delves into the discovery and history of a particularly influential class of these compounds: pyrazine-2-carbonitrile derivatives. We will explore the evolution of their synthesis, from classical methods to modern catalytic approaches, and highlight their profound impact on the development of life-saving drugs.
The Genesis of a Privileged Scaffold: Early Pyrazine Syntheses
The story of pyrazine-2-carbonitrile begins with the foundational discoveries of the parent pyrazine ring system in the late 19th century. These early methods, while not directly yielding the carbonitrile derivative, laid the crucial groundwork for subsequent functionalization.
Two pioneering named reactions stand out:
-
The Staedel–Rugheimer Pyrazine Synthesis (1876): This was one of the first reported methods for constructing the pyrazine ring. It involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes condensation and oxidation to yield a substituted pyrazine.
-
The Gutknecht Pyrazine Synthesis (1879): Shortly after, Hermann Gutknecht developed a variation based on the self-condensation of α-amino ketones.[1][2] These α-amino ketones are typically generated in situ from the reduction of α-oximino ketones. The resulting dihydropyrazines are then oxidized to the aromatic pyrazine ring.[3][4]
These classical syntheses, while historically significant, often required harsh conditions and offered limited control over substitution patterns. However, they opened the door for chemists to explore the properties and potential of this new heterocyclic system.
The Introduction of the Cyano Group: A Gateway to Diverse Functionality
The introduction of a carbonitrile (cyano) group at the 2-position of the pyrazine ring proved to be a pivotal moment, unlocking a vast new area of chemical space for drug discovery. The nitrile group is a versatile functional handle that can be readily converted into other important moieties, such as amides, carboxylic acids, and tetrazoles, significantly expanding the potential for structure-activity relationship (SAR) studies.
Several key synthetic strategies have been developed to afford pyrazine-2-carbonitrile and its derivatives:
Ammoxidation of 2-Methylpyrazine
One of the most industrially significant methods for the synthesis of 2-cyanopyrazine is the vapor-phase catalytic ammoxidation of 2-methylpyrazine.[2][3][5] This process involves the reaction of 2-methylpyrazine with ammonia and oxygen at high temperatures over a metal oxide catalyst.
Experimental Protocol: Continuous-Flow Ammoxidation of 2-Methylpyrazine[5]
Catalyst Preparation: A CrVPO/γ-Al2O3 catalyst is prepared by impregnating γ-alumina with a solution containing chromium trioxide, vanadium pentoxide, and phosphoric acid.
Reactor Setup: A microreactor with a vaporization chamber and a sinusoidal wave microchannel is used. The catalyst is packed into the microchannel.
Reaction Conditions: An aqueous solution of 2-methylpyrazine is vaporized and mixed with ammonia and oxygen. The gaseous mixture is passed through the heated catalyst bed.
Process Parameters:
Temperature: 480 °C
Molar Ratio (MP:H₂O:NH₃:O₂): 1:x:6:12
Catalyst: CrVPO/γ-Al₂O₃
Product Isolation: The reactor effluent is cooled, and the 2-cyanopyrazine product is isolated and purified.
This continuous-flow process allows for high space-time yields and improved safety for this highly exothermic reaction.[5]
Palladium-Catalyzed Cyanation of Halopyrazines
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. Palladium-catalyzed cyanation of 2-halopyrazines has become a widely used and versatile method for the synthesis of pyrazine-2-carbonitrile derivatives, offering mild reaction conditions and broad functional group tolerance.[6][7]
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyrazine[8]
Reaction Setup: To a reaction vessel under a nitrogen atmosphere, add 2-bromopyrazine, a palladium catalyst (e.g., palladium acetate), a cyanide source (e.g., potassium ferrocyanide), a base (e.g., sodium carbonate), and a solvent (e.g., N,N-dimethylacetamide).
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for several hours.
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the filtrate is subjected to reduced pressure distillation to yield 2-cyanopyrazine.
The choice of catalyst, ligand, cyanide source, and reaction conditions can be optimized to achieve high yields for a wide range of substituted halopyrazines.
From Amide to Nitrile: Dehydration of Pyrazine-2-carboxamide
Pyrazine-2-carbonitrile can also be synthesized from its corresponding primary amide, pyrazine-2-carboxamide, through a dehydration reaction. This is a common transformation in organic synthesis and can be achieved using various dehydrating agents. A notable example is the preparation of 5-chloropyrazine-2-carbonitrile from 5-chloropyrazine-2-carboxamide.[8]
Landmark Derivatives and Their Therapeutic Impact
The true significance of pyrazine-2-carbonitrile lies in the remarkable biological activities of its derivatives. Two iconic drugs, Pyrazinamide and Favipiravir, underscore the profound impact of this scaffold on modern medicine.
Pyrazinamide: A Pillar in Tuberculosis Treatment
Pyrazinamide (PZA), the amide derivative of pyrazinoic acid, is a first-line medication for the treatment of tuberculosis. Although it lacks the nitrile group, its synthesis is intrinsically linked to pyrazine-2-carbonitrile, which is a key intermediate in its industrial production.[9]
-
Discovery and History: Pyrazinamide was first synthesized in 1936, but its potent antitubercular activity was not recognized until 1952. Its discovery was serendipitous, stemming from research into nicotinamide analogs.
-
Mechanism of Action: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA disrupts the membrane potential and interferes with energy production in Mycobacterium tuberculosis, particularly in the acidic environment of granulomas.
Favipiravir (T-705): A Broad-Spectrum Antiviral
Favipiravir, a fluorinated pyrazine-2-carboxamide derivative, is a potent antiviral drug with activity against a wide range of RNA viruses.
-
Development: Developed by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm), Favipiravir (brand name Avigan) was approved in Japan in 2014 for the treatment of influenza.
-
Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
The synthesis of Favipiravir often involves the use of a substituted pyrazine-2-carbonitrile intermediate.
Expanding Horizons: Diverse Pharmacological Activities
Beyond these two prominent examples, the pyrazine-2-carbonitrile scaffold has been extensively explored for a wide range of therapeutic applications, demonstrating its versatility as a pharmacophore.
Kinase Inhibitors in Oncology
The aminopyrazine core, often derived from a pyrazine-2-carbonitrile precursor, is a well-established scaffold for the design of potent and selective kinase inhibitors for cancer therapy.[4][10] The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.
| Target Kinase | Derivative Example | Biological Activity |
| Checkpoint Kinase 1 (CHK1) | 3-Amino-6-phenylpyrazine-2-carbonitrile derivatives | Sensitizes cancer cells to chemotherapy |
| Fibroblast Growth Factor Receptors (FGFRs) | Substituted 3-aminopyrazine-2-carbonitriles | Anti-proliferative activity in various cancers |
| Cyclin-Dependent Kinases (CDKs) | Aminopyrazine derivatives | Cell cycle arrest and apoptosis in cancer cells |
Diuretics
Derivatives of pyrazinecarboxamide, which can be synthesized from pyrazine-2-carbonitrile, have been investigated for their diuretic properties. These compounds often function by modulating ion transport in the kidneys.
Other Therapeutic Areas
The pharmacological potential of pyrazine-2-carbonitrile derivatives extends to various other areas, including:
-
Antimicrobial agents: Novel derivatives have shown activity against various bacterial and fungal strains.[7]
-
Anti-inflammatory agents: Certain pyrazine derivatives exhibit anti-inflammatory properties.[11]
-
Central Nervous System (CNS) disorders: The scaffold is being explored for the development of agents targeting CNS diseases.
Visualizing the Synthetic Landscape
The following diagrams illustrate the key synthetic pathways and logical relationships in the discovery and development of pyrazine-2-carbonitrile derivatives.
Conclusion and Future Perspectives
The journey of pyrazine-2-carbonitrile derivatives, from their conceptual origins in the 19th-century discovery of the pyrazine ring to their current status as indispensable scaffolds in drug discovery, is a testament to the power of synthetic chemistry. The continuous evolution of synthetic methodologies has provided researchers with increasingly efficient and versatile tools to explore the vast chemical space around this privileged core.
The remarkable success of drugs like Pyrazinamide and Favipiravir has firmly established the therapeutic potential of this class of compounds. As our understanding of disease biology deepens, the pyrazine-2-carbonitrile scaffold will undoubtedly continue to serve as a fertile ground for the design and development of novel, life-saving medicines. The ongoing exploration of its derivatives as kinase inhibitors, antimicrobials, and agents for other therapeutic areas promises a future rich with new discoveries and clinical breakthroughs.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 2. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
An In-Depth Technical Guide to 6-Methoxy-pyrazine-2-carbonitrile (CAS 136309-07-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-pyrazine-2-carbonitrile, identified by CAS number 136309-07-4, is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its pyrazine core, substituted with a methoxy and a cyano group, makes it a versatile synthetic intermediate for the development of novel therapeutic agents. The pyrazine ring is a well-established pharmacophore found in numerous biologically active molecules, including approved drugs for various indications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-methoxy-pyrazine-2-carbonitrile, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.
Chemical Structure and Properties
6-Methoxy-pyrazine-2-carbonitrile is characterized by a six-membered aromatic pyrazine ring containing two nitrogen atoms at positions 1 and 4. A methoxy group (-OCH₃) is attached at the 6-position, and a nitrile group (-C≡N) is at the 2-position.[3] This specific arrangement of functional groups imparts unique electronic and chemical properties to the molecule, influencing its reactivity and potential as a scaffold in drug design.
dot graph { layout=neato; node [shape=plaintext]; " " [pos="0,0!"]; N1 [label="N", pos="0.866,0.5!"]; C2 [label="C", pos="1.732,0!"]; N4 [label="N", pos="0.866,-1.5!"]; C5 [label="C", pos="-0.866,-1.5!"]; C6 [label="C", pos="-1.732,0!"]; C3 [label="C", pos="0,-1!"]; CN_C [label="C", pos="2.598,0.5!"]; CN_N [label="N", pos="3.464,1!"]; O [label="O", pos="-2.598,-0.5!"]; CH3 [label="CH₃", pos="-3.464,-1!"];
C2 -- N1 [style=solid]; N1 -- C6 [style=solid]; C6 -- C5 [style=solid]; C5 -- N4 [style=solid]; N4 -- C3 [style=solid]; C3 -- C2 [style=solid]; C2 -- CN_C [style=solid]; CN_C -- CN_N [style=triple]; C6 -- O [style=solid]; O -- CH3 [style=solid]; } Caption: Chemical structure of 6-Methoxy-pyrazine-2-carbonitrile.
Table 1: Physicochemical Properties of 6-Methoxy-pyrazine-2-carbonitrile
| Property | Value | Source |
| CAS Number | 136309-07-4 | [4] |
| Molecular Formula | C₆H₅N₃O | |
| Molecular Weight | 135.12 g/mol | |
| Boiling Point | 228.76 °C at 760 mmHg | |
| Density | 1.247 g/cm³ | |
| Flash Point | 92.151 °C | |
| SMILES | COc1cncc(n1)C#N | [3] |
| InChI | InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | [3] |
Synthesis and Reactivity
The synthesis of 6-methoxy-pyrazine-2-carbonitrile can be approached through several synthetic routes, primarily involving the modification of a pre-existing pyrazine ring. A common and logical precursor for its synthesis is 6-chloropyrazine-2-carbonitrile.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the pyrazine nitrogens and the nitrile group, which activate the ring towards nucleophilic attack. The synthesis of 6-methoxypyrazine-2-carbonitrile can be achieved by reacting 6-chloropyrazine-2-carbonitrile with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol.[5]
Experimental Protocol: Synthesis from 6-Chloropyrazine-2-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add a solution of sodium methoxide (1.1-1.5 eq) in methanol dropwise at room temperature. The causality for using a slight excess of sodium methoxide is to ensure complete conversion of the starting material.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl). The choice of a weak acid for neutralization helps to avoid any potential acid-catalyzed side reactions.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine. Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure 6-methoxy-pyrazine-2-carbonitrile.
dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="6-Chloropyrazine-2-carbonitrile"]; B [label="Sodium Methoxide in Methanol"]; C [label="Nucleophilic Aromatic Substitution"]; D [label="6-Methoxy-pyrazine-2-carbonitrile"]; E [label="Sodium Chloride"];
A -> C; B -> C; C -> D; C -> E; } Caption: Synthetic workflow for 6-Methoxy-pyrazine-2-carbonitrile.
Spectroscopic Data and Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons are influenced by the electronic effects of the methoxy and cyano substituents. A singlet corresponding to the three protons of the methoxy group will be observed in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all six carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles. The carbons of the pyrazine ring will have distinct chemical shifts based on their substitution pattern. The methoxy carbon will resonate at a typical upfield chemical shift.[7][8]
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (135.12 g/mol ).[9] Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, CO, or a methyl radical from the methoxy group, which is a common fragmentation pathway for such compounds.[10]
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity for 6-methoxy-pyrazine-2-carbonitrile has not been extensively reported, its value lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyrazine scaffold is a key component of several approved drugs, highlighting its importance in medicinal chemistry.[1]
Scaffold for Kinase Inhibitors
The 3-aminopyrazine-2-carbonitrile scaffold, which is structurally related to 6-methoxy-pyrazine-2-carbonitrile, is a known pharmacophore in the design of kinase inhibitors.[11][12] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. The nitrile and amino/methoxy groups on the pyrazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Intermediate for Antiviral Agents
The pyrazine ring is the core structure of the antiviral drug Favipiravir, which is an RNA-dependent RNA polymerase inhibitor.[13] Although 6-methoxy-pyrazine-2-carbonitrile is not a direct intermediate in the most common synthetic routes to Favipiravir, its structural similarity to key intermediates like 3,6-dichloropyrazine-2-carbonitrile makes it a compound of interest for the development of new antiviral agents. The methoxy group can be a site for further chemical modification to explore structure-activity relationships (SAR) and develop novel analogs with improved efficacy or pharmacokinetic properties.
Conclusion
6-Methoxy-pyrazine-2-carbonitrile is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the pyrazine scaffold, makes it an attractive building block for the development of novel kinase inhibitors and antiviral agents. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic candidates. This technical guide provides a foundational understanding for researchers and scientists looking to utilize 6-methoxy-pyrazine-2-carbonitrile in their drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-saarland.de [uni-saarland.de]
- 4. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. whitman.edu [whitman.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine, methoxy- [webbook.nist.gov]
Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Novel Pyrazine Compounds
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] However, the journey from a promising hit compound to a clinical candidate is contingent on a deep and thorough understanding of its mechanism of action (MOA). This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to comprehensively elucidate the MOA of novel pyrazine derivatives. Moving beyond a mere compilation of protocols, this guide emphasizes the causal logic behind experimental choices, presenting a self-validating system of inquiry that builds from broad phenotypic observations to precise molecular interactions. Herein, we detail a multi-faceted approach encompassing initial phenotypic and cytotoxicity profiling, target identification and validation, and downstream signaling pathway analysis, all grounded in field-proven insights and supported by authoritative references.
Introduction: The Pyrazine Privileged Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in drug discovery.[3][4] Its unique electronic properties, including its role as a hydrogen bond acceptor, contribute to its ability to interact with a wide range of biological targets.[4] Marketed drugs and clinical candidates containing the pyrazine moiety have demonstrated efficacy against a spectrum of diseases, from tuberculosis (pyrazinamide) to cancer (bortezomib, gilteritinib).[4][5] The diverse pharmacological profiles of pyrazine derivatives underscore the critical need for robust and systematic MOA studies to unlock their full therapeutic potential and anticipate potential liabilities. This guide presents a logical workflow to navigate the complexities of MOA elucidation for this important class of compounds.
The Strategic Workflow: From Phenotype to Target
A successful MOA study is not a linear execution of experiments but an iterative process of hypothesis generation and testing. The workflow presented here is designed to systematically narrow the field of possibilities, starting with the observable effects of the compound on cells and culminating in the identification and validation of its direct molecular target(s).
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Upstream Raw Materials for 6-Methoxypyrazine-2-carbonitrile Synthesis
Introduction
6-Methoxypyrazine-2-carbonitrile is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural properties make it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and high-value flavor and fragrance compounds. The strategic incorporation of the pyrazine ring, a privileged scaffold in medicinal chemistry, along with the methoxy and nitrile functional groups, allows for diverse downstream modifications. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the upstream raw materials and the chemical logic that underpins each route. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the manufacturing landscape for this key intermediate.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound is primarily achieved through three strategic pathways, each originating from different foundational raw materials. The choice of a specific route in a research or industrial setting often depends on factors such as raw material cost and availability, scalability, overall yield, and environmental, health, and safety (EHS) considerations.
-
Pathway A: The Halogenated Pyrazine Route. This is arguably the most common and industrially relevant approach. It involves the sequential functionalization of a di-halogenated pyrazine, typically 2,6-dichloropyrazine.
-
Pathway B: The Sandmeyer Reaction Route. A classic transformation in aromatic chemistry, this pathway builds the nitrile functionality from an amino-substituted pyrazine precursor via a diazonium salt intermediate.
-
Pathway C: The Pyrazine N-Oxide Route. This less common but mechanistically elegant route utilizes the activation of the pyrazine ring through N-oxidation to facilitate nucleophilic cyanation.
The following sections will dissect each pathway, detailing the required raw materials and the scientific rationale for each synthetic step.
Pathway A: The Halogenated Pyrazine Route
This pathway is characterized by its straightforward, stepwise approach, beginning with a commercially abundant starting material. The core strategy involves first establishing the methoxy group via a nucleophilic aromatic substitution (SNAr), followed by the introduction of the nitrile group, typically through a metal-catalyzed cyanation reaction.
Logical Flow of Pathway A
Unlocking the Therapeutic Potential of 6-Methoxypyrazine-2-carbonitrile: A Technical Guide to Target Identification and Validation
For Immediate Release
[Shanghai, CN – January 5, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the potential therapeutic targets of 6-Methoxypyrazine-2-carbonitrile. While this specific molecule is not extensively characterized in publicly available literature, its pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutics. This guide, therefore, outlines a comprehensive, field-proven strategy for the systematic identification and validation of its biological targets, leveraging established methodologies and drawing parallels from structurally related, bioactive compounds.
Introduction: The Pyrazine Scaffold as a Foundation for Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of many pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets.[1] Notable examples of pyrazine-containing drugs include Bortezomib, a proteasome inhibitor for multiple myeloma, and Favipiravir, an RNA-dependent RNA polymerase inhibitor with broad-spectrum antiviral activity.[4]
This compound (CAS No: 136309-07-4) is a small molecule featuring this key pyrazine core, further decorated with a methoxy and a carbonitrile group.[5][6] While its current primary application is in the flavor and fragrance industry, contributing roasted and nutty aroma notes, the inherent bioactivity of the pyrazine scaffold strongly suggests a largely unexplored therapeutic potential.[7] This guide provides a systematic roadmap for unlocking this potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 136309-07-4 | [5] |
| Molecular Formula | C₆H₅N₃O | [7] |
| Molecular Weight | 135.12 g/mol | [7] |
| Boiling Point | 228.76 °C at 760 mmHg | |
| Density | 1.247 g/cm³ | |
| LogP | 0.35688 |
A Multi-Pronged Approach to Target Identification
Identifying the molecular targets of a novel compound requires a multi-faceted approach, beginning with broad, unbiased screening and progressively narrowing down to specific, validated interactions. This process can be conceptualized as a funnel, moving from computational predictions and high-throughput screening to detailed biochemical and cellular assays, and finally to in vivo validation.
Caption: A workflow for identifying and validating the therapeutic targets of a novel compound.
Phase 1: Hypothesis Generation through In Silico and Phenotypic Screening
The initial phase aims to cast a wide net to generate hypotheses about the compound's biological activity.
-
In Silico Screening: Computational methods can predict potential targets based on structural similarity to known ligands and by docking the compound into the binding sites of a vast library of proteins. This approach is cost-effective and can rapidly prioritize protein families for further investigation. Given the prevalence of pyrazine derivatives as kinase inhibitors, a focused in silico screen against the human kinome is a logical starting point.[1]
-
High-Throughput Phenotypic Screening: This involves testing the compound across a diverse panel of cell lines, representing various cancer types or other disease states, to identify cellular phenotypes of interest.[8][9] Assays can measure broad endpoints like cell viability, apoptosis, or cell cycle arrest, or utilize reporter gene assays to monitor the activity of specific signaling pathways.
Phase 2: Target Deconvolution and Initial Validation
Once a biological effect is observed, the next step is to identify the specific molecular target(s) responsible.
-
Affinity-Based Methods: A powerful technique is affinity chromatography coupled with mass spectrometry. This involves immobilizing this compound on a solid support and using it to "pull down" interacting proteins from cell lysates. Mass spectrometry then identifies these putative binding partners.
-
Biochemical Assays: For hypothesized targets, such as kinases, direct enzymatic assays are essential for validation.[10] These in vitro assays measure the ability of the compound to inhibit the activity of a purified enzyme. A broad kinase panel screen would be highly informative.
Phase 3: Cellular and In Vivo Validation
The final and most critical phase is to confirm that the interaction between the compound and its putative target is responsible for the observed cellular phenotype and has therapeutic relevance in a living organism.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound binds to its target within the complex environment of a living cell.
-
In Vivo Models: Efficacy and toxicity must be evaluated in animal models of disease.[11][12] For potential anti-cancer applications, this would involve using cell line-derived or patient-derived xenograft models in immunocompromised mice.[12][13]
Detailed Experimental Protocols
The following are representative protocols for key experiments in the target identification workflow.
Protocol 1: High-Throughput Cell Viability Screening
Objective: To assess the cytotoxic or cytostatic effects of this compound across a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Maintain a panel of 20-30 human cancer cell lines (e.g., from the NCI-60 panel) in their recommended growth media and conditions.
-
Plating: Seed cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then further dilute in culture medium. Add the compound to the cells over a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 value for each cell line.
Protocol 2: Kinase Inhibition Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Assay Platform: Utilize a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., Eurofins DiscoverX, Promega).
-
Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO).
-
Screening: The CRO will perform in vitro kinase activity assays at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results will be provided as a percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with >50% inhibition at a given concentration.
-
Follow-up: For promising hits, perform follow-up dose-response assays to determine the IC50 values.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Methodology:
-
Cell Line Selection: Choose a cancer cell line that demonstrated high sensitivity to the compound in vitro.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant the selected cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group will receive the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker assessment via immunohistochemistry).
Potential Therapeutic Avenues
Based on the known activities of pyrazine derivatives, several therapeutic areas warrant investigation for this compound:
-
Oncology: As many pyrazine compounds are kinase inhibitors, this molecule could target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]
-
Virology: The structural similarity to compounds like Favipiravir suggests potential antiviral activity.
-
Inflammatory Diseases: Certain kinase pathways are central to the inflammatory response, presenting another potential therapeutic avenue.
Conclusion
This compound represents a promising starting point for a drug discovery program. Its pyrazine core is a well-validated scaffold for developing potent and selective therapeutics. The systematic approach outlined in this guide, combining in silico, in vitro, and in vivo methodologies, provides a robust framework for identifying and validating its therapeutic targets. By following this path, researchers can efficiently unlock the full therapeutic potential of this intriguing molecule.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]
- 6. 136309-07-4 CAS MSDS (6-METHOXY-PYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer | EMBO Molecular Medicine [link.springer.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the In Silico Characterization of 6-Methoxypyrazine-2-carbonitrile: A Workflow for Novel Compound Investigation
Executive Summary
The early-stage assessment of novel small molecules is a cornerstone of modern drug discovery, demanding a blend of speed, accuracy, and mechanistic insight. 6-Methoxypyrazine-2-carbonitrile, a heterocyclic compound built upon the medicinally relevant pyrazine scaffold, represents a typical starting point for such investigations.[1] While its industrial applications in flavors and chemical synthesis are noted, its biological interaction profile remains largely uncharacterized.[2] This technical guide presents a comprehensive in silico workflow designed to systematically investigate a novel chemical entity like this compound. We eschew a rigid template to deliver a logically sequenced, field-proven strategy that moves from broad target identification to nuanced, dynamic interaction analysis. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational choice, ensuring a self-validating and robust analytical cascade. The methodologies covered—from target fishing and molecular docking to molecular dynamics and ADMET profiling—form an integrated approach to generate high-confidence, experimentally testable hypotheses, thereby accelerating the transition from chemical concept to therapeutic candidate.[3][4]
Part 1: Foundational Analysis and Strategic Inception
The Subject Molecule: this compound
Before any computational analysis, a thorough understanding of the subject molecule is paramount.
-
Structure: A pyrazine ring substituted with a methoxy (-OCH₃) group at position 6 and a nitrile (-C≡N) group at position 2.
-
Rationale for Interest: The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in several approved therapeutic agents.[1] Furthermore, related aminopyrazine-carbonitrile derivatives have shown promise as kinase inhibitors, suggesting a potential, albeit hypothetical, area of biological activity to explore.[7]
The In Silico Imperative: Why Model First?
Computer-aided drug design (CADD) has become indispensable in preclinical research.[8] It provides a cost- and time-effective framework to prioritize resources by:
-
Identifying Potential Biological Targets: Sifting through the entire proteome to find proteins that may bind to the molecule.[9]
-
Predicting Binding Interactions: Visualizing how the molecule might interact with a target at an atomic level.
-
Assessing Stability and Dynamics: Understanding how the interaction holds up over time in a simulated physiological environment.[10]
-
Evaluating "Drug-Likeness": Predicting pharmacokinetic and toxicity (ADMET) properties before a single physical experiment is conducted.[11][12]
This guide uses this compound as a case study to walk through a robust workflow that leverages these computational advantages.
Part 2: Target Identification: From Ligand Structure to Biological Hypothesis
For a novel compound, the primary challenge is identifying its biological target(s). We employ a dual-pronged approach: a broad, ligand-based search followed by a focused, structure-based hypothesis.
Ligand-Based Target Fishing with Pharmacophore Modeling
The principle of pharmacophore modeling is that a molecule's biological function is dictated by the spatial arrangement of its key chemical features.[13][14][15] We can use the structure of this compound to build a 3D "query" and search for proteins that have binding sites complementary to this query.
Causality Behind the Method: This approach is unbiased by prior assumptions about the target family. It casts a wide net, using the ligand's intrinsic chemical properties—hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers—to find potential macromolecular partners.[16]
-
Feature Definition: Generate a low-energy 3D conformation of this compound. Identify its key pharmacophoric features:
-
Hydrogen Bond Acceptor (from the pyrazine nitrogens and the nitrile nitrogen).
-
Aromatic Ring (the pyrazine core).
-
Hydrophobic Feature (from the methyl group).
-
-
Hypothesis Generation: Create a 3D pharmacophore model that captures the spatial relationships between these features.
-
Database Screening: Screen this pharmacophore model against a database of protein structures prepared for screening (e.g., PDB, sc-PDB). The search identifies proteins with binding sites that can geometrically and chemically accommodate the defined features.
-
Hit List Curation: Rank the resulting protein "hits" based on how well they fit the pharmacophore model. Further triage this list based on biological relevance, pathway analysis, and druggability assessments.
Caption: A workflow for identifying potential protein targets using the ligand's structure.
Part 3: Molecular Docking: A Static Snapshot of Binding
Based on literature evidence that similar scaffolds inhibit kinases, we will select a representative target for a focused analysis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key target in oncology.[7] Molecular docking will predict the preferred binding orientation of our molecule within the VEGFR2 active site.[17]
Causality Behind the Method: Docking provides a computationally inexpensive method to generate a primary binding hypothesis.[18] By evaluating hundreds of thousands of possible poses using a scoring function, it ranks the most energetically favorable orientations, guiding further, more intensive computational and experimental work.[19]
-
Receptor Preparation:
-
Download the crystal structure of VEGFR2 (e.g., PDB ID: 4ASD).
-
Remove all non-essential components (water molecules, co-solvents, original ligand).
-
Add polar hydrogens and assign atomic partial charges using a standard force field (e.g., CHARMM36, AMBER).
-
Perform a constrained energy minimization to relieve any structural strain.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define a docking grid box centered on the known ATP-binding site of VEGFR2, ensuring it is large enough to accommodate the ligand.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock, Glide, or GOLD. The algorithm will systematically sample ligand conformations and orientations within the grid box.[17]
-
-
Pose Analysis:
-
Analyze the top-scoring poses. Examine key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.
-
The primary metric for success is the identification of a stable, low-energy pose that forms chemically sensible interactions.
-
Trustworthiness is paramount.[20] Before docking our test molecule, the protocol must be validated.
-
Re-docking: Extract the co-crystallized ligand from the original PDB file (e.g., sorafenib for 4ASD) and dock it back into the receptor. Criterion for success: The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å. This confirms the docking parameters can reproduce a known binding mode.
Caption: A structured workflow for predicting ligand binding poses via molecular docking.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (VEGFR2) | Predicted Interactions |
| This compound | -7.2 | Cys919, Glu885, Asp1046 | H-bond with hinge region (Cys919), salt bridge with DFG motif (Asp1046) |
| Sorafenib (Control) | -10.5 | Cys919, Glu885, Asp1046, Phe1047 | H-bond with Cys919 & Glu885, salt bridge with Asp1046, pi-stacking with Phe1047 |
Part 4: Molecular Dynamics: From a Static Pose to a Dynamic System
A docking pose is a static, gas-phase prediction. Molecular Dynamics (MD) simulations introduce explicit solvent, temperature, and pressure, allowing us to observe the dynamic evolution of the protein-ligand complex over time.[10][21]
Causality Behind the Method: MD simulations provide critical insights into the stability of the predicted binding pose.[22] If a docked ligand is not truly stable, it will often dissociate or drift significantly during an MD run. This step validates the docking hypothesis in a more biologically relevant environment and can reveal subtle conformational changes and key water-mediated interactions missed by docking.[23]
-
System Building:
-
Take the highest-ranked, most plausible docking pose of the this compound-VEGFR2 complex.
-
Generate topology and parameter files for the ligand using a tool like CGenFF or antechamber.
-
Place the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
-
-
Minimization: Perform energy minimization to remove any steric clashes between the solute, solvent, and ions.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to 310 K (37 °C) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Release the position restraints in stages while maintaining constant temperature and pressure (1 atm). This ensures the system reaches the correct density.
-
-
Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) without restraints to collect trajectory data for analysis. Common software includes GROMACS, AMBER, or NAMD.[24][25]
The trustworthiness of an MD simulation is assessed by its stability and convergence.
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing curve indicates the system has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and stable regions of the protein. The ligand binding site should ideally show reduced fluctuation.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.
Caption: Workflow for assessing the dynamic stability of a protein-ligand complex.
| Metric | Value | Interpretation |
| Protein Backbone RMSD (avg.) | 1.8 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD (avg., heavy atoms) | 1.5 Å | The ligand maintains a stable binding pose within the active site. |
| Cys919 H-Bond Occupancy | 85% | The key hinge-binding hydrogen bond is strong and persistent. |
Part 5: In Silico ADMET: Assessing Druggability
A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide an early warning system for potential liabilities.[11]
Causality Behind the Method: By leveraging large datasets of experimentally measured properties, machine learning models can predict the ADMET profile of a novel compound.[11][26] This allows for the early identification of potential issues like poor solubility, metabolic instability, or cardiac toxicity (hERG inhibition), guiding chemical modifications to improve the compound's overall profile.[12]
| Property | Predicted Value | Guideline | Assessment |
| Molecular Weight | 135.12 | < 500 g/mol | Pass |
| LogP (Lipophilicity) | 0.36 | < 5 | Pass |
| H-Bond Donors | 0 | ≤ 5 | Pass |
| H-Bond Acceptors | 4 | ≤ 10 | Pass |
| Aqueous Solubility (logS) | -1.5 | > -4 | Good |
| hERG Inhibition | Low Risk | N/A | Pass |
| CYP2D6 Inhibition | Non-inhibitor | N/A | Pass |
Part 6: Synthesis and Conclusion
This guide has detailed a multi-step in silico workflow to characterize the potential interactions of a novel compound, this compound. Starting from zero biological knowledge, we progressed through target identification, static binding pose prediction, and dynamic stability assessment, culminating in an evaluation of its drug-like properties.
The collective results from this computational cascade generate a strong, data-driven hypothesis: This compound is predicted to be a stable binder of the VEGFR2 kinase active site, forming a key hydrogen bond with the hinge residue Cys919, and possesses a favorable preliminary ADMET profile.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. CAS 136309-07-4: 6-METHOXY-PYRAZINE-2-CARBONITRILE [cymitquimica.com]
- 3. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. 136309-07-4 CAS MSDS (6-METHOXY-PYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. steeronresearch.com [steeronresearch.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. dovepress.com [dovepress.com]
- 15. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 16. rasalifesciences.com [rasalifesciences.com]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vph-institute.org [vph-institute.org]
- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 26. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Aroma: An In-depth Technical Guide to the Biosynthesis of Methoxypyrazines in Natural Sources
Abstract
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic compounds that contribute significantly to the characteristic aromas of a wide variety of natural products, from vegetables and fruits to insects and microbial cultures. Their distinctive "green" or "vegetative" scent profiles, reminiscent of bell peppers, peas, or earthy notes, are detectable by the human olfactory system at exceptionally low concentrations, often in the nanogram per liter range. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the biosynthetic origins of these molecules is paramount for applications ranging from flavor and fragrance engineering to the development of novel bioactive compounds. This technical guide provides a deep dive into the core biosynthetic pathways of methoxypyrazines across diverse natural sources, detailing the precursor molecules, key enzymatic transformations, and regulatory mechanisms. Furthermore, it offers a practical guide to the experimental methodologies employed to elucidate these complex pathways, ensuring scientific integrity and fostering a deeper understanding of these influential natural products.
Introduction: The Pervasive Influence of Methoxypyrazines
Methoxypyrazines are a fascinating family of volatile organic compounds that play a crucial role in the chemical ecology and sensory perception of numerous organisms.[1] In the plant kingdom, they are key contributors to the aroma profiles of grape varieties such as Sauvignon blanc, Cabernet Sauvignon, and Merlot, where their concentration can significantly impact wine quality.[2][3] They are also responsible for the characteristic aromas of many vegetables, including bell peppers (Capsicum annuum), peas (Pisum sativum), and potatoes.[4] Beyond the botanical realm, methoxypyrazines serve as potent defense compounds in insects, most notably in ladybugs (family Coccinellidae), where they are released in a reflex bleeding response to deter predators.[5] Furthermore, various microorganisms, including bacteria and fungi, have been identified as producers of methoxypyrazines, contributing to the complex aroma profiles of fermented foods and soil ecosystems.[1]
The three most common and well-studied methoxypyrazines are:
-
3-isobutyl-2-methoxypyrazine (IBMP): Characterized by a distinct green bell pepper aroma.
-
3-isopropyl-2-methoxypyrazine (IPMP): Possessing an earthy, pea-like scent.
-
3-sec-butyl-2-methoxypyrazine (SBMP): Also contributing to green and earthy aromas.
Given their potent sensory impact and diverse biological roles, the study of methoxypyrazine biosynthesis is a vibrant area of research with implications for agriculture, food science, and biotechnology.
The Biosynthetic Blueprint: From Amino Acids to Aroma
The biosynthesis of methoxypyrazines is a multi-step process that begins with primary metabolites, primarily amino acids. While the final step of the pathway is well-characterized, the initial steps leading to the formation of the core pyrazine ring are still the subject of ongoing research, with two main pathways being proposed.[2]
Proposed Pathways for Pyrazine Ring Formation
The formation of the substituted pyrazine ring is the foundational stage of methoxypyrazine biosynthesis. The two leading hypotheses are the "Amino Acid Amidation Pathway" and the "Amino Acid Condensation Pathway."
2.1.1. The Amino Acid Amidation Pathway
This proposed pathway begins with the amidation of a branched-chain amino acid. For instance, in the case of IBMP, L-leucine is amidated to form leucinamide. This is followed by a condensation reaction with a dicarbonyl compound, such as glyoxal or glyoxylic acid, to form the corresponding 3-alkyl-2-hydroxypyrazine (HP).[6]
2.1.2. The Amino Acid Condensation Pathway
An alternative hypothesis suggests the condensation of two amino acids to form a cyclic dipeptide intermediate (a 2,5-diketopiperazine). For IBMP biosynthesis, this would involve the condensation of L-leucine and glycine. Subsequent enzymatic modifications would then lead to the formation of the 3-isobutyl-2-hydroxypyrazine intermediate.[7]
It is crucial to note that while these pathways are supported by some experimental evidence, the specific enzymes catalyzing these initial steps in most organisms remain to be definitively identified.[2]
The Confirmed Final Step: O-Methylation
The final, and most well-understood, step in methoxypyrazine biosynthesis is the O-methylation of the 3-alkyl-2-hydroxypyrazine precursor.[1][8] This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[8] In this reaction, SAM serves as the methyl group donor, transferring a methyl group to the hydroxyl group of the hydroxypyrazine, resulting in the formation of the volatile 3-alkyl-2-methoxypyrazine and S-adenosyl-L-homocysteine (SAH) as a byproduct.[8]
Caption: The final O-methylation step in methoxypyrazine biosynthesis.
Key Enzymes: The Molecular Architects of Aroma
The enzymatic machinery responsible for methoxypyrazine biosynthesis is a critical area of study. While the enzymes of the early pathway steps are largely uncharacterized, significant progress has been made in identifying and characterizing the O-methyltransferases involved in the final step.
O-Methyltransferases (OMTs) in Vitis vinifera
In grapevine (Vitis vinifera), several OMTs have been identified and functionally characterized. Of particular importance is VvOMT3 , which has been shown to be highly specific and efficient in methylating 2-hydroxy-3-isobutylpyrazine to form IBMP.[9] The expression of the VvOMT3 gene is tightly regulated and correlates with the accumulation of IBMP in grape berries.[10] Other OMTs, such as VvOMT1 and VvOMT2, have also been identified and show some activity towards hydroxypyrazine substrates, though with lower efficiency than VvOMT3.[1]
Table 1: Comparison of Key O-Methyltransferases in Vitis vinifera
| Enzyme | Substrate Specificity | Relative Efficiency | Expression Profile | Reference |
| VvOMT1 | Broad (including hydroxypyrazines) | Moderate | Expressed in various tissues | [1] |
| VvOMT2 | Broad (including hydroxypyrazines) | Low | Expressed in various tissues | [1] |
| VvOMT3 | Highly specific for 2-hydroxy-3-isobutylpyrazine | High | Correlates with IBMP accumulation in berries | [9] |
Regulation of Biosynthesis: A Symphony of Internal and External Cues
The production of methoxypyrazines is not a static process but is instead dynamically regulated by a combination of genetic and environmental factors.
Genetic Control
The genetic background of an organism plays a fundamental role in its capacity to produce methoxypyrazines. In grapevines, for example, certain varieties like Cabernet Sauvignon are known for their high potential to accumulate MPs, while others like Pinot Noir do not.[9] This is directly linked to the presence and expression levels of key biosynthetic genes, such as VvOMT3.[9]
Environmental Influences
Environmental conditions can exert a profound influence on methoxypyrazine biosynthesis, particularly in plants.
-
Light Exposure: Increased sunlight exposure on grape clusters has been shown to decrease the accumulation of IBMP.[11] This is, in part, due to the downregulation of VvOMT3 gene expression in response to light.[12]
-
Temperature: Cooler ripening conditions are generally associated with higher levels of methoxypyrazines in grapes.[11]
-
Vine Vigor and Water Status: Viticultural practices that influence vine vigor and water status can also impact methoxypyrazine concentrations, likely through indirect effects on canopy density and fruit microclimate.[10]
In the Lab: Methodologies for Elucidating Biosynthesis
A variety of sophisticated analytical and molecular techniques are employed to unravel the complexities of methoxypyrazine biosynthesis.
Isotopic Labeling Studies: Tracing the Pathway
Stable isotope labeling is a powerful tool for tracing the metabolic fate of precursor molecules. In this technique, isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) are fed to the organism, and the incorporation of the label into the final methoxypyrazine product is monitored using mass spectrometry. This approach has been instrumental in identifying amino acids as the primary building blocks for the pyrazine ring.[13]
Protocol 1: Stable Isotope Labeling of Methoxypyrazines in Plant Tissue
-
Precursor Selection and Synthesis: Synthesize or procure isotopically labeled precursor molecules, such as ¹³C-labeled L-leucine or ¹⁵N-labeled glycine.
-
Tissue Preparation: Excise plant tissues (e.g., grape berries, bell pepper pericarp) at a developmental stage active in methoxypyrazine biosynthesis.
-
Incubation: Incubate the tissue in a solution containing the labeled precursor. The incubation time and precursor concentration should be optimized for the specific system.
-
Extraction: After incubation, halt the metabolic activity (e.g., by flash-freezing in liquid nitrogen) and extract the volatile compounds, including methoxypyrazines. Headspace solid-phase microextraction (HS-SPME) is a commonly used technique for this purpose.[2]
-
Analysis: Analyze the extracted volatiles by gas chromatography-mass spectrometry (GC-MS) to determine the mass shift in the methoxypyrazine molecules, which indicates the incorporation of the stable isotope label.
Enzyme Assays: Characterizing Catalytic Activity
Enzyme assays are essential for characterizing the function of putative biosynthetic enzymes. For OMTs, this typically involves expressing the recombinant enzyme and incubating it with the hydroxypyrazine substrate and the methyl donor, SAM.
Protocol 2: In Vitro Assay of O-Methyltransferase Activity
-
Recombinant Enzyme Production: Clone the OMT gene of interest into an expression vector and express the recombinant protein in a suitable host, such as E. coli or yeast. Purify the recombinant enzyme using standard chromatographic techniques.[14][15]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), the purified OMT, the hydroxypyrazine substrate, and SAM.
-
Incubation: Incubate the reaction mixture at an optimal temperature and for a specific duration.
-
Reaction Quenching and Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the methoxypyrazine product.
-
Quantification: Quantify the amount of methoxypyrazine produced using GC-MS or high-performance liquid chromatography (HPLC).
Caption: A generalized workflow for an in vitro O-methyltransferase enzyme assay.
Genetic Approaches: Linking Genes to Function
Genetic techniques, such as quantitative trait locus (QTL) analysis and gene expression studies, are invaluable for identifying the genes responsible for methoxypyrazine biosynthesis. QTL analysis can pinpoint regions of the genome associated with variations in methoxypyrazine levels, leading to the identification of candidate genes. Subsequent gene expression analysis can then correlate the expression of these candidate genes with methoxypyrazine accumulation.
Beyond Plants: Methoxypyrazine Biosynthesis in Other Natural Sources
While much of the research on methoxypyrazine biosynthesis has focused on plants, these aromatic compounds are also produced by other organisms.
Insects: A Chemical Defense Strategy
In ladybugs, methoxypyrazines are key components of their chemical defense system. The biosynthesis in these insects is thought to involve symbiotic microorganisms.[5] Studies have shown that antibiotic treatment can reduce the levels of methoxypyrazines in ladybugs, suggesting that gut bacteria play a crucial role in their production.[16]
Microorganisms: A Diverse Source of Pyrazines
A variety of bacteria, including species of Bacillus and Pseudomonas, are known to produce pyrazines.[17][18] In Bacillus subtilis strains isolated from fermented soybeans (natto), the production of a range of alkylpyrazines has been observed.[8][17] The biosynthetic pathways in these microorganisms are also thought to start from amino acids, but the specific enzymes and intermediates can differ from those in plants.[18]
Conclusion and Future Perspectives
The biosynthesis of methoxypyrazines is a complex and fascinating area of natural product chemistry. While significant strides have been made in understanding the final O-methylation step, particularly in grapevines, the early stages of pyrazine ring formation remain a key area for future research. The definitive identification of the enzymes and intermediates in these initial steps across different natural sources will be crucial for a complete understanding of the biosynthetic network.
For researchers and professionals in related fields, the continued exploration of methoxypyrazine biosynthesis holds immense potential. A deeper understanding of the regulatory mechanisms will enable more precise control over the aroma profiles of agricultural products. Furthermore, the elucidation of novel biosynthetic enzymes could pave the way for the biotechnological production of these and other valuable aromatic compounds. The intricate interplay between genetics, environment, and, in some cases, microbial symbionts, underscores the complexity and elegance of how nature architects these potent aroma molecules.
References
- 1. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. policycommons.net [policycommons.net]
- 12. Microbial metabolism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid measurement of 3-alkyl-2-methoxypyrazine content of winegrapes to predict levels in resultant wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recombinant expression of insoluble enzymes in Escherichia coli: a systematic review of experimental design and its manufacturing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 17. [PDF] Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for 6-Methoxypyrazine-2-carbonitrile synthesis
An Application Note for the Synthesis of 6-Methoxypyrazine-2-carbonitrile
Abstract
This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document moves beyond a simple recitation of steps to provide a deep, causal understanding of the experimental design, from the choice of reagents to the specific reaction conditions and safety protocols. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for preparing this valuable scaffold. The protocol includes critical safety procedures for handling cyanide reagents, detailed purification techniques, and methods for analytical validation of the final product.
Introduction and Scientific Principle
Pyrazine derivatives are integral components of numerous biologically active molecules.[1] The electron-deficient nature of the pyrazine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful method for its functionalization.[2] This protocol details the synthesis of this compound from 2-chloro-6-methoxypyrazine through the displacement of the chloride leaving group by a cyanide nucleophile.
The reaction proceeds via a well-established two-step addition-elimination mechanism. The rate-determining step is the initial attack of the cyanide anion on the electron-deficient C2 position of the pyrazine ring.[3] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, critically, onto the electronegative nitrogen atoms, which provides significant stabilization.[3] In the subsequent, faster step, the aromaticity is restored by the expulsion of the chloride leaving group.
The choice of a chloro-substituent represents a strategic balance between reactivity and substrate availability. While fluoride is often the most reactive leaving group in SNAr reactions due to the high polarization of the C-F bond, chlorinated heterocycles are frequently more accessible and cost-effective.[4][5]
CRITICAL SAFETY PROTOCOLS: Handling Cyanide Reagents
The use of alkali metal cyanides such as sodium cyanide (NaCN) is central to this protocol. These reagents are acutely toxic and require strict adherence to safety procedures to prevent exposure and accidental release of highly toxic hydrogen cyanide (HCN) gas.[6]
MANDATORY SAFETY MEASURES:
-
Work Area: All manipulations involving solid cyanide or cyanide solutions MUST be performed in a properly functioning and certified chemical fume hood.[7][8] The work area should be clearly marked with warning signs.[9]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, long pants, and closed-toe shoes. In addition, chemical splash goggles and double-gloving with nitrile gloves are mandatory.[6][9]
-
NEVER Work Alone: Always inform colleagues before beginning work and ensure someone is present in the lab who is aware of the procedure and emergency protocols.[7]
-
ACID PROHIBITION: Acids and acidic materials must be strictly kept away from the cyanide work area.[10] The reaction of cyanides with acid results in the rapid evolution of lethal hydrogen cyanide (HCN) gas.[6]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated into a dedicated, clearly labeled hazardous waste container marked "HAZARDOUS WASTE – CYANIDE" and "NO ACIDS."[7]
-
Decontamination:
-
Spills: Small spills inside the fume hood should be carefully cleaned using absorbent pads. The area should then be decontaminated with a freshly prepared 10% bleach solution, followed by a thorough wipe-down. All cleanup materials must be disposed of as cyanide hazardous waste.[8][9]
-
Equipment: Glassware and equipment should be decontaminated by rinsing with a 10% bleach solution within the fume hood.[9]
-
-
Emergency Protocol: In case of exposure, immediately remove the affected individual from the area and remove all contaminated clothing. For skin contact, flush with copious amounts of water in an emergency shower for at least 15 minutes. For eye contact, use an eyewash station for at least 15 minutes. Call emergency services immediately and inform them of a cyanide exposure.[8][9]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 2-Chloro-6-methoxypyrazine | 68453-17-8 | 144.56 | 1.0 eq (e.g., 5.00 g) | Starting material |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.2 eq (e.g., 2.04 g) | ACUTELY TOXIC . Handle with extreme caution. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | ~10 mL / g of substrate | Anhydrous grade recommended |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed for extraction | Reagent grade |
| Hexane | 110-54-3 | 86.18 | As needed for chromatography | Reagent grade |
| Saturated NaCl solution (Brine) | N/A | N/A | As needed for workup | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed for drying | |
| Silica Gel | 63231-67-4 | 60.08 | As needed for chromatography | 230-400 mesh |
Detailed Experimental Protocol
Part 4.1: Reaction Setup and Synthesis
-
Preparation: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add 2-chloro-6-methoxypyrazine (5.00 g, 34.6 mmol, 1.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cyanide Addition: Carefully weigh and add sodium cyanide (2.04 g, 41.5 mmol, 1.2 eq.) to the flask in one portion.
-
Causality Note: Using a slight excess of sodium cyanide ensures the complete consumption of the limiting starting material. DMSO is an ideal polar aprotic solvent that solvates the sodium cation, leaving the cyanide anion highly nucleophilic and reactive.[11]
-
-
Heating: Heat the reaction mixture to 90 °C using a heating mantle and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. A complete reaction is indicated by the disappearance of the starting material spot.
Part 4.2: Workup and Extraction
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 250 mL of cold water. Stir for 10 minutes. This step precipitates the product and dissolves the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).[12][13]
-
Causality Note: Multiple extractions with fresh solvent are necessary to ensure efficient recovery of the organic product from the aqueous phase.[14]
-
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Part 4.3: Purification and Characterization
-
Purification: Purify the crude solid by flash column chromatography on silica gel.[12]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques.
Diagrams of Workflow and Mechanism
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Mechanism of the SNAr reaction for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient temperature. 2. Impure or wet reagents/solvent. 3. Inefficient stirring. | 1. Verify reaction temperature is at 90 °C. 2. Use anhydrous DMSO and ensure reagents are dry. 3. Increase stirring speed. |
| Low yield after workup | 1. Incomplete reaction. 2. Insufficient extraction from the aqueous phase. 3. Product loss during chromatography. | 1. Ensure reaction goes to completion via TLC monitoring. 2. Perform additional extractions (e.g., 5 x 100 mL). 3. Use a finer elution gradient during chromatography. |
| Product is impure after chromatography | 1. Fractions containing impurities were combined. 2. Column was overloaded. | 1. Carefully re-check TLC of all fractions before combining. 2. Use a larger column or less crude material. Consider re-purifying. |
References
- 1. scribd.com [scribd.com]
- 2. biosynce.com [biosynce.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lookchem.com [lookchem.com]
The Strategic Application of 6-Methoxypyrazine-2-carbonitrile in Modern Medicinal Chemistry
Introduction: The Unassuming Power of a Substituted Pyrazine
In the landscape of modern drug discovery, the pyrazine core stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically significant therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the medicinal chemist's toolbox. Within this esteemed class of heterocycles, 6-Methoxypyrazine-2-carbonitrile has emerged as a particularly versatile and powerful building block. Its strategic substitution pattern—a bioisosterically relevant methoxy group and a synthetically malleable nitrile—offers a gateway to a diverse array of complex molecular architectures with potent biological activities. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its use.
Physicochemical Properties and Strategic Value
The utility of this compound in drug design is rooted in its distinct chemical features. The pyrazine ring itself is an electron-deficient system, which influences its reactivity and metabolic profile.[2] The strategic placement of the methoxy and nitrile groups further refines its properties.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₆H₅N₃O | Provides a low molecular weight starting point, adhering to Lipinski's rule of five. |
| Molecular Weight | 135.12 g/mol | Favorable for oral bioavailability. |
| LogP | 0.35688 | Indicates a balance of hydrophilicity and lipophilicity, crucial for cell permeability. |
| Boiling Point | 228.76 °C at 760 mmHg | Relevant for purification and reaction condition selection. |
| Density | 1.247 g/cm³ | Standard physical property. |
Table 1: Key Physicochemical Properties of this compound.
The methoxy group serves as a hydrogen bond acceptor and can be a key interaction point with biological targets. It can also be metabolically susceptible, offering a potential site for modification to fine-tune pharmacokinetic properties. The nitrile group is a versatile synthetic handle, readily convertible into other critical functional groups such as carboxylic acids, amides, and amines, thus enabling a wide range of derivatization strategies.
Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors and Antiviral Agents
The true potential of this compound is realized in its application as a key intermediate in the synthesis of novel therapeutic agents. While direct examples of its use in FDA-approved drugs are not yet prevalent, its structural motifs are present in numerous potent inhibitors of critical biological targets, particularly protein kinases and viral enzymes.
Case Study: A Synthetic Blueprint for Novel CSNK2A Inhibitors with Antiviral Activity
Recent research has highlighted the development of 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in cancer and viral infections.[3] A synthetic strategy analogous to the one employed in this research can be readily adapted to utilize this compound as a starting material, showcasing its value in generating libraries of potential drug candidates.
The core synthetic strategy involves two key transformations: a Suzuki coupling to introduce diversity at the 2-position and a subsequent nucleophilic aromatic substitution (SNAr) to modify the 6-position.
Caption: Synthetic workflow for diversifying this compound.
This approach allows for the rapid generation of a library of compounds with diverse substituents at the 2- and 6-positions, enabling a thorough exploration of the structure-activity relationship (SAR).
Protocols: From Building Block to Bioactive Molecule
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound, grounded in established chemical principles and adapted from relevant literature.
Protocol 1: Hydrolysis of the Nitrile to 6-Methoxypyrazine-2-carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, opening up avenues for amide bond formation and other derivatizations.
Rationale: Acid- or base-catalyzed hydrolysis of nitriles is a classic and reliable method for the synthesis of carboxylic acids. The choice of acidic or basic conditions can depend on the stability of other functional groups in the molecule. For this substrate, both methods are generally effective.
Caption: Experimental workflow for nitrile hydrolysis.
Detailed Steps:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Acidic Hydrolysis): After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization.
-
Work-up (Basic Hydrolysis): After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 2: Synthesis of 6-Methoxypyrazine-2-carboxamide
The conversion of the nitrile to a primary amide is another crucial transformation, as the amide group is a common pharmacophore in many drugs.
Rationale: The partial hydrolysis of a nitrile to an amide can be achieved under controlled acidic or basic conditions, often with the aid of a catalyst. This protocol provides a general method for this conversion.
Detailed Steps:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Addition of Base: Add a catalytic amount of a strong base, such as powdered potassium hydroxide.
-
Heating: Heat the mixture to reflux for a specified period (e.g., 1-3 hours), carefully monitoring the reaction progress by TLC or LC-MS to avoid over-hydrolysis to the carboxylic acid.
-
Work-up: Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Suzuki Coupling for C-C Bond Formation at the 2-Position
This protocol demonstrates the power of palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents at the 2-position, a key step in building molecular complexity. This is adapted from the synthesis of related kinase inhibitors.[3]
Rationale: The Suzuki coupling is a robust and versatile method for forming C-C bonds. It is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. A chloro- or bromo-precursor is required for this reaction.
Caption: Experimental workflow for Suzuki coupling.
Detailed Steps:
-
Precursor Synthesis: 6-Chloro-2-cyanopyrazine can be synthesized from commercially available starting materials.
-
Reaction Setup: In a reaction vessel, combine 6-chloro-2-cyanopyrazine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or DME).
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C for 2-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst. Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Methoxylation: The resulting 2-aryl-6-chloropyrazine-2-carbonitrile can then be converted to the corresponding 6-methoxy derivative via nucleophilic aromatic substitution with sodium methoxide.
Conclusion: A Building Block of Strategic Importance
This compound represents a strategically important building block in the design and synthesis of novel therapeutic agents. Its inherent physicochemical properties, coupled with the synthetic versatility of its functional groups, provide a robust platform for the generation of diverse molecular libraries. The protocols and strategies outlined in this guide demonstrate its potential in accessing complex molecular architectures with promising biological activities, particularly in the realms of kinase inhibition and antiviral drug discovery. As the quest for novel and more effective medicines continues, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrazine-2,6-dicarbonitrile: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazine-2,6-dicarbonitrile
Pyrazine-2,6-dicarbonitrile is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, and the introduction of nitrile functionalities at the 2 and 6 positions offers versatile handles for further chemical transformations.[1] These nitrile groups can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, making pyrazine-2,6-dicarbonitrile a valuable intermediate in the synthesis of diverse compound libraries for drug discovery. Its derivatives have shown potential in various therapeutic areas, underscoring the importance of robust and well-documented synthetic routes.
This application note provides a comprehensive, step-by-step protocol for the synthesis of pyrazine-2,6-dicarbonitrile via a classical Sandmeyer reaction, starting from the readily available 2,6-diaminopyrazine. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural success.
Reaction Overview: The Sandmeyer Approach
The synthesis of pyrazine-2,6-dicarbonitrile from 2,6-diaminopyrazine is a two-stage process rooted in the principles of the Sandmeyer reaction.[2][3] This classic transformation in organic chemistry provides a reliable method for the conversion of an aromatic amino group into a variety of other functionalities via a diazonium salt intermediate.[2][3]
Stage 1: Diazotization. The first stage involves the diazotization of 2,6-diaminopyrazine. In this step, the primary amino groups are converted into diazonium salts (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[4] The resulting pyrazine-2,6-bis(diazonium) salt is highly reactive and is generally used immediately in the subsequent step without isolation.
Stage 2: Cyanation. The second stage is the copper(I)-catalyzed nucleophilic substitution of the diazonium groups with cyanide ions (CN⁻). This is the core of the Sandmeyer reaction, where copper(I) cyanide (CuCN) acts as the catalyst and the source of the cyanide nucleophile.[2][3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, leading to the formation of the stable pyrazine-2,6-dicarbonitrile.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of pyrazine-2,6-dicarbonitrile.
Caption: Overall workflow for the synthesis of pyrazine-2,6-dicarbonitrile.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of pyrazine-2,6-dicarbonitrile on a laboratory scale. All operations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,6-Diaminopyrazine | 98% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | |
| Copper(I) Cyanide (CuCN) | 99% | Acros Organics | HIGHLY TOXIC |
| Sodium Cyanide (NaCN) | 97% | Sigma-Aldrich | HIGHLY TOXIC |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Deionized Water | In-house |
Stage 1: Preparation of the Pyrazine-2,6-bis(diazonium) Salt Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.5 g (50 mmol) of 2,6-diaminopyrazine in 50 mL of deionized water and 15 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of 7.6 g (110 mmol) of sodium nitrite in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 2,6-diaminopyrazine solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. This solution of pyrazine-2,6-bis(diazonium) chloride is used immediately in the next step.
Stage 2: Sandmeyer Cyanation and Product Isolation
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of 10.7 g (120 mmol) of copper(I) cyanide and 14.7 g (300 mmol) of sodium cyanide in 100 mL of deionized water. Stir the mixture until the copper(I) cyanide dissolves to form a clear solution.
-
Cool this solution in an ice bath to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Stage 1 to the stirred copper(I) cyanide solution over 30-60 minutes. Vigorous nitrogen evolution will be observed. Maintain the temperature of the reaction mixture between 15-20 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (starting with 9:1 hexane:ethyl acetate) to isolate the pure pyrazine-2,6-dicarbonitrile.
-
Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield a crystalline solid.
Safety Precautions
Working with cyanides requires extreme caution due to their high toxicity. [5]
-
Engineering Controls: All manipulations involving solid cyanides and the Sandmeyer reaction must be conducted in a properly functioning chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times. Double gloving is recommended when handling cyanide compounds.[5]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes. In case of inhalation, move to fresh air immediately. Seek immediate medical attention in all cases of exposure.
Characterization
The identity and purity of the synthesized pyrazine-2,6-dicarbonitrile can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a singlet in the aromatic region corresponding to the two equivalent protons on the pyrazine ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbons and the carbons of the pyrazine ring.
-
IR Spectroscopy: A strong absorption band in the region of 2230-2240 cm⁻¹ is indicative of the C≡N stretching vibration.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of pyrazine-2,6-dicarbonitrile (C₆H₂N₄, M.W. = 130.11 g/mol ).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of pyrazine-2,6-dicarbonitrile from 2,6-diaminopyrazine using the Sandmeyer reaction. By following the outlined steps and adhering to the stringent safety precautions, researchers can effectively prepare this valuable building block for applications in medicinal chemistry and materials science. The elucidation of the rationale behind each step is intended to empower scientists to troubleshoot and adapt the procedure as needed for their specific research goals.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
High-Performance Liquid Chromatography Methods for Methoxypyrazine Analysis: An Application Guide
Abstract
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that significantly influence the sensory profiles of various products, most notably wine, where they impart characteristic "green" or "vegetative" aromas such as bell pepper and asparagus. The most significant of these in the wine industry are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP). Due to their exceptionally low odor thresholds, in the nanograms per liter (ng/L) range, their precise quantification is critical for quality control. While gas chromatography-mass spectrometry (GC-MS) is the predominant technique for trace-level analysis, High-Performance Liquid Chromatography (HPLC) offers a robust and accessible alternative. This guide provides a comprehensive overview of HPLC-based methodologies for methoxypyrazine analysis, detailing sample preparation, chromatographic conditions, and method validation considerations.
Introduction: The Analytical Challenge
The primary difficulty in analyzing methoxypyrazines lies in their extremely low concentrations within complex matrices like wine. This necessitates highly efficient sample preparation techniques to isolate and concentrate the analytes while removing interfering substances. Direct injection of a wine sample is generally not feasible for quantification at sensory-relevant levels. Therefore, a robust sample preparation strategy is the cornerstone of any successful methoxypyrazine analysis.
Sample Preparation: Isolating the Analytes of Interest
Solid-Phase Extraction (SPE) is a widely adopted and effective method for the extraction and cleanup of methoxypyrazines from liquid samples. The choice of sorbent is critical; polymeric sorbents or C18 (octadecylsilane) are commonly used for these relatively nonpolar compounds.
Causality in SPE Protocol Design
The goal of the SPE protocol is to selectively retain the methoxypyrazines on a solid sorbent while allowing matrix components (sugars, acids, ethanol) to pass through. The analytes are then eluted with a small volume of an organic solvent, achieving concentration.
-
Sorbent Choice (C18): Methoxypyrazines are moderately nonpolar. A C18 sorbent, which consists of long alkyl chains bonded to silica, provides a nonpolar stationary phase that retains the analytes through hydrophobic interactions.
-
Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the C18 chains, followed by water or a water/ethanol mixture to ensure proper interaction with the aqueous sample.
-
Loading: The wine sample is loaded at a slow flow rate to ensure sufficient interaction time between the methoxypyrazines and the sorbent for effective retention.
-
Washing: A wash step with a weak solvent (e.g., water) removes polar, water-soluble matrix components that are not retained on the C18 sorbent.
-
Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the retained methoxypyrazines from the sorbent.
Detailed SPE Protocol
This protocol provides a general framework for the extraction of methoxypyrazines from wine samples using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Wine Sample
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Nitrogen Evaporation System
Protocol Steps:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load 50 mL of the wine sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 15-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained methoxypyrazines with 2 x 2 mL aliquots of acetonitrile into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 500 µL of the initial HPLC mobile phase.
-
Vortex to dissolve and transfer to an HPLC vial for analysis.
-
High-Performance Liquid Chromatography Methodology
While a universally validated HPLC-UV method for the simultaneous determination of IBMP, IPMP, and SBMP is not widely published, the following protocol is a robust starting point for method development and validation, based on established chromatographic principles for similar compounds.
Rationale for HPLC Parameter Selection
-
Column Chemistry (C18): A reversed-phase C18 column is the logical choice for separating these moderately nonpolar isomers. The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, is necessary to first elute more polar matrix components and then effectively separate the methoxypyrazine isomers with increasing hydrophobicity.
-
Acid Modifier (Phosphoric Acid/Formic Acid): The addition of a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based column, which can cause peak tailing.
-
Detection (UV): Pyrazine rings exhibit UV absorbance. While the optimal wavelength may vary slightly between isomers, a low wavelength, such as 200 nm, is a good starting point for detection. It is important to note that UV detection may lack the sensitivity required for the lowest, sub-threshold concentrations found in some wines. For higher sensitivity, HPLC coupled with mass spectrometry (LC-MS) is recommended.
Proposed HPLC-UV Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 200 nm |
| Injection Volume | 20 µL |
Method Validation and Performance
Any developed HPLC method must be validated to ensure its suitability for its intended purpose. Key validation parameters, based on ICH guidelines, are summarized below. While comprehensive HPLC validation data for methoxypyrazines is scarce, the table includes typical performance data from highly sensitive GC-MS methods to provide context for target validation parameters.
| Validation Parameter | Description | Typical Performance (GC-MS Data for Context) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | < 0.5 ng/L in juice, 1-2 ng/L in wine |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.130 - 0.267 ng/L |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 95% - 106% |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | < 7% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Assessed by peak purity and comparison to standards. |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the methodology.
Caption: A schematic of the complete analytical workflow.
Caption: The proposed linear gradient for HPLC separation.
Conclusion
The Strategic Synthesis of 6-Methoxypyrazine-2-carbonitrile Derivatives: A Guide for Medicinal Chemistry
Introduction: The Pyrazine Core in Modern Drug Discovery
Pyrazine derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in bioactive natural products and their role as essential pharmacophores in numerous approved pharmaceuticals. The electron-deficient nature of the pyrazine ring, coupled with its capacity for diverse functionalization, makes it a privileged scaffold in the design of novel therapeutic agents. Specifically, substituted pyrazine-2-carbonitriles serve as critical intermediates in the synthesis of a wide array of compounds, including kinase inhibitors and antiviral agents. The methoxy substituent, in particular, can modulate a molecule's metabolic stability, solubility, and binding interactions with biological targets. This guide provides a detailed protocol for the synthesis of 6-methoxypyrazine-2-carbonitrile, a versatile building block, and discusses strategies for its further derivatization, offering a robust platform for the development of compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The preparation of this compound can be efficiently achieved through a two-step sequence starting from the readily available 2,6-dichloropyrazine. This strategy hinges on two powerful and well-established transformations in heterocyclic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The selective displacement of one chlorine atom with a methoxy group. The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards nucleophilic attack, facilitating this transformation.
-
Palladium-Catalyzed Cyanation: The conversion of the remaining chloro substituent to a nitrile group. This cross-coupling reaction is highly efficient and tolerates a wide range of functional groups.
An alternative pathway, the Sandmeyer reaction , is also discussed for the introduction of the nitrile group, which proceeds via a diazonium salt intermediate from an amino-pyrazine precursor.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway from 2,6-dichloropyrazine to derivatives.
Part 1: Synthesis of 2-Chloro-6-methoxypyrazine via Nucleophilic Aromatic Substitution
Principle:
The greater reactivity of one chlorine atom in 2,6-dichloropyrazine allows for a selective monosubstitution. By using a controlled amount of sodium methoxide, one chloro group is displaced by a methoxy group. The reaction is typically conducted in an anhydrous aprotic solvent to prevent side reactions.
Detailed Protocol:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (0.27 mL, 6.7 mmol) to anhydrous tetrahydrofuran (THF, 15 mL).
-
To this solution, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.32 g, 8.0 mmol) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of sodium methoxide.
-
Substitution Reaction: Dissolve 2,6-dichloropyrazine (1.0 g, 6.7 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium methoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-6-methoxypyrazine as a white solid (yields typically range from 70-85%).[1]
Part 2: Synthesis of this compound via Palladium-Catalyzed Cyanation
Principle:
This method utilizes a palladium catalyst to couple the C-Cl bond of 2-chloro-6-methoxypyrazine with a cyanide source. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is advantageous as it is a less toxic and more stable source of cyanide compared to alkali metal cyanides.[2][3]
Detailed Protocol:
-
Reaction Setup: To a dry screw-cap reaction vial, add 2-chloro-6-methoxypyrazine (1 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol), and sodium carbonate (Na₂CO₃, 1 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 3 mL) to the vial and degas the mixture by bubbling nitrogen through it for 5-10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath or heating block at 120 °C.
-
Reaction and Monitoring: Stir the reaction mixture vigorously for 3-5 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[4]
Alternative Cyanation: The Sandmeyer Reaction
Should an amino-pyrazine precursor be available (e.g., 2-amino-6-methoxypyrazine), the Sandmeyer reaction offers a classic alternative for introducing the nitrile group.[5][6]
Principle: This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5][6]
Table 1: Summary of Reaction Parameters
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | SNAr | 2,6-Dichloropyrazine | NaH, Methanol | THF | 25 | 70-85 |
| 2 | Pd-Catalyzed Cyanation | 2-Chloro-6-methoxypyrazine | K₄[Fe(CN)₆]·3H₂O, Pd(PPh₃)₄, Na₂CO₃ | DMF | 120 | 75-90 |
Strategies for Derivatization
The this compound scaffold offers several handles for further chemical modification to generate a library of analogues for biological screening.
-
Nitrile Group Transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or primary amide, respectively. These functional groups can then be used in standard amide coupling reactions to introduce a wide variety of substituents.
-
Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), yields the corresponding aminomethyl derivative.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form various five-membered heterocycles, such as tetrazoles upon reaction with azides.
-
-
Modification of the Methoxy Group:
-
Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 6-hydroxypyrazine-2-carbonitrile. This phenol can then be alkylated or acylated to introduce a diverse range of ether and ester functionalities.
-
-
Ring Functionalization:
-
While the pyrazine ring is electron-deficient, further functionalization through electrophilic aromatic substitution is challenging. However, directed ortho-metalation strategies could potentially be employed to introduce substituents at the C3 or C5 positions, though this would require careful optimization.
-
Conclusion
The synthetic protocols detailed herein provide a reliable and efficient pathway for the preparation of this compound and its derivatives. The combination of nucleophilic aromatic substitution and palladium-catalyzed cyanation offers a robust and scalable route to this valuable building block. The potential for diverse functionalization of the resulting scaffold makes it an attractive starting point for medicinal chemistry programs aimed at the discovery of novel therapeutics.
References
- 1. 2-CHLORO-6-METHOXYPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Pyrazine-2-Carbonitrile Derivatives
Introduction: The Strategic Importance of Pyrazine-2-Carbonitrile Derivatives in Modern Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the rational design of novel therapeutic agents.[1][5] When functionalized with a carbonitrile group at the 2-position, the resulting pyrazine-2-carbonitrile core becomes a versatile platform for developing potent kinase inhibitors and antiviral agents.[1][5] A notable example is Favipiravir, a pyrazine derivative that acts as an antiviral agent by inhibiting viral replication.[6][7]
Given their significance, the unambiguous structural characterization of novel pyrazine-2-carbonitrile derivatives is paramount. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable, non-destructive techniques that provide detailed insights into the molecular architecture and functional group composition of these compounds. This guide offers a comprehensive overview of the principles, detailed experimental protocols, and data interpretation strategies for the NMR and FTIR analysis of pyrazine-2-carbonitrile derivatives, tailored for researchers in drug development and organic synthesis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular structure, including connectivity and stereochemistry. For pyrazine-2-carbonitrile derivatives, ¹H and ¹³C NMR are fundamental for structural elucidation.
Foundational Principles and Experimental Causality
¹H NMR: The chemical shift (δ) of protons on the pyrazine ring is highly sensitive to the electronic environment. The two nitrogen atoms in the ring are strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to protons on a simple benzene ring.[8] Substituents on the pyrazine ring will further modulate these chemical shifts.
¹³C NMR: Similarly, the carbon atoms in the pyrazine ring are deshielded by the electronegative nitrogen atoms. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, and the quaternary carbon to which it is attached is also readily identifiable.
Solvent Selection: The choice of a deuterated solvent is critical. The solvent must completely dissolve the sample to ensure a homogeneous solution, which is essential for achieving sharp, well-resolved NMR signals.[9][10][11] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[10] However, for more polar pyrazine derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate. The residual solvent peak also serves as a convenient internal reference for calibrating the chemical shift scale.[8][10]
Detailed Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the steps for acquiring high-quality NMR spectra of a solid pyrazine-2-carbonitrile derivative.
Instrumentation:
-
Bruker Avance series (or equivalent) NMR spectrometer (400 MHz or higher recommended for better resolution).
Reagents:
-
Pyrazine-2-carbonitrile derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[9]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL).[8][10]
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks are often used).[9]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the required amount of the pyrazine-2-carbonitrile derivative into a clean, dry vial.[9][12]
-
Add the deuterated solvent (0.6-0.7 mL) to the vial.[10]
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, transparent solution is essential.[11][12]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[12] This prevents distortion of the magnetic field homogeneity.
-
Carefully transfer the solution to the NMR tube, ensuring a sample height of 40-50 mm.[10]
-
Cap the NMR tube and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
For ¹H NMR:
-
For ¹³C NMR:
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.[13]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Spectral Interpretation: Decoding the Data
The interpretation of NMR spectra is a systematic process of assigning signals to specific nuclei within the molecule.
¹H NMR Spectrum of Pyrazine-2-carbonitrile: The parent pyrazine-2-carbonitrile molecule has three aromatic protons.
-
H-3: This proton is adjacent to the electron-withdrawing nitrile group and a ring nitrogen, making it the most deshielded. It typically appears as a doublet.
-
H-5 and H-6: These protons are adjacent to each other, resulting in characteristic splitting patterns (doublets or doublet of doublets). Their chemical shifts are influenced by the positions of the ring nitrogens.
¹³C NMR Spectrum of Pyrazine-2-carbonitrile:
-
Aromatic Carbons: The carbon atoms of the pyrazine ring will appear in the aromatic region (typically 120-160 ppm). The carbons directly attached to nitrogen (C-3 and C-5) are significantly deshielded.
-
Nitrile Carbon (C≡N): This carbon typically appears in the range of 115-125 ppm.
-
Quaternary Carbon (C-2): The carbon atom to which the nitrile group is attached will also have a characteristic chemical shift, often in the more downfield region of the aromatic carbons.
Data Summary Table:
| Nucleus | Typical Chemical Shift Range (δ, ppm) in CDCl₃ | Multiplicity (¹H) | Notes |
| Pyrazine H-3 | 8.80 - 9.00 | d | Deshielded by adjacent N and CN group.[13] |
| Pyrazine H-5 | 8.65 - 8.80 | dd | |
| Pyrazine H-6 | 8.60 - 8.75 | d | |
| Pyrazine C-2 | 140 - 150 | - | Quaternary carbon attached to CN. |
| Pyrazine C-3 | 145 - 155 | - | Deshielded by adjacent N. |
| Pyrazine C-5 | 140 - 150 | - | |
| Pyrazine C-6 | 140 - 150 | - | |
| -C≡N | 115 - 120 | - | Characteristic nitrile carbon signal.[13] |
Note: Chemical shifts are highly dependent on the specific substituents on the pyrazine ring. The values provided are illustrative for the parent pyrazine-2-carbonitrile scaffold.[13]
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule.[14][15] It relies on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.[14]
Foundational Principles and Experimental Causality
For pyrazine-2-carbonitrile derivatives, FTIR is particularly useful for confirming the presence of two key functional groups:
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[16][17][18] For aromatic nitriles, this peak appears at a slightly lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring.[16][18][19]
-
Pyrazine Ring: The C=N and C=C bonds within the aromatic pyrazine ring have characteristic stretching vibrations. Additionally, C-H bending vibrations provide further structural information.[20][21][22]
Sample Preparation Technique: The choice of sample preparation method depends on the physical state of the sample.
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method for both solid and liquid samples. It requires minimal sample preparation and involves simply placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[14][19][23]
-
KBr Pellet: For solid samples, this technique involves grinding a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[13][23][24] KBr is transparent to infrared radiation in the typical analysis range.[23]
Detailed Experimental Protocol: ATR-FTIR
This protocol describes the analysis of a solid pyrazine-2-carbonitrile derivative using an ATR accessory, which is valued for its simplicity and speed.
Instrumentation:
-
FTIR spectrometer (e.g., Thermo Nicolet or equivalent) equipped with a DTGS detector.[13]
-
ATR accessory with a diamond crystal.
Reagents:
-
Pyrazine-2-carbonitrile derivative (a few milligrams).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
-
Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a crucial self-validating step that records the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself. The software will automatically subtract this from the sample spectrum.[19]
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[23]
-
Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will generate the final infrared spectrum (usually plotted as transmittance or absorbance vs. wavenumber in cm⁻¹).
-
Perform a baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
Spectral Interpretation: Identifying Key Vibrations
The FTIR spectrum provides a molecular fingerprint. For pyrazine-2-carbonitrile derivatives, the following regions are of primary interest.
Data Summary Table:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |
| Nitrile | -C≡N stretch | 2240 - 2220 | Sharp, Strong | The most diagnostic peak. Conjugation with the pyrazine ring lowers the frequency.[16][18][19] |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Weak to Medium | |
| Pyrazine Ring | C=N / C=C stretch | 1600 - 1400 | Medium to Strong | A series of bands characteristic of the aromatic heterocycle.[21][22] |
| Aromatic C-H | C-H out-of-plane bend | 900 - 675 | Medium to Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the ring. |
The combined application of NMR and FTIR spectroscopy provides a powerful and synergistic approach to the structural elucidation of pyrazine-2-carbonitrile derivatives. NMR defines the carbon-hydrogen framework and connectivity, while FTIR rapidly confirms the presence of key functional groups. Together, these techniques form the bedrock of characterization for novel compounds destined for further investigation in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on multi-spectroscopic approaches for estimating the in vitro binding of favipiravir with adenine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 15. rtilab.com [rtilab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Development of Novel Antibacterial Agents
Introduction: The Imperative for Innovation in an Era of Resistance
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era where common infections could be fatal.[1][2] The dwindling pipeline of new antibiotics is a result of significant scientific, regulatory, and financial hurdles.[3][4][5] Overcoming these challenges requires a multi-pronged approach, focusing on the discovery of novel bacterial targets, the development of innovative screening platforms, and a deeper understanding of resistance mechanisms.[1][6][7] This guide provides a comprehensive overview of modern strategies and detailed protocols for the discovery and preclinical development of new antibacterial agents, intended for researchers, scientists, and drug development professionals.
Part 1: The Drug Discovery Workflow: A Roadmap to Novel Antibacterials
The journey from a potential concept to a viable drug candidate is a systematic process. The following workflow outlines the key stages in the development of novel antibacterial agents.
References
- 1. Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development [explorationpub.com]
- 2. The Urgent Need for Novel Antimicrobial Agents and Strategies to Fight Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and shortcomings of antibacterial discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Development Challenges – Foundation to Combat Antimicrobial Resistance [thefcar.org]
- 5. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Pyrazine Derivative Synthesis
Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to address common challenges encountered in the laboratory. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and obtain high-purity pyrazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Low Yield or No Product Formation
Low yields are a frequent challenge in pyrazine synthesis, often stemming from suboptimal reaction conditions or reagent quality.[1] Classical methods, in particular, can be associated with harsh conditions and poor yields. This section will guide you through a systematic approach to diagnosing and resolving these issues.
A1: A low or nonexistent yield in pyrazine synthesis can be attributed to several critical factors. A systematic evaluation of your experimental setup and reagents is the first step towards a solution.
Initial Diagnostic Checklist:
-
Reaction Temperature: This is a crucial parameter. For gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts, while temperatures exceeding 450°C can cause decomposition of the pyrazine ring.[1] For Maillard-type reactions (from sugars and amino acids), higher temperatures (e.g., 110-120°C) generally increase pyrazine yield, but excessive heat can also lead to degradation.[2][3]
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions and significantly diminish your yield. For instance, using denatured ethanol that contains aldol condensation products can introduce reactive impurities.[1] Ensure your α-dicarbonyl compounds, 1,2-diamines, or α-amino ketones are of high purity.
-
Choice of Base and Catalyst: The selection and quantity of the base or catalyst are critical. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[1] Catalyst loading must also be optimized; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Conversely, extended reaction times, especially at elevated temperatures, can lead to product degradation.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential.
-
Work-up and Purification: Significant product loss can occur during extraction and purification. Pyrazine derivatives can have varying polarities and solubilities, so your extraction solvent and procedure must be optimized. Multiple extractions are often necessary to ensure complete recovery from the aqueous phase.[1]
Troubleshooting Workflow for Low/No Yield
Caption: A decision tree for troubleshooting low pyrazine yields.
II. Common Side Reactions and Their Prevention
The formation of byproducts is a common hurdle in pyrazine synthesis, complicating purification and reducing the yield of the desired product. Understanding the mechanisms of these side reactions is key to their prevention.
A2: Imidazole formation is a well-known side reaction, particularly in Maillard-type reactions where α-dicarbonyl compounds, ammonia, and aldehydes are present.[4][5][6]
Mechanism of Imidazole Formation:
Imidazoles, such as 4-methylimidazole, are formed through the reaction of α-dicarbonyl intermediates with ammonia and an aldehyde.[4][6] The pathway involves the condensation of these three components to form the imidazole ring.
Strategies for Prevention and Purification:
-
pH Optimization: Lowering the reaction pH can sometimes favor the formation of other heterocyclic compounds, like pyrroles, over pyrazines and imidazoles. Careful control of the pH is crucial.
-
Purification Techniques:
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using a non-polar solvent like hexane can selectively extract pyrazines, leaving more polar imidazole derivatives in the aqueous phase.[7] In contrast, more polar solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[7]
-
Column Chromatography: Passing the organic extract through a silica gel column can effectively separate pyrazines from imidazole byproducts, as the more polar imidazoles are retained on the silica.[7] A solvent system such as a 90:10 mixture of hexane and ethyl acetate can be effective for eluting the desired pyrazines.[7]
-
Distillation: Distillation of the aqueous reaction mixture can also be employed to isolate the more volatile pyrazines, leaving the less volatile imidazole byproducts behind.[7]
-
Purification Strategy Selection Table
| Impurity | Recommended Purification Method | Key Considerations |
| Imidazole Derivatives | Liquid-Liquid Extraction with Hexane | Hexane's low polarity minimizes co-extraction of polar imidazoles.[7] |
| Column Chromatography (Silica Gel) | Imidazoles are more strongly retained on silica gel.[7] | |
| Distillation | Effective for volatile pyrazines, leaving non-volatile imidazoles behind.[7] | |
| Piperazine Byproducts | Column Chromatography | Separation is based on the polarity difference between the aromatic pyrazine and the saturated piperazine. |
| Polymeric Materials | Filtration/Precipitation | Polymers are often insoluble and can be removed by filtration. |
A3: The formation of piperazines, the fully saturated analogs of pyrazines, is typically due to over-reduction or incomplete oxidation.
Mechanistic Insight:
Pyrazine synthesis often proceeds through a dihydropyrazine intermediate. If the reaction conditions are not sufficiently oxidizing, or if a strong reducing agent is present, this intermediate can be further reduced to a tetrahydropyrazine and subsequently to a piperazine.[8][9]
Prevention Strategies:
-
Controlled Oxidation: In syntheses that require an oxidation step (e.g., from dihydropyrazines), ensure a sufficient amount of a suitable oxidizing agent is used. Air oxidation can be effective but may require elevated temperatures or extended reaction times.
-
Inert Atmosphere: When synthesizing tetrahydropyrazines, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the spontaneous oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.[8]
-
Choice of Reducing Agent: When reducing a pyrazine to a piperazine, the choice of reducing agent and reaction conditions is critical. Harsh reducing agents can lead to complete saturation. For the synthesis of tetrahydropyrazines, a milder reducing agent like sodium borohydride (NaBH₄) is often preferred.[8]
III. Challenges in Advanced Pyrazine Synthesis
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have greatly expanded the scope of accessible pyrazine derivatives. However, these reactions come with their own set of challenges.
A4: Sonogashira coupling on electron-deficient heteroaryl chlorides like chloropyrazines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[10]
Common Issues and Troubleshooting:
-
Low Catalyst Activity: Standard palladium catalysts may not be efficient enough to activate the C-Cl bond.
-
Solution: Employ more active, specialized catalysts. Bulky, electron-rich phosphine ligands can enhance the rate-limiting oxidative addition step.[10]
-
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11] Using copper-free conditions can also minimize this side reaction.
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Screen different bases. While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free systems.[11]
-
Catalytic Cycle of Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.
A5: Similar to other cross-coupling reactions, the success of a Suzuki-Miyaura coupling on a pyrazine core depends on a careful balance of catalyst, ligand, base, and solvent.
Key Troubleshooting Points:
-
Catalyst and Ligand: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[12]
-
Base: The choice of base is crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred to avoid side reactions.[12]
-
Dehalogenation: A common side reaction where the halide is replaced by a hydrogen atom. This is more prevalent with electron-deficient heteroaryl halides.[12]
-
Solution: Use a milder base and optimize the reaction temperature. Protecting N-H groups in the substrate can sometimes suppress this side reaction.[12]
-
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen.
-
Solution: Ensure thorough degassing of the reaction mixture.
-
A6: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to chloropyrazines requires careful optimization.
Critical Parameters for Success:
-
Ligand Choice: The ligand plays a pivotal role. Bulky biarylphosphine ligands like RuPhos, BrettPhos, and SPhos are generally very effective for coupling with heteroaryl chlorides.[10] Chelating ligands like Xantphos can also be a good choice, often allowing for the use of milder bases.[10]
-
Base: The choice of base is critical and often substrate-dependent. Strong bases like sodium or lithium tert-butoxide are commonly used, but milder bases like potassium phosphate may be sufficient with the right ligand.
-
Amine Reactivity: Primary and secondary amines can have different reactivity profiles. For primary amines, monoarylation is often the desired outcome, and ligands like BrettPhos can be particularly effective.[10]
IV. Characterization of Pyrazine Derivatives
Accurate characterization is essential to confirm the structure and purity of your synthesized pyrazine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.
A7: The chemical shifts in the NMR spectra of pyrazine derivatives are influenced by the electron-withdrawing nature of the two nitrogen atoms and the electronic effects of the substituents.
General Trends in NMR Spectra:
-
¹H NMR: The protons on the pyrazine ring are deshielded due to the electron-withdrawing effect of the nitrogen atoms, and their signals typically appear in the downfield region of the spectrum. The exact chemical shift will depend on the nature and position of the substituents. Electron-donating groups will shift the signals of adjacent protons upfield, while electron-withdrawing groups will shift them further downfield.[8][13]
-
¹³C NMR: The carbon atoms in the pyrazine ring are also deshielded and appear at higher chemical shifts. The carbons directly attached to the nitrogen atoms will be the most deshielded. Substituent effects follow similar trends as in ¹H NMR.[8]
Predicted ¹H and ¹³C NMR Data for 2-Hydroxy-5-methylpyrazine (in DMSO-d₆) [8]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.5 - 7.7 | Singlet |
| H-6 | 7.8 - 8.0 | Singlet |
| -CH₃ | 2.2 - 2.4 | Singlet |
| -OH | 10.0 - 12.0 | Broad Singlet |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-5 | 140 - 145 |
| C-6 | 130 - 135 |
| -CH₃ | 20 - 25 |
Detailed Experimental Protocols
This section provides step-by-step protocols for common pyrazine synthesis methods. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Gutknecht Synthesis of 2,5-Diphenylpyrazine
This synthesis involves the self-condensation of an α-amino ketone, which is generated in situ from an α-halo ketone.[1]
Step 1: Synthesis of α-Aminoacetophenone
-
In a suitable reaction vessel, dissolve 2-chloroacetophenone in ethanol.
-
Slowly add an excess of aqueous ammonia with stirring. The reaction is typically exothermic and may require cooling.
-
The α-aminoacetophenone is formed in situ and will begin to self-condense.
Step 2: Condensation and Oxidation
-
The reaction mixture containing the α-aminoacetophenone will spontaneously condense.
-
The intermediate dihydropyrazine is formed. Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like hydrogen peroxide.
-
The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Guareschi-Thorpe Pyridine Synthesis (Modified)
While this protocol is for pyridine synthesis, it is a related and important reaction in heterocyclic chemistry. This modified protocol uses ammonium carbonate in an aqueous medium, offering a greener approach.[3][14][15]
-
In a round-bottom flask, combine cyanoacetamide (1.0 eq), your desired 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), and ammonium carbonate (2.0 eq).
-
Add water or a 1:1 water/ethanol mixture as the solvent.
-
Heat the reaction mixture to 80°C with stirring. The product will often begin to precipitate as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.
References
- 1. Short communication: Study on the formation of 2-methylimidazole and 4-methylimidazole in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of these vital heterocyclic compounds. Pyrazines are not only key components in flavor and fragrance chemistry but are also integral scaffolds in numerous pharmaceuticals.[1] However, their synthesis can present challenges, from low yields to the formation of persistent impurities.
This center provides a structured approach to overcoming these obstacles, grounded in mechanistic principles and field-proven strategies. Here, you will find detailed troubleshooting guides in a question-and-answer format, optimized experimental protocols, and visual aids to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yields and Reaction Failures
Q1: My pyrazine synthesis is resulting in a very low yield or no product at all. What are the most critical factors to investigate?
A1: Low or no yield in pyrazine synthesis is a common issue that can typically be traced back to a few key parameters. Classical synthetic methods are often plagued by poor yields and harsh reaction conditions.[2] A systematic evaluation of the following is the most effective approach to troubleshooting:
-
Reaction Temperature: This is arguably the most critical factor. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts. Conversely, exceeding 450°C can lead to the degradation of the pyrazine ring itself.[2] In solution-phase reactions, such as those involving acetol and ammonium hydroxide, increasing the temperature from 100°C to 140°C has been shown to enhance pyrazine yield.[3] However, excessive heat can also promote polymerization and byproduct formation.[2] It is crucial to empirically determine the optimal temperature for your specific reactants and system.
-
Purity of Starting Materials: The presence of impurities in your starting materials can have a significant impact on the reaction outcome. For example, aldol condensation products in denatured ethanol can participate in unwanted side reactions, drastically reducing the yield of the desired pyrazine.[2] Always ensure the purity of your α-dicarbonyl compounds, 1,2-diamines, or other precursors.
-
Catalyst and Base Selection: The choice and loading of the catalyst or base are pivotal. In certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2] For manganese-catalyzed reactions, a 2 mol% catalyst loading has been identified as optimal in some cases.[2] An inactive or improperly loaded catalyst will lead to a failed reaction.
-
Reaction Time: The duration of the reaction is a delicate balance. Insufficient time will result in incomplete conversion, while prolonged heating, especially at elevated temperatures, can lead to product degradation.[4] Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal endpoint.
-
Water Activity: In Maillard-type reactions, both excessively high and low water activity can inhibit the reaction cascade that leads to pyrazine formation.[4]
Troubleshooting Decision Tree for Low or No Pyrazine Yield
Caption: A systematic workflow for troubleshooting low pyrazine yields.
Q2: My reaction mixture is turning dark brown or black. What does this indicate and how can I prevent it?
A2: A dark coloration in the reaction mixture is a common indicator of byproduct formation, often through polymerization or degradation of starting materials or the pyrazine product.[2] The primary causes include:
-
Excessive Heat: Overheating is a frequent culprit, leading to decomposition and the formation of complex, colored polymeric materials.[2]
-
Air Oxidation: Certain intermediates in pyrazine synthesis are sensitive to oxidation by atmospheric oxygen, which can trigger side reactions that produce colored compounds.[2] If you are working with air-sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to highly conjugated and colored byproducts.[2]
To mitigate this, carefully control the reaction temperature, use an inert atmosphere when necessary, and ensure the purity of your solvents and reagents.
Section 2: Byproduct Formation and Purification Challenges
Q3: I am observing the formation of imidazole derivatives as byproducts. How can I minimize their formation and purify my desired pyrazine?
A3: Imidazole byproducts, particularly 4-methylimidazole, are a common issue in pyrazine synthesis, especially in Maillard-type reactions involving sugars and ammonia.[3] These form when α-dicarbonyl intermediates react with ammonia and an aldehyde.[3] Here are strategies to address this:
-
pH Optimization: The reaction pH can influence the relative rates of formation of different heterocyclic compounds. Lowering the pH may favor the formation of other heterocycles, like pyrroles, over pyrazines and potentially imidazoles.[5]
-
Strategic Solvent Extraction: The choice of solvent for liquid-liquid extraction during workup is critical. Using a non-polar solvent like hexane can selectively extract pyrazines while leaving the more polar imidazole derivatives in the aqueous phase.[2][6] Solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[2][6]
-
Chromatographic Purification: If imidazoles are co-extracted, column chromatography on silica gel is an effective purification method. Silica will retain the more polar imidazole byproducts, allowing the desired, less polar pyrazine to be eluted.[6] A solvent system such as 90:10 hexane/ethyl acetate can be effective for this separation.[6]
-
Distillation: Distillation of the aqueous reaction mixture can also be employed to isolate the more volatile pyrazines, leaving the non-volatile imidazoles behind in the distillation pot.
Q4: My synthesis of an unsymmetrically substituted pyrazine is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: The formation of a mixture of regioisomers is a common challenge when attempting to synthesize unsymmetrical pyrazines, especially with classical methods like the Staedel-Rugheimer or Gutknecht syntheses which rely on the self-condensation of α-amino ketones.[3][7] If two different α-amino ketones are present, they can condense with themselves and each other, leading to a product mixture.[3]
To achieve better regiochemical control, consider the following approaches:
-
Stepwise Synthetic Strategies: Instead of a one-pot condensation of multiple components, a more controlled, stepwise approach is often necessary. This might involve synthesizing a pre-functionalized pyrazine core and then introducing the second substituent in a subsequent step.
-
Modern Synthetic Methods: Explore modern synthetic routes that offer greater regioselectivity. For example, the condensation of an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization-aromatization, can provide better control over the final substitution pattern.[3]
Optimized Experimental Protocols
Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)
The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to pyrazines.[7] The α-amino ketones are typically generated in situ from α-oximino ketones.[3]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add a slight excess of an alkyl nitrite (e.g., isoamyl nitrite) and a catalytic amount of acid (e.g., HCl).
-
Stir the reaction at room temperature until the starting ketone is consumed (monitor by TLC).
-
Isolate the α-oximino ketone by precipitation or extraction.
Step 2: Reductive Cyclization and Oxidation
-
In a separate flask, prepare a solution of the α-oximino ketone in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation) to reduce the oxime to the α-amino ketone.
-
The in situ generated α-amino ketone will spontaneously dimerize to form a dihydropyrazine.
-
To the dihydropyrazine solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation, which can be sufficient in some cases, to form the final pyrazine product.[2]
-
Isolate and purify the pyrazine by extraction, followed by distillation or recrystallization.[2]
Workflow for Gutknecht Pyrazine Synthesis
Caption: A step-by-step workflow of the Gutknecht pyrazine synthesis.
Data Summary Tables
Table 1: Effect of Reaction Parameters on Pyrazine Synthesis
| Parameter | General Trend/Observation | Causality | Citation(s) |
| Temperature | Yield generally increases with temperature to an optimum, then decreases. | Higher temperatures increase reaction rates but can also lead to degradation of reactants and products. | [2][3][4][8] |
| pH | Optimal pH range is often neutral to slightly basic (pH 7-10) for Maillard-type reactions. | pH affects the rate of key steps like sugar fragmentation and condensation reactions. Acidic pH can inhibit pyrazine formation. | [4][5][9] |
| Solvent | Hydrophobic solvents (high log P) can improve enzyme activity and stability in enzymatic syntheses. | The solvent can influence reactant solubility, enzyme conformation, and transition state stabilization. | [10][11] |
| Reactant Ratio | The molar ratio of reactants (e.g., amino acid to sugar) significantly impacts yield and product distribution. | An excess of one reactant can push the equilibrium towards product formation in reversible steps. | [4][10] |
| Catalyst Loading | An optimal catalyst loading exists; too low leads to slow conversion, too high can be uneconomical or lead to side reactions. | The catalyst concentration directly influences the reaction rate. | [2][12] |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
- 12. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Methoxypyrazine-2-carbonitrile
Welcome to the technical support center for 6-Methoxypyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we address the common and often nuanced challenges encountered during the purification of crude this compound, providing troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and ensure the integrity of your downstream applications.
I. Understanding the Molecule and Its Challenges
This compound is a substituted pyrazine with the molecular formula C₆H₅N₃O.[1] Its structure, featuring a methoxy group and a nitrile group on the pyrazine ring, makes it a valuable intermediate in medicinal chemistry and flavor science.[2] However, these same functional groups present specific purification challenges. The nitrogen atoms in the pyrazine ring can interact with silica gel, and the nitrile and methoxy groups are susceptible to hydrolysis and demethylation, respectively, under certain conditions.
Key Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 135.12 g/mol | [3] |
| Boiling Point | 228.76 °C at 760 mmHg | [3] |
| Density | 1.247 g/cm³ | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
II. Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of crude this compound.
Problem 1: Persistent Yellow/Brown Coloration in the Product
Question: My isolated this compound is a yellow to brown oil/solid, but literature suggests it should be colorless to pale yellow. What is the likely cause and how can I remove the color?
Answer:
Causality: Yellow or brown discoloration in crude this compound is typically due to the presence of polymeric or highly conjugated impurities. These can form from side reactions during synthesis, especially if elevated temperatures are used. The pyrazine ring itself is susceptible to certain polymerization pathways under harsh conditions.
Troubleshooting Protocol:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Step 1: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) at room temperature.
-
Step 2: Add a small amount of activated carbon (typically 1-2% w/w of the crude product).
-
Step 3: Stir the suspension at room temperature for 15-30 minutes. Avoid prolonged heating, as this can lead to adsorption of the desired product.
-
Step 4: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Step 5: Wash the Celite® pad with a small amount of the fresh solvent.
-
Step 6: Concentrate the filtrate under reduced pressure.
-
-
Column Chromatography: If color persists, column chromatography is the next logical step. The colored impurities are often more polar and will adhere strongly to the silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).[4]
-
Observation: The colored impurities should remain at or near the top of the column, while the desired product elutes.
-
Problem 2: Product Contaminated with a More Polar Impurity
Question: TLC analysis of my product shows a spot at a lower Rf value, indicating a more polar impurity. What could this be and how do I remove it?
Answer:
Causality: A more polar impurity is often a result of hydrolysis of the nitrile group or demethylation of the methoxy group.
-
6-Methoxypyrazine-2-carboxamide: Partial hydrolysis of the nitrile group leads to the corresponding amide. This can occur during aqueous workups, especially under non-neutral pH conditions.
-
6-Methoxypyrazine-2-carboxylic acid: Complete hydrolysis of the nitrile results in the carboxylic acid.[5] This is more likely to occur under stronger acidic or basic conditions.
-
6-Hydroxypyrazine-2-carbonitrile: Demethylation of the methoxy group can occur, particularly in the presence of strong acids.
Troubleshooting Workflow:
Caption: Decision workflow for removing polar impurities.
Detailed Protocols:
-
Acid-Base Extraction (for Carboxylic Acid Impurity):
-
Step 1: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Step 2: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move to the aqueous layer.
-
Step 3: Separate the aqueous layer.
-
Step 4: Wash the organic layer with brine (saturated NaCl solution).
-
Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Column Chromatography (for Amide and Hydroxy Impurities):
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The more polar impurities will have a lower Rf and will elute after the desired product. Monitor the fractions by TLC.
-
-
Recrystallization:
-
If the crude product is a solid, recrystallization can be highly effective. The more polar impurities will ideally remain in the mother liquor.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For pyrazine derivatives, consider solvent systems like ethanol, or mixed solvents such as hexane/ethyl acetate or hexane/acetone.[7][8]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Problem 3: Product Contaminated with a Less Polar Impurity
Question: My product is contaminated with an impurity that has a higher Rf value on TLC. What is the likely source and how can it be removed?
Answer:
Causality: A less polar impurity is often unreacted starting material. In the common synthesis from 3-methoxypyrazine 1-oxide and trimethylsilyl cyanide, residual 3-methoxypyrazine (if the N-oxide is reduced) could be a less polar contaminant.
Troubleshooting Protocol:
-
Column Chromatography: This is the most effective method for removing less polar impurities.
-
Stationary Phase: Silica gel.[9]
-
Eluent System: Use a solvent system where the desired product has an Rf of approximately 0.3-0.4. A mixture of ethyl acetate and hexanes is a good choice. The less polar impurity will elute from the column first.
-
Protocol:
-
Step 1: Dry-load the crude product onto a small amount of silica gel.
-
Step 2: Prepare a column with silica gel in the chosen eluent.
-
Step 3: Add the dry-loaded sample to the top of the column.
-
Step 4: Elute the column with the solvent system, collecting fractions.
-
Step 5: Analyze the fractions by TLC to identify those containing the pure product.
-
Step 6: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Recrystallization: If the impurity is present in a small amount, recrystallization may be sufficient. The less polar impurity may be more soluble in the cold recrystallization solvent and remain in the mother liquor.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purification process? A1: Thin-Layer Chromatography (TLC) is an indispensable tool. Use silica gel plates and an appropriate eluent system (e.g., 20-30% ethyl acetate in hexanes). Visualize the spots under UV light (254 nm). The desired product should appear as a single spot. Staining with potassium permanganate can also be used to visualize impurities that are not UV-active.
Q2: My compound streaks on the TLC plate. What does this mean and how can I fix it? A2: Streaking on a silica gel TLC plate often indicates that the compound is somewhat acidic or basic and is interacting strongly with the acidic silica gel. The pyrazine nitrogens are basic. To resolve this, add a small amount of a modifier to your eluent. For basic compounds like pyrazines, adding a few drops of triethylamine (Et₃N) to the eluent can improve the spot shape.
Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for separating polar impurities. The mobile phase would typically be a mixture of water and acetonitrile or methanol.
Q4: How should I store the purified this compound? A4: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light and moisture to prevent hydrolysis of the nitrile group.
Q5: What are the expected NMR and MS signatures for pure this compound? A5: While a publicly available, peer-reviewed spectrum is not readily available, based on the structure and data for similar compounds, you can expect the following:
-
¹H NMR (in CDCl₃): Two singlets in the aromatic region (around 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet around 4.0 ppm for the methoxy group protons.
-
¹³C NMR (in CDCl₃): Peaks corresponding to the nitrile carbon (~115-120 ppm), the methoxy carbon (~55 ppm), and the four distinct carbons of the pyrazine ring (in the range of 120-160 ppm).
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 135.
IV. Purity Assessment Workflow
Caption: A standard workflow for the purification and purity confirmation of this compound.
V. References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemsrc. (2025). 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 136309-07-4: 6-METHOXY-PYRAZINE-2-CARBONITRILE. Retrieved January 5, 2026, from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 5, 2026, from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 5, 2026, from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
LookChem. (n.d.). 6-Methoxy-pyrazine-2-carbonitrile. Retrieved January 5, 2026, from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum. Retrieved January 5, 2026, from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 2-Methoxypyrazine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 5, 2026, from --INVALID-LINK--
-
Zhao, X., Ju, Y., Wei, X., Dong, S., Sun, X., & Fang, Y. (2019). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules, 24(24), 4598. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Retrieved January 5, 2026, from --INVALID-LINK--
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 5, 2026, from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 5, 2026, from --INVALID-LINK--
-
Hashimoto, Y., & Sacks, G. L. (2012). S-Adenosyl-L-methionine-dependent O-methylation of 2-hydroxy-3-alkylpyrazine in wine grapes: a putative final step of methoxypyrazine biosynthesis. Journal of agricultural and food chemistry, 60(22), 5649–5656. --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved January 5, 2026, from --INVALID-LINK--
-
Foks, H., Pancechowska-Ksepko, D., Kędzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Janowiec, M. (2007). Studies on Pyrazine Derivatives. Part 49. Synthesis and Antibacterial Activity of 6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivatives. ChemInform, 38(14). --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. Retrieved January 5, 2026, from --INVALID-LINK--
-
Leonard, F., & Spoerri, P. E. (1946). Preparation of 6-Methylpyrazine-2-carboxylic Acid. Journal of the American Chemical Society, 68(3), 526. --INVALID-LINK--
-
Buckland, B. C., & Lilly, M. D. (1995). U.S. Patent No. 5,593,871. Washington, DC: U.S. Patent and Trademark Office.
-
Sala, C., Borsa, D., Mestres, M., & Martí, M. P. (2000). Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibers. Journal of Chromatography A, 880(1-2), 93-99.
-
Sidhu, D., Lund, J., & Heymann, H. (2015). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. American Journal of Enology and Viticulture, 66(1), 1-15.
-
Zhang, T., & Li, G. (2020). CN Patent No. 113135862A.
-
BenchChem. (n.d.). 6-Methylpyrazine-2-carbonitrile. Retrieved January 5, 2026, from --INVALID-LINK--
-
Boss, P. K., & Jeffery, D. W. (2007). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1150(1-2), 190-197.
References
- 1. CAS 136309-07-4: 6-METHOXY-PYRAZINE-2-CARBONITRILE [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]
- 4. Chromatography [chem.rochester.edu]
- 5. jocpr.com [jocpr.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Overcoming Low Yield in Palladium-Catalyzed Cyanation of Pyrazines
Welcome to the technical support center for palladium-catalyzed cyanation of pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this often-recalcitrant transformation. Pyrazines are a critical scaffold in medicinal chemistry, but their electron-deficient nature and potential to act as catalyst poisons can lead to frustratingly low yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments. The advice herein is based on established mechanistic principles and field-proven strategies.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Issue 1: My reaction shows little to no conversion of the starting pyrazine halide.
This is a common and often multifaceted problem. Let's break down the potential causes and solutions.
Question: I've assembled my reaction, but after several hours, TLC/LC-MS analysis shows only starting material. What's going on?
Answer: A stalled reaction typically points to a problem with the catalyst activation, the reagents, or the reaction conditions. Here’s a systematic approach to troubleshooting:
Potential Cause A: Inefficient Catalyst Activation
The active Pd(0) species is the engine of your catalytic cycle. If it doesn't form efficiently, the reaction won't start. Standard precursors like Pd(OAc)₂ or [(allyl)PdCl]₂ require in situ reduction, and this step can be hampered by cyanide poisoning even before the cycle begins.[1]
-
Solution 1: Switch to a Pre-formed Pd(0) Source. Using a source like Pd₂(dba)₃ can be more effective as it doesn't require a reduction step.[1] However, even with Pd₂(dba)₃, pre-incubation with the phosphine ligand at elevated temperatures (e.g., 120 °C) for a few minutes before adding other reagents can lead to higher catalytic activity.[1]
-
Solution 2: Employ Palladacycle Precatalysts. Third-generation palladacycle precatalysts are designed for efficient in situ generation of the active Pd(0) catalyst upon exposure to a base.[1] This method minimizes the risk of cyanide poisoning during the activation phase and has been shown to be highly effective for cyanation reactions.[1][2][3]
Potential Cause B: Catalyst Poisoning by Cyanide
Cyanide is a notorious poison for palladium catalysts.[1][4] Excess cyanide in solution can coordinate strongly to all palladium intermediates in the catalytic cycle, leading to inactive species like [(CN)₄Pd]²⁻ and halting the reaction.[5]
-
Solution 1: Use a Slow-Release Cyanide Source. Instead of highly soluble sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂).[1][6] Zn(CN)₂ has lower solubility in organic solvents, which helps to maintain a low concentration of free cyanide, thereby minimizing catalyst poisoning.[1]
-
Solution 2: Employ a Non-Toxic, Encapsulated Cyanide Source. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent alternative.[1][7][8][[“]] It is a non-toxic solid that requires elevated temperatures or specific conditions to release the cyanide, acting as a built-in slow-release mechanism.[1]
-
Solution 3: Add a Co-catalyst. The addition of copper or zinc co-catalysts can help to sequester excess cyanide, preventing it from deactivating the palladium catalyst.[4]
Potential Cause C: Inappropriate Ligand Choice
For electron-deficient heteroaromatics like pyrazines, the choice of ligand is critical. The ligand must be sufficiently electron-donating to promote the oxidative addition of the pyrazine halide and bulky enough to facilitate the reductive elimination of the pyrazine nitrile.
-
Solution 1: Use Bulky, Electron-Rich Phosphine Ligands. Ligands like XPhos, tBuXPhos, and tBuBrettPhos have demonstrated superior performance in the cyanation of (hetero)aryl halides.[1] For challenging, electron-rich aryl chlorides, (binaphthyl)P(t-Bu)₂ has also been shown to be effective.[10] The steric bulk of these ligands helps to prevent the displacement of the ligand by cyanide, thus protecting the catalyst.[11]
Potential Cause D: Presence of Water or Other Impurities
Palladium-catalyzed reactions are often sensitive to moisture, especially when using highly soluble cyanide salts. Water can lead to the formation of HCN, which readily deactivates Pd(0) catalysts.[5]
-
Solution 1: Ensure Anhydrous Conditions. Rigorously dry your solvent and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Solution 2: Consider a Biphasic System. Interestingly, for K₄[Fe(CN)₆], a biphasic system (e.g., dioxane/water) can be beneficial.[1] In this case, the water helps to dissolve the cyanide source, and a phase-transfer catalyst may be required.
Issue 2: My reaction is producing significant byproducts, and the yield of the desired pyrazine nitrile is low.
Byproduct formation often indicates side reactions that compete with the main catalytic cycle.
Question: I'm seeing the formation of what appears to be hydrodehalogenation product (the pyrazine without the halide or nitrile) and some dark, insoluble material. How can I suppress these side reactions?
Answer: These byproducts suggest issues with the stability of the starting material or intermediates, or catalyst decomposition.
Potential Cause A: Reductive Elimination is Rate-Limiting
For electron-deficient systems like pyrazines, reductive elimination of the nitrile product can be slow.[1] This can lead to the accumulation of palladium-cyanide intermediates, which may decompose or participate in side reactions.
-
Solution 1: Increase the Reaction Temperature. Carefully increasing the temperature can often promote the rate of reductive elimination. However, be mindful of the thermal stability of your substrate and product.
-
Solution 2: Choose a Bulkier Ligand. As mentioned previously, bulkier ligands can facilitate reductive elimination.[12] Experimenting with ligands like tBuXPhos may improve yields for electron-deficient substrates.[1]
Potential Cause B: Base-Induced Decomposition
While a base is often necessary, particularly when using K₄[Fe(CN)₆], strong bases can lead to the decomposition of sensitive pyrazine substrates or products.
-
Solution 1: Use a Weaker Base. If you are using a strong base like K₂CO₃ and observing decomposition, switch to a milder base such as KOAc.[1]
-
Solution 2: Optimize the Amount of Base. Use the minimum amount of base required for the reaction to proceed.
Potential Cause C: Catalyst Decomposition
The dark, insoluble material you are observing is likely palladium black, which forms when the catalyst decomposes and precipitates out of solution.
-
Solution 1: Ensure Proper Ligand-to-Metal Ratio. A sufficient excess of the phosphine ligand is necessary to stabilize the palladium catalyst and prevent decomposition. A Pd:Ligand ratio of 1:2 is a good starting point.
-
Solution 2: Degas Your Solvents. Oxygen can contribute to the decomposition of the Pd(0) catalyst. Thoroughly degassing your solvents before use is essential.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is the best starting point for pyrazine cyanation?
For pyrazine cyanation, starting with a palladacycle precatalyst is highly recommended.[1] These have been shown to be more effective than traditional precursors like Pd(OAc)₂ or Pd₂(dba)₃, as they generate the active catalyst efficiently in the presence of a base, minimizing early-stage catalyst poisoning.[1]
Q2: What are the pros and cons of different cyanide sources?
| Cyanide Source | Pros | Cons |
| NaCN/KCN | Inexpensive, readily available. | Highly toxic, highly soluble (risk of catalyst poisoning), requires anhydrous conditions.[1][5] |
| Zn(CN)₂ | Less toxic than NaCN/KCN, lower solubility reduces catalyst poisoning.[1][6] | Still highly toxic, may require additives to facilitate cyanide transfer. |
| K₄[Fe(CN)₆] | Non-toxic (food additive), inexpensive, acts as a slow-release source.[1][7][8][[“]] | Often requires higher temperatures and a base for cyanide release.[1] |
| CuSCN | Safer cyanide source.[13] | May require specific reaction conditions. |
| Acetone Cyanohydrin | Can be used as a cyanide source.[14] | Requires careful handling due to the potential release of HCN. |
Q3: Can I use water as a solvent for my pyrazine cyanation?
It depends on the cyanide source. While strictly anhydrous conditions are often recommended, especially with NaCN or KCN, successful cyanations using K₄[Fe(CN)₆] have been reported in biphasic aqueous systems (e.g., dioxane/water or THF/water).[1][15] This approach can be beneficial for dissolving the inorganic cyanide salt.
Q4: My pyrazine substrate has a free N-H or O-H group. Will this interfere with the reaction?
Modern palladium-catalyzed cyanation methods often show good tolerance for free N-H and O-H groups.[1] However, these functional groups can potentially coordinate to the palladium center. If you suspect this is an issue, protection of the functional group may be necessary.
Q5: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For quantitative analysis of the crude reaction mixture, gas chromatography (GC) with an internal standard can be very effective.[1]
Visualizing the Process: Key Diagrams
The Catalytic Cycle and Points of Failure
This diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cyanation and highlights where catalyst deactivation by excess cyanide can occur.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. | Semantic Scholar [semanticscholar.org]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 13. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: Method Refinement for Sensitive Detection of Methoxypyrazines in Complex Matrices
Welcome to the Technical Support Center for the sensitive detection of methoxypyrazines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the analytical challenges associated with quantifying these potent aroma compounds in complex matrices. Due to their extremely low sensory thresholds, accurate and sensitive detection of methoxypyrazines is critical in fields ranging from food and beverage quality control to environmental analysis.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you refine your analytical methods and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues that you may encounter during the experimental process, offering potential causes and actionable solutions.
Issue 1: Poor or No Signal for Methoxypyrazines in GC-MS Analysis
Question: I am not detecting my target methoxypyrazine, or the signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no signal for methoxypyrazines is a common issue, often stemming from their low concentrations in samples and the complexity of the matrix.[4][5][6] The problem can typically be traced back to sample preparation, chromatographic conditions, or mass spectrometer settings.
Potential Causes & Solutions:
-
Inefficient Extraction: The chosen extraction method may not be suitable for the matrix or the target analyte.
-
Solution: For volatile methoxypyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred technique.[7] Ensure the SPME fiber coating is appropriate for the polarity of your target methoxypyrazines. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective.[8][9] Optimize extraction time and temperature to ensure equilibrium is reached between the sample, headspace, and fiber.[9] For less volatile methoxypyrazines or when dealing with solid matrices, consider Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[4]
-
-
Matrix Effects: Components in your sample matrix, such as ethanol in wine, can significantly suppress the extraction efficiency.[4]
-
Solution: Adjusting the pH of the sample can improve the volatility of methoxypyrazines. Since they are basic compounds, increasing the pH (e.g., by adding sodium hydroxide) will convert them to their more volatile molecular form.[4] Salting out, by adding salts like sodium chloride, can also increase the volatility of the analytes.[9] Sample dilution can sometimes mitigate the matrix effect, but be mindful of diluting your analyte below the detection limit.[4]
-
-
Suboptimal GC and MS Parameters: Incorrect injector temperature, carrier gas flow rate, or mass spectrometer settings can lead to poor signal.
-
Solution: Ensure the GC inlet temperature is high enough for efficient desorption of the analytes from the SPME fiber (typically around 250°C).[8] Optimize the carrier gas flow rate for your specific column dimensions. For the mass spectrometer, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity compared to full scan mode. Select appropriate and specific ions for your target methoxypyrazine.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My results are inconsistent across replicates, and I suspect my quantification is inaccurate. How can I improve the precision and accuracy of my method?
Answer:
Inconsistent results are often a consequence of uncompensated matrix effects and variations in sample preparation. The use of an appropriate internal standard is crucial for achieving accurate and reproducible quantification.
Potential Causes & Solutions:
-
Matrix-Induced Signal Suppression or Enhancement: The sample matrix can affect the ionization efficiency of the target analyte in the mass spectrometer source, leading to inaccurate quantification.
-
Solution: The gold standard for overcoming matrix effects is the use of a Stable Isotope Dilution Assay (SIDA) .[10][11][12][13] This involves spiking the sample with a known amount of a stable isotope-labeled version of the target methoxypyrazine (e.g., d3-IBMP for IBMP analysis). Since the internal standard is chemically identical to the analyte, it will behave similarly during extraction and analysis, effectively compensating for any matrix-induced variations. Quantification is then based on the ratio of the analyte signal to the internal standard signal.
-
-
Inconsistent Sample Preparation: Minor variations in extraction time, temperature, or sample volume can lead to significant differences in analyte recovery.
-
Solution: Strict adherence to a validated and optimized sample preparation protocol is essential. Automation of the sample preparation process, where possible, can also improve reproducibility. The use of a stable isotope-labeled internal standard will also help to correct for inconsistencies in the sample preparation steps.[14]
-
-
Calibration Curve Issues: An inappropriate calibration range or the use of a matrix-mismatched calibration curve can lead to quantification errors.
-
Solution: Prepare calibration standards in a matrix that closely mimics the actual samples. If a blank matrix is not available, the standard addition method can be employed to construct a calibration curve within the sample matrix itself, thereby accounting for matrix effects.[15]
-
Issue 3: Co-elution and Matrix Interference
Question: I am observing interfering peaks that co-elute with my target methoxypyrazine, making accurate integration and quantification difficult. How can I resolve this?
Answer:
Co-elution is a significant challenge in complex matrices, where numerous compounds can have similar retention times to the target analyte.[1][16] This can lead to an overestimation of the analyte concentration.
Potential Causes & Solutions:
-
Insufficient Chromatographic Resolution: A single-dimensional GC separation may not be sufficient to resolve the target analyte from all matrix components.
-
Solution: Employ Multidimensional Gas Chromatography (MDGC or GCxGC) .[1][7][16] This technique utilizes two columns with different stationary phases to achieve a much higher peak capacity and resolving power. A "heart-cut" of the effluent from the first column containing the target analyte is transferred to a second column for further separation, effectively removing co-eluting interferences.[1]
-
-
Non-Selective Detection: Using a less selective detector can increase the likelihood of observing interfering peaks.
-
Solution: While a standard mass spectrometer in SIM mode offers good selectivity, using a Tandem Mass Spectrometer (MS/MS) provides even greater specificity.[17] In MS/MS, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and eliminates interferences from compounds that may have the same nominal mass as the target analyte but produce different fragment ions.
-
Experimental Workflow & Protocols
Protocol 1: HS-SPME-GC-MS/MS for Methoxypyrazine Analysis in Wine
This protocol provides a general workflow for the sensitive detection of methoxypyrazines in wine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry.
Materials:
-
Wine sample
-
Stable isotope-labeled internal standard (e.g., d3-IBMP)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add a known concentration of the stable isotope-labeled internal standard.
-
Add 3 g of NaCl to the vial.
-
Adjust the pH of the sample to approximately 10 with NaOH solution to ensure the methoxypyrazines are in their volatile free base form.[4]
-
Immediately cap the vial tightly.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.
-
-
GC-MS/MS Analysis:
-
Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode for a sufficient time (e.g., 5 minutes) to ensure complete transfer of the analytes.
-
Perform chromatographic separation on a suitable capillary column (e.g., a mid-polar phase like DB-WAX).
-
Set up the MS/MS method with appropriate precursor-to-product ion transitions for both the target methoxypyrazine and the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methoxypyrazines of concern and in what matrices are they typically found?
A1: The most commonly studied methoxypyrazines are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[3] These compounds are responsible for the "green" or "vegetative" aromas in many foods and beverages.[18][19] IBMP is famously associated with the aroma of green bell peppers, while IPMP is characteristic of green peas.[20] They are frequently analyzed in wine (particularly Cabernet Sauvignon and Sauvignon Blanc varieties), grapes, coffee, and a variety of vegetables.[3][21]
Q2: What are the typical concentration ranges of methoxypyrazines in wine, and why is sensitive detection so important?
A2: Methoxypyrazine concentrations in wine are typically very low, often in the range of a few nanograms per liter (ng/L).[1] For example, IBMP can be found in wine at concentrations from less than 1 to over 30 ng/L.[14] The sensory detection thresholds for these compounds are also extremely low, often in the single-digit ng/L range.[1][2] Therefore, highly sensitive analytical methods are required to accurately quantify them at levels relevant to their sensory impact.
Q3: Can I use a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for methoxypyrazine analysis?
A3: While FID and NPD can be used for the detection of methoxypyrazines, they present certain limitations. FID is a universal detector and lacks the selectivity needed for complex matrices, making it prone to interferences.[4] NPD is more selective for nitrogen-containing compounds and thus more suitable than FID. However, its sensitivity may not be sufficient for the trace levels of methoxypyrazines found in many samples without significant pre-concentration.[4] For robust and sensitive quantification in complex matrices, mass spectrometric detection (MS or MS/MS) is highly recommended due to its superior selectivity and sensitivity.[4]
Q4: How can I prevent the degradation of methoxypyrazines during sample storage and preparation?
A4: Methoxypyrazines are relatively stable compounds. However, prolonged exposure to light can cause photodegradation.[20] Therefore, it is advisable to store samples and standards in amber vials and protect them from direct light. During sample preparation, it is important to be aware of potential losses due to volatility, especially when heating samples. Ensure that vials are properly sealed.
Q5: What are the key parameters to optimize for a robust HS-SPME method?
A5: The key parameters to optimize for an HS-SPME method for methoxypyrazine analysis include:
-
SPME Fiber Coating: The choice of fiber coating should be based on the polarity of the target analytes. A DVB/CAR/PDMS fiber is a good starting point for the relatively nonpolar methoxypyrazines.[8][9]
-
Extraction Temperature and Time: These parameters influence the partitioning of the analytes between the sample, headspace, and fiber. Higher temperatures generally increase the volatility of the analytes but can also affect the stability of the sample matrix. Optimization is necessary to find the best balance for maximum extraction efficiency.[9]
-
Sample pH and Ionic Strength: As mentioned in the troubleshooting section, adjusting the pH to a more basic level and adding salt can significantly improve the extraction of methoxypyrazines.[4][9]
Data and Visualization
Table 1: Comparison of Analytical Techniques for 3-isobutyl-2-methoxypyrazine (IBMP) Detection
| Performance Parameter | HS-SPME-GC-MS | HS-SPME-GC-MS/MS |
| Limit of Detection (LOD) | <0.5 ng/L (in juice), 1-2 ng/L (in wine) | 2 ng/L (in wine) |
| Limit of Quantitation (LOQ) | 2.5 ng/mL (in drinking water) | 33 ng/L (in wine) |
| Linearity (R²) Range | 2.5-500 ng/mL (R² = 0.9998) | 0.5-100 ng/mL (R² = 0.993) |
Data compiled from various validation studies.[17]
Diagram 1: General Workflow for Methoxypyrazine Analysis
Caption: A generalized workflow for the sensitive detection of methoxypyrazines.
References
- 1. mdpi.com [mdpi.com]
- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]
- 10. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. gravitywinehouse.com [gravitywinehouse.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quenching and Workup Procedures for Pyrazine Synthesis
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often overlooked, post-reaction steps of quenching and workup. An optimized workup is paramount for achieving high purity and yield, preventing product loss, and ensuring the scalability of your synthesis.
This resource provides direct answers to common challenges, explains the chemical principles behind procedural choices, and offers robust, field-proven protocols to enhance the efficiency and success of your pyrazine synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of "quenching" in pyrazine synthesis, and why is it so critical?
A1: Quenching is the controlled deactivation of reactive species in the reaction mixture upon completion. In many pyrazine syntheses, such as those involving organometallics or strong bases (e.g., t-BuOK, NaH), quenching is a critical step to neutralize these reagents.[1] An improper quench can lead to uncontrolled exothermic reactions, degradation of the desired pyrazine product, or the formation of complex side-products that complicate purification. For example, in syntheses that generate dihydropyrazine intermediates, quenching is followed by an oxidation step, and the choice of quenching agent can significantly impact the efficiency of this subsequent aromatization.[1][2]
Q2: My pyrazine product is water-soluble. How can I effectively extract it from an aqueous workup?
A2: The basic nitrogen atoms in the pyrazine ring can become protonated in acidic aqueous solutions, increasing water solubility and leading to significant product loss during extraction. To mitigate this:
-
pH Adjustment: Before extraction, basify the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 7-8.[3] This deprotonates the pyrazine, making it less water-soluble and more soluble in organic solvents.
-
Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This increases the ionic strength of the aqueous phase, decreases the solubility of the organic product, and can help break up emulsions, driving the pyrazine into the organic layer.[4]
-
Solvent Choice & Multiple Extractions: Use a suitable organic solvent. While ethyl acetate and methyl-t-butyl ether (MTBE) are common, solvents like dichloromethane (DCM) may be more effective for certain derivatives.[5] Crucially, perform multiple extractions (at least 3-5) with fresh solvent.[5][6][7] A single large-volume extraction is significantly less efficient than multiple small-volume extractions.[5][6][7]
Q3: I'm observing a dark, tarry reaction mixture. What are the likely causes and how can I clean it up?
A3: Dark coloration and polymerization are common issues in pyrazine synthesis, often stemming from:
-
Air Oxidation: Dihydropyrazine intermediates or other electron-rich species can be sensitive to air, leading to oxidative polymerization.[8] Conducting the reaction and workup under an inert atmosphere (Nitrogen or Argon) can prevent this.[8]
-
High Temperatures: Excessive heat during the reaction or workup (e.g., distillation) can cause the pyrazine ring to break down or polymerize.[2][8]
-
Side Reactions: Aldol-type condensations or other side reactions can generate colored byproducts.[8]
To manage this, after quenching, consider filtering the crude mixture through a plug of silica gel or Celite® to remove baseline impurities before proceeding with a full extraction or column chromatography.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: An Uncontrollable Exothermic Reaction and Foaming Occurs Upon Adding Aqueous Quenching Solution.
-
Probable Cause: You are quenching a highly reactive reagent (e.g., residual strong acid, organometallic) too quickly, or you are neutralizing an acid with a carbonate-based solution, leading to rapid CO₂ evolution.[9]
-
Solution:
-
Cooling: Always perform the quench in an ice bath (0-5 °C) to dissipate the heat generated.
-
Slow, Portion-wise Addition: Add the quenching solution very slowly, dropwise, or in small portions, with vigorous stirring.[9]
-
Reverse Quench: For larger scales, consider a "reverse quench" where the reaction mixture is added slowly to the quenching solution.
-
Degassing: When neutralizing acid with bicarbonate, stir the biphasic mixture vigorously for 10-20 minutes after addition is complete to allow dissolved CO₂ to escape before transferring to a separatory funnel.[9] This prevents pressure buildup and potential "fountains" during extraction.
-
Issue 2: A Persistent Emulsion Forms During Liquid-Liquid Extraction.
-
Probable Cause: The organic and aqueous layers have similar densities, or insoluble materials are stabilizing the interface. This is common in reactions with fine precipitates or polymeric byproducts.
-
Solution Workflow:
Caption: Decision workflow for resolving emulsions.
Issue 3: Low Product Yield After Workup and Purification.
-
Probable Cause: This can be due to several factors including incomplete reaction, product degradation, or physical loss during the workup.
-
Optimization Strategies:
| Potential Cause | Diagnostic Check | Recommended Action |
| Product in Aqueous Layer | TLC or LC/MS analysis of the combined aqueous layers. | Adjust pH to >8, add brine, and re-extract multiple times with a suitable solvent like DCM or MTBE.[4][5][7] |
| Product is Volatile | Check the boiling point of your target pyrazine. | Use lower temperatures during solvent removal (rotary evaporation). Consider distillation for purification instead of chromatography if applicable.[3] |
| Degradation on Silica Gel | Streaking on TLC plate; low recovery from column chromatography. | Pyrazines are basic and can interact strongly with acidic silica gel. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate). Alternatively, use a different stationary phase like alumina. |
| Incomplete Extraction | TLC of the aqueous layer after the final extraction still shows product. | Increase the number of extractions. As a rule of thumb, 4-5 extractions are often necessary to recover >95% of the product.[7] |
Issue 4: Co-extraction of Imidazole Byproducts with the Pyrazine Product.
-
Probable Cause: In syntheses involving ammonia and certain sugars or dicarbonyls, imidazole derivatives can form as byproducts.[6][7] These often have similar polarities to pyrazines.
-
Solution:
-
Solvent Selection: Liquid-liquid extraction with hexane has been shown to selectively extract pyrazines while leaving more polar imidazole derivatives in the aqueous phase.[6][7]
-
Chromatographic Separation: If co-extraction occurs (e.g., when using MTBE or ethyl acetate), passing the organic extract through a silica gel column can effectively retain the imidazole impurities, allowing for the elution of the desired pyrazines.[5][6][7]
-
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup for a Reaction in an Aprotic Solvent (e.g., THF, Dichloromethane)
This protocol is suitable for reactions that need neutralization of acid or base and removal of water-soluble salts.
-
Cooling: Once the reaction is deemed complete by TLC or LC/MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution if quenching a basic/organometallic reaction, or saturated aqueous sodium bicarbonate (NaHCO₃) if quenching an acidic reaction. Add dropwise with vigorous stirring until gas evolution ceases or the pH of a tested aqueous droplet is neutral.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), add an immiscible organic solvent like ethyl acetate or MTBE.
-
Extraction: Separate the layers. Extract the aqueous layer three more times with the chosen organic solvent.[5]
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Deionized water (to remove water-soluble reagents).
-
Saturated aqueous NaCl (brine) (to initiate drying and help break emulsions).[4]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pyrazine product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Enhancing the purity of synthesized 6-Methoxypyrazine-2-carbonitrile
Technical Support Center: 6-Methoxypyrazine-2-carbonitrile
A Guide to Enhancing Synthetic Purity
Welcome to the technical support center for this compound. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for downstream success. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you diagnose purity issues and implement effective purification strategies.
Part 1: Initial Purity Assessment & Common Impurities
Before attempting any purification, a thorough understanding of your crude material is essential. The choice of purification strategy is dictated by the nature and quantity of the impurities present.
Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?
A1: Impurities typically arise from three sources: unreacted starting materials, products of side reactions, and residual reagents or solvents. The exact profile depends on your synthetic route. A common synthesis involves the reaction of a pyrazine N-oxide with a cyanide source.[1]
| Impurity Type | Potential Identity | Likely Source & Rationale | Analytical Signature (¹H NMR) |
| Starting Material | 6-Chloro-pyrazine-2-carbonitrile | Incomplete nucleophilic substitution by methoxide. | Absence of methoxy signal (~4.0 ppm), distinct aromatic signals. |
| 3-Methoxypyrazine 1-oxide | Incomplete cyanation reaction. | Different aromatic proton shifts compared to the product; absence of nitrile on ¹³C NMR/IR. | |
| Side Product | 6-Methoxypyrazine-2-carboxamide | Hydrolysis of the nitrile group. This is a very common side reaction, often occurring during aqueous workup or if the reaction conditions are not strictly anhydrous. The nitrile is susceptible to both acid and base-catalyzed hydrolysis.[2][3] | Appearance of broad amide N-H signals (typically >7.0 ppm). |
| 6-Methoxypyrazinoic acid | Further hydrolysis of the amide. | Disappearance of nitrile/amide signals, appearance of a broad carboxylic acid proton signal (>10 ppm). | |
| Reagent-Derived | Silane byproducts (e.g., TMS-O-TMS) | If using trimethylsilyl cyanide (TMSCN) as the cyanide source. | Characteristic sharp singlets in the upfield region (~0.1-0.3 ppm). |
| Residual Solvents | Acetonitrile, DMF, THF, etc. | Characteristic solvent peaks in the ¹H NMR spectrum. |
Q2: Which analytical techniques are best for determining the purity of my initial product?
A2: A multi-technique approach is always recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) is typically effective. It can separate closely related impurities and provide an accurate purity percentage (e.g., area % at a specific UV wavelength).[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities if they are present at >1% levels. It provides clear structural information about the contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile starting materials, byproducts, and residual solvents. The mass spectrum provides molecular weight information, aiding in impurity identification.[6]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It helps visualize the number of components in your mixture and is crucial for developing a column chromatography purification method.
Part 2: Troubleshooting & Purification Protocols
This section provides step-by-step guidance on common purification challenges.
Q3: My crude product is a discolored oil/solid with multiple spots on TLC. What is the best general-purpose purification strategy?
A3: For complex mixtures, flash column chromatography is the most powerful and versatile technique. Pyrazine derivatives can sometimes be challenging to purify via chromatography due to their polarity and interaction with the silica stationary phase, but a well-developed method is highly effective.[7]
References
- 1. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrc [chemsrc.com]
- 2. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Characteristics and Analytical Methods for Determination of Thiabendazole | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jasco.hu [jasco.hu]
Validation & Comparative
A Comparative Spectroscopic Guide to Pyrazine-2-carbonitrile Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazine-2-carbonitrile and its derivatives represent a scaffold of significant interest. Their inherent electronic properties and versatile substitution patterns make them crucial building blocks for novel therapeutic agents and functional materials. A thorough understanding of their structural and electronic characteristics is paramount for targeted design and synthesis. This guide provides a comprehensive comparative analysis of the spectroscopic properties of pyrazine-2-carbonitrile derivatives, offering in-depth technical insights and field-proven experimental protocols to empower researchers in their scientific endeavors.
This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, explains the interpretation of spectral data with respect to substituent effects, and outlines self-validating protocols to ensure data integrity.
The Pyrazine-2-carbonitrile Core: A Structural Overview
Pyrazine-2-carbonitrile consists of a pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4, substituted with a nitrile (-C≡N) group at position 2. This arrangement creates an electron-deficient aromatic system, a feature that profoundly influences its chemical reactivity and spectroscopic behavior. The introduction of various substituents at the remaining 3-, 5-, and 6-positions allows for the fine-tuning of the molecule's electronic and steric properties. This guide will focus on a comparative analysis of derivatives with substituents at the 5-position, with additional examples at the 3- and 6-positions to provide a broader understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Expertise & Experience: Understanding Chemical Shifts in Pyrazine Systems
The ¹H NMR spectrum of the parent pyrazine-2-carbonitrile is characterized by three distinct signals in the downfield region (typically >8.5 ppm), a direct consequence of the deshielding effect of the electron-withdrawing nitrogen atoms and the nitrile group.[1] The chemical shifts and coupling constants of the ring protons are highly sensitive to the electronic nature of substituents.
-
Substituent Effects: Electron-donating groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) increase electron density on the ring, causing an upfield shift (to lower ppm values) of the ring protons. Conversely, electron-withdrawing groups (EWGs) like bromo (-Br) or nitro (-NO₂) further decrease electron density, leading to a downfield shift.[1] For example, the H-3 and H-6 protons of 5-aminopyrazine-2-carbonitrile are observed at approximately 8.35 and 7.95 ppm, respectively, significantly upfield from the parent compound's signals.[1]
-
Positional Influence: The position of the substituent dictates which protons are most affected. A substituent at the 5-position will have the most significant impact on the adjacent H-6 proton and the H-3 proton, which is in a para-like position.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for a series of 5-substituted pyrazine-2-carbonitrile derivatives, illustrating the influence of various functional groups.
| Substituent (at C-5) | H-3 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| -H | 8.86 (d, J=1.6 Hz) | 8.72 (d, J=2.5 Hz) | - |
| -CH₃ | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H, CH₃) |
| -Br | 8.85 (d, J=1.5 Hz) | 8.95 (d, J=1.5 Hz) | - |
| -NH₂ | 8.35 (d, J=1.5 Hz) | 7.95 (d, J=1.5 Hz) | 5.10 (br s, 2H, NH₂) |
| -OCH₃ | 8.45 (d, J=1.4 Hz) | 8.15 (d, J=1.4 Hz) | 4.05 (s, 3H, OCH₃) |
Data sourced from BenchChem's comparative analysis and synthesized from various sources.[1]
Experimental Protocol and Self-Validation
A robust NMR protocol is crucial for obtaining high-quality, reproducible data.
Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Trustworthiness: A Self-Validating NMR System
To ensure the integrity of your NMR data, the protocol must be self-validating. This involves a series of checks and calibrations:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is suitable for many non-polar derivatives, while DMSO-d₆ is excellent for more polar compounds or those with exchangeable protons (e.g., -NH₂, -OH), which will appear as broader signals. The solvent peak should not obscure analyte signals.
-
Internal Standard: For quantitative NMR (qNMR), an internal standard of known purity and concentration is added. This allows for the precise determination of analyte purity. The standard's signals must not overlap with the analyte's signals.
-
System Suitability Tests: Before analysis, run a standard sample (e.g., a known compound with certified purity) to verify the spectrometer's performance. Key parameters to check include resolution (sharpness of the peaks) and signal-to-noise ratio.
-
Data Processing Consistency: Use a standardized processing routine for all spectra in a comparative study. Automated phasing and baseline correction can introduce variability; manual correction by an experienced user is often preferred for high accuracy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting Vibrational Frequencies
For pyrazine-2-carbonitrile derivatives, the two most informative regions of the IR spectrum are the nitrile stretching frequency and the fingerprint region, which contains vibrations of the pyrazine ring.
-
Nitrile (C≡N) Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption in the range of 2220-2240 cm⁻¹. The exact position is sensitive to the electronic environment. Electron-donating groups on the pyrazine ring increase electron density, which can be partially delocalized into the π* orbital of the nitrile group, slightly weakening the C≡N bond and causing a shift to a lower wavenumber (red shift). Conversely, electron-withdrawing groups have the opposite effect, leading to a blue shift.
-
Pyrazine Ring Vibrations: The pyrazine ring exhibits characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The positions and intensities of these bands are influenced by the nature and position of the substituents.
Comparative FTIR Data
The table below highlights the key IR absorption frequencies for representative derivatives.
| Substituent (at C-5) | ν(C≡N) (cm⁻¹) | ν(C=N, C=C) Ring (cm⁻¹) | Other Key Bands (cm⁻¹) |
| -H | ~2235 | ~1580, 1480, 1420 | ~3050 (Ar C-H) |
| -Br | ~2238 | ~1575, 1470, 1400 | ~3060 (Ar C-H) |
| -NH₂ | ~2225 | ~1620 (N-H bend), 1590, 1500 | ~3450, 3350 (N-H stretch) |
| -OCH₃ | ~2228 | ~1595, 1490, 1450 | ~2950 (sp³ C-H), 1250 (C-O) |
Data synthesized from various sources, including BenchChem.[1]
Experimental Protocol
Experimental Workflow for FTIR Analysis
Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.
Trustworthiness: Ensuring Reliable IR Data
-
Background Correction: Always run a background spectrum immediately before the sample spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. Ensure good contact between the sample and the ATR crystal for a strong signal.
-
Instrument Calibration: Periodically verify the instrument's wavenumber accuracy using a polystyrene film standard.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expertise & Experience: Fragmentation of Pyrazine Derivatives
In Electron Ionization (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺˙). This high-energy ion often fragments in a predictable manner.
-
Molecular Ion Peak: The pyrazine ring is a stable aromatic system, so pyrazine-2-carbonitrile and its derivatives typically show a prominent molecular ion peak, which directly provides the molecular weight.
-
Fragmentation Pathways: Common fragmentation pathways include:
-
Loss of HCN: A characteristic fragmentation of aromatic nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da) from the molecular ion.
-
Loss of Substituents: The substituent itself or fragments thereof can be lost. For example, a methoxy derivative might show a loss of a methyl radical (•CH₃, 15 Da) or a formyl radical (•CHO, 29 Da).
-
Ring Fragmentation: At higher energies, the stable pyrazine ring itself can fragment, though these peaks are often of lower intensity.
-
Comparative Mass Spectrometry Data
| Substituent (at C-5) | Molecular Formula | MW | Key Fragments (m/z) |
| -H | C₅H₃N₃ | 105.10 | 105 (M⁺˙), 78 (M-HCN) |
| -Br | C₅H₂BrN₃ | 182.98/184.98 | 183/185 (M⁺˙, ~1:1), 104 (M-Br) |
| -NH₂ | C₅H₄N₄ | 120.12 | 120 (M⁺˙), 93 (M-HCN) |
| -OCH₃ | C₆H₅N₃O | 135.13 | 135 (M⁺˙), 120 (M-CH₃), 106 (M-CHO) |
Data synthesized from various sources, including BenchChem.[1]
Experimental Protocol
Experimental Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry from sample introduction to data interpretation.
Trustworthiness: A Self-Validating MS System
-
Mass Calibration: The mass analyzer must be calibrated regularly using a known calibration compound (e.g., PFTBA for GC-MS) to ensure high mass accuracy. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition from the exact mass.
-
Ionization Method: Choose the appropriate ionization method. Electron Ionization (EI) is excellent for providing rich fragmentation data for structural elucidation. Electrospray Ionization (ESI) is a softer technique, often used with LC-MS, which typically yields the protonated molecule [M+H]⁺ and is useful for confirming molecular weight with minimal fragmentation.
-
Isotopic Pattern Analysis: For compounds containing elements with characteristic isotopes (e.g., chlorine, bromine), verifying the correct isotopic pattern of the molecular ion and fragments is a critical validation step. For example, a compound with one bromine atom will show two peaks of roughly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[1]
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.
Expertise & Experience: Understanding π→π* and n→π* Transitions
The UV-Vis spectra of pyrazine-2-carbonitrile derivatives are typically characterized by two main types of electronic transitions:
-
π→π* Transitions: These are high-energy, high-intensity absorptions (large molar absorptivity, ε) involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. These typically occur at shorter wavelengths (λ_max < 300 nm).
-
n→π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair on a nitrogen atom) to a π* antibonding orbital. These occur at longer wavelengths (λ_max > 300 nm).
The positions of these absorption maxima are sensitive to both substituents and the polarity of the solvent.
-
Substituent Effects: Electron-donating groups, especially those that extend conjugation (like -NH₂), cause a bathochromic shift (red shift) to longer wavelengths for the π→π* transition.
-
Solvent Effects: Increasing the polarity of the solvent typically causes a hypsochromic shift (blue shift) for n→π* transitions and a bathochromic shift for π→π* transitions. This is because polar solvents can stabilize the lone pair electrons in the ground state through hydrogen bonding, increasing the energy required for the n→π* transition.
Comparative UV-Vis Data (in Methanol)
| Substituent (at C-5) | λ_max (π→π) (nm) | λ_max (n→π) (nm) |
| -H | ~260 | ~315 |
| -Br | ~265 | ~320 |
| -NH₂ | ~280, ~360 | (Often obscured) |
| -OCH₃ | ~275 | ~325 |
Data synthesized from various sources, including BenchChem.[1]
Experimental Protocol
A standard protocol involves dissolving a precisely weighed amount of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) to a known concentration. The absorbance spectrum is recorded against a solvent blank using a dual-beam spectrophotometer.
Trustworthiness: Ensuring Reliable UV-Vis Data
-
Solvent Choice: The solvent must be transparent in the wavelength range of interest. Methanol is a common choice for polar compounds. Comparing spectra in solvents of different polarities (e.g., hexane vs. methanol) can help confirm the nature of the electronic transitions.
-
Concentration: The sample concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 A.U.) to ensure linearity according to the Beer-Lambert law.
-
Cuvette Matching: When using a dual-beam instrument, ensure the sample and reference cuvettes are matched by measuring the absorbance of the same solvent-filled cuvette in both beams.
Conclusion
The spectroscopic analysis of pyrazine-2-carbonitrile derivatives is a multi-faceted process that requires a combination of techniques to achieve unambiguous structural characterization. ¹H and ¹³C NMR provide the carbon-hydrogen framework, FTIR identifies key functional groups, mass spectrometry confirms the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic structure.
By understanding the influence of substituents on the spectral data and by employing robust, self-validating experimental protocols, researchers can confidently elucidate the structures of novel derivatives. The data and methodologies presented in this guide serve as a foundational resource for professionals in drug discovery and materials science, enabling the rational design and characterization of the next generation of pyrazine-based compounds.
References
A Comparative Guide to Methoxypyrazines in Flavor Studies: Profiling the Knowns and Investigating the Unknowns
For researchers, scientists, and professionals in drug development, a profound understanding of flavor compounds is paramount. Methoxypyrazines, a class of potent nitrogen-containing aromatic compounds, are of particular interest due to their significant impact on the flavor and aroma of a vast array of products, from foods and beverages to pharmaceuticals. While some methoxypyrazines are well-characterized, others, like 6-Methoxypyrazine-2-carbonitrile, remain enigmatic in the realm of sensory science. This guide provides a comprehensive comparison of key methoxypyrazines, offering a robust framework for flavor studies and highlighting the methodologies required to characterize novel compounds.
The Enigma of this compound: An Uncharted Flavor Profile
Despite its availability from chemical suppliers, there is a notable absence of published data on the sensory properties of this compound. Its flavor and aroma profile, as well as its sensory threshold, have not been documented in peer-reviewed literature or flavor industry publications.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [1] |
| Molecular Weight | 135.12 g/mol | [1] |
| Boiling Point | 228.76 °C at 760 mmHg | [1] |
| Density | 1.247 g/cm³ | [1] |
Hypothetical Flavor Profile:
Based on the general sensory characteristics of pyrazines and the influence of the nitrile functional group, we can hypothesize a potential flavor profile for this compound. Pyrazines are renowned for their roasted, nutty, and earthy aromas.[2] The nitrile group (-C≡N) can contribute to a variety of odor characteristics, ranging from sweet and fruity to pungent or sulfurous, depending on the molecular context.[3] Therefore, this compound could potentially exhibit a complex aroma profile with nutty, roasted, or earthy base notes, possibly modulated by a subtle sweet, almond-like, or even a slightly sharp chemical nuance from the nitrile group. However, without empirical sensory data, this remains speculative.
The Well-Characterized Methoxypyrazines: A Flavor Benchmark
In stark contrast to the ambiguity surrounding this compound, several other methoxypyrazines are extensively studied and utilized in flavor science. The most prominent among these are 2-isopropyl-3-methoxypyrazine (IPMP), 2-sec-butyl-3-methoxypyrazine (SBMP), and 2-isobutyl-3-methoxypyrazine (IBMP).[4][5]
Comparative Sensory Data:
| Methoxypyrazine | Common Descriptors | Sensory Threshold (in water) | Sensory Threshold (in wine) | Key References |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Earthy, pea, potato, bell pepper | ~2 ng/L | 0.3-2.3 ng/L | [6][7] |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | Green, earthy, bell pepper, grassy, asparagus | ~1-2 ng/L | <10 ng/L | [6][8] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Green bell pepper, vegetative, herbaceous, earthy | ~2 ng/L | 5.5-16.8 ng/L | [6][9][10] |
These compounds are responsible for the characteristic "green" notes in many vegetables and are significant contributors to the aroma of certain wine varietals like Cabernet Sauvignon and Sauvignon Blanc.[4][5]
Experimental Protocols for Flavor Characterization
To bridge the knowledge gap for compounds like this compound, rigorous analytical and sensory evaluation protocols are essential.
Analytical Quantification: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This technique is a powerful tool for the trace-level analysis of volatile and semi-volatile compounds in complex matrices.[11][12]
Protocol:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a headspace vial.
-
For liquid samples like wine, a dilution with deionized water (e.g., 1:2.5 wine to water) and adjustment of pH to ~6.0 is recommended to enhance analyte release.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d3-IBMP) for accurate quantification.
-
Add sodium chloride to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[13]
-
-
HS-SPME Extraction:
-
Equilibrate the sealed vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes).[11]
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated GC inlet.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX).
-
Detect and quantify the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[13]
-
Caption: HS-SPME-GC-MS workflow for methoxypyrazine analysis.
Sensory Evaluation: A Protocol for Novel Compounds
Determining the flavor profile of a new compound requires a trained sensory panel and standardized procedures.[14][15]
Protocol:
-
Panelist Training:
-
Sample Preparation:
-
Prepare a series of dilutions of the purified this compound in an odor-free solvent (e.g., deodorized water or ethanol).
-
-
Descriptive Analysis:
-
Present the samples to the panelists in a randomized and blind manner.
-
Panelists individually evaluate the aroma and taste (if safe for consumption) of each sample and generate descriptive terms.
-
Through group discussion, a consensus lexicon of descriptors is developed.
-
Panelists then rate the intensity of each descriptor for each sample on a linear scale.
-
-
Sensory Threshold Determination:
-
Use a forced-choice methodology (e.g., 3-Alternative Forced Choice) where panelists are presented with one spiked sample and two blanks and must identify the different sample.[9]
-
Present a series of ascending concentrations to determine the lowest concentration at which the compound is reliably detected.
-
Caption: Sensory evaluation workflow for a novel flavor compound.
Conclusion and Future Directions
While the flavor profiles of several key methoxypyrazines are well-established, providing a valuable frame of reference in flavor chemistry, the sensory characteristics of this compound remain to be elucidated. The protocols outlined in this guide provide a clear pathway for the scientific community to characterize this and other novel flavor compounds. Such research is crucial for expanding our understanding of structure-activity relationships in flavor perception and for the development of new and innovative flavor solutions across various industries. The direct comparison of this compound with its well-known counterparts awaits the critical sensory data that will undoubtedly emerge from future studies.
References
- 1. lookchem.com [lookchem.com]
- 2. irjmets.com [irjmets.com]
- 3. researchgate.net [researchgate.net]
- 4. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US3917872A - Flavoring agent - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. agw.org.au [agw.org.au]
- 15. almonds.org [almonds.org]
- 16. cdn.brewersassociation.org [cdn.brewersassociation.org]
- 17. pac.gr [pac.gr]
A Spectroscopic Guide to 5-Substituted Pyrazine-2-carbonitrile Derivatives: Unveiling Structure-Property Relationships
In the landscape of modern medicinal chemistry and materials science, pyrazine-2-carbonitrile derivatives stand out as a class of heterocyclic compounds with significant potential. Their utility in the development of novel pharmaceuticals and functional materials is intrinsically linked to their molecular structure and electronic properties.[1] A thorough understanding of how substituents at the 5-position of the pyrazine ring influence these characteristics is paramount for the rational design of new molecules with tailored functions.
This guide offers a comprehensive spectroscopic comparison of a series of 5-substituted pyrazine-2-carbonitrile derivatives. By examining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will explore the electronic influence of various substituents, ranging from electron-donating to electron-withdrawing groups. This analysis will provide researchers, scientists, and drug development professionals with valuable insights into the structure-property relationships governing this important class of molecules.[1]
The Influence of Substitution: A Spectroscopic Overview
The introduction of a substituent at the 5-position of the pyrazine-2-carbonitrile core profoundly alters the electron distribution within the aromatic ring. This, in turn, leads to predictable and measurable shifts in their spectroscopic signatures. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the pyrazine ring, while electron-withdrawing groups (EWGs) such as bromo (-Br) have the opposite effect. These electronic perturbations are readily observable across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the electronic environment of the pyrazine ring protons and carbons. The chemical shifts (δ) of the ring protons, particularly H-3 and H-6, are sensitive to the electronic nature of the substituent at the 5-position.
¹H NMR Analysis:
Electron-donating groups at C-5 cause an upfield shift (lower ppm) of the H-3 and H-6 signals due to increased electron shielding. Conversely, electron-withdrawing groups lead to a downfield shift (higher ppm) as they deshield these protons.[2] The methyl group (-CH₃) exhibits a weak electron-donating effect.[1]
¹³C NMR Analysis:
The chemical shifts of the carbon atoms in the pyrazine ring are also influenced by the substituent at C-5. The carbon atom directly attached to the substituent (C-5) and the other ring carbons experience shifts that reflect the electron-donating or electron-withdrawing nature of the group.[2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 5-substituted pyrazine-2-carbonitrile derivatives, illustrating the impact of different substituents.
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃ [1]
| Substituent (at C-5) | H-3 | H-6 | Other Protons |
| -H (Pyrazine-2-carbonitrile) | 8.86 (d, J = 1.6 Hz) | 8.72 (dd, J = 2.5, 1.6 Hz) | 9.21 (d, J = 2.5 Hz, H-2) |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H, CH₃) |
| -Br (5-bromopyrazine-2-carbonitrile) | 8.85 (d, J = 1.5 Hz) | 8.95 (d, J = 1.5 Hz) | - |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 8.35 (d, J = 1.5 Hz) | 7.95 (d, J = 1.5 Hz) | 5.10 (br s, 2H, NH₂) |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 8.45 (d, J = 1.4 Hz) | 8.10 (d, J = 1.4 Hz) | 4.05 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃ [1]
| Substituent (at C-5) | C-2 | C-3 | C-5 | C-6 | C≡N | Other Carbons |
| -H (Pyrazine-2-carbonitrile) | 147.5 | 145.8 | 144.2 | 143.1 | 115.8 | - |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 146.8 | 145.2 | 155.1 | 142.5 | 116.2 | 21.5 (CH₃) |
| -Br (5-bromopyrazine-2-carbonitrile) | 148.2 | 146.5 | 133.8 | 145.0 | 115.1 | - |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 145.5 | 143.8 | 158.9 | 130.2 | 117.5 | - |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 146.1 | 144.5 | 165.4 | 125.8 | 116.8 | 55.2 (OCH₃) |
Table 3: FTIR Spectral Data (cm⁻¹) [1]
| Substituent (at C-5) | ν(C≡N) | ν(C=N) / ν(C=C) (ring) | Other Key Bands |
| -H (Pyrazine-2-carbonitrile) | 2240 | 1580, 1540, 1480 | 3080 (Ar-H) |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 2235 | 1575, 1535, 1475 | 2920 (C-H), 3070 (Ar-H) |
| -Br (5-bromopyrazine-2-carbonitrile) | 2245 | 1570, 1530, 1470 | 3090 (Ar-H) |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 2225 | 1610, 1550, 1490 | 3450, 3340 (N-H) |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 2230 | 1600, 1545, 1485 | 2850 (C-H), 3075 (Ar-H), 1250 (C-O) |
Table 4: Mass Spectrometry (MS) Data (m/z) [1]
| Substituent (at C-5) | [M]⁺ | [M-HCN]⁺ | [M-Substituent]⁺ | Other Characteristic Fragments |
| -H (Pyrazine-2-carbonitrile) | 105 | 78 | - | 51 |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 119 | 92 | 104 | 65 |
| -Br (5-bromopyrazine-2-carbonitrile) | 183/185 | 156/158 | 104 | 77 |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 120 | 93 | 104 | 66 |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 135 | 108 | 104 | 79 |
Table 5: UV-Vis Spectroscopic Data in Methanol [1]
| Substituent (at C-5) | λmax 1 (nm) (π→π) | ε (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) (n→π) | ε (L·mol⁻¹·cm⁻¹) |
| -H (Pyrazine-2-carbonitrile) | 268 | 6500 | 315 | 800 |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 272 | 7200 | 320 | 850 |
| -Br (5-bromopyrazine-2-carbonitrile) | 275 | 6800 | 325 | 780 |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 285 | 8500 | 340 | 950 |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 280 | 8000 | 335 | 900 |
In-Depth Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For 5-substituted pyrazine-2-carbonitrile derivatives, the key vibrational bands to consider are the C≡N stretch of the nitrile group and the C=N and C=C stretching vibrations of the pyrazine ring.
The position of the nitrile stretching frequency (ν(C≡N)) is sensitive to the electronic effects of the substituent at C-5.[3] Electron-donating groups tend to cause a slight decrease in the ν(C≡N) frequency, while electron-withdrawing groups can cause a slight increase. This is due to the influence of the substituent on the polarization of the C≡N bond. The pyrazine ring stretching modes are typically observed in the 1400-1600 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this series of pyrazine derivatives, the molecular ion peak ([M]⁺) is readily observed. A characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN), resulting in an [M-HCN]⁺ fragment.[1] The relative abundance of these fragments can provide clues about the stability of the parent molecule and the nature of the substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit two main absorption bands in the UV-Vis region: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths.[5][6]
The position and intensity of these bands are significantly affected by the substituent at the 5-position. Electron-donating groups generally cause a bathochromic (red) shift in both the π→π* and n→π* transitions, moving them to longer wavelengths. This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for electronic excitation. Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift.[7]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
General Sample Preparation
High-purity samples of the 5-substituted pyrazine-2-carbonitrile derivatives are required for accurate spectroscopic analysis. The synthesis of these compounds can be achieved through various established methods, often starting from commercially available pyrazine precursors.[8][9]
NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.[1]
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.[2]
-
¹³C NMR: Proton-decoupled single-pulse experiment with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[2]
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]
FTIR Spectroscopy
-
Instrumentation: Bruker Tensor 27 FT-IR spectrometer or equivalent with an Attenuated Total Reflectance (ATR) accessory.[10]
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported in wavenumbers (cm⁻¹).[1]
Mass Spectrometry
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.[1]
-
Sample Preparation (ESI): Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL. The solution was infused directly into the ESI source.[1]
-
Data Processing: The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.[1]
UV-Vis Spectroscopy
-
Instrumentation: Recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.[1]
-
Sample Preparation: Prepare a dilute solution of the compound in methanol of a known concentration.
-
Data Acquisition: The absorbance spectrum was recorded against a methanol blank, typically over a range of 200-400 nm.[1]
-
Data Processing: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.[1]
Conclusion
The spectroscopic analysis of 5-substituted pyrazine-2-carbonitrile derivatives provides a clear and detailed picture of the electronic effects of different functional groups on the pyrazine ring. The trends observed in NMR, FTIR, MS, and UV-Vis data are consistent with established principles of physical organic chemistry and offer a predictive framework for the design of new molecules. By understanding these structure-spectroscopic property relationships, researchers can more effectively tailor the electronic and, by extension, the biological and material properties of this versatile class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-Methoxypyrazine-2-carbonitrile
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the essential analytical techniques required to verify the successful synthesis of 6-Methoxypyrazine-2-carbonitrile (C₆H₅N₃O, Mol. Wt.: 135.12 g/mol ).[1] We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data based on established principles and spectral data from analogous compounds. This approach not only offers a benchmark for comparison but also serves to deepen the understanding of how each technique interrogates the molecule's architecture.
The Imperative of Orthogonal Structural Verification
In any synthetic workflow, relying on a single analytical technique is fraught with peril. Each method provides a unique and specific piece of the structural puzzle. It is the congruence of data from multiple, orthogonal techniques that builds a robust and irrefutable confirmation of the target structure. For a molecule like this compound, with its distinct aromatic, methoxy, and nitrile functionalities, a multi-faceted analytical approach is indispensable.
Below is a workflow diagram illustrating the logical progression of experiments for the structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see two signals in the aromatic region corresponding to the two protons on the pyrazine ring and one signal in the aliphatic region for the methoxy group protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Singlet | 1H | H-3 or H-5 | The protons on the electron-deficient pyrazine ring are expected to be significantly deshielded and appear at a high chemical shift. Their exact assignment can be confirmed with 2D NMR techniques. |
| ~8.3 | Singlet | 1H | H-3 or H-5 | Similar to the other aromatic proton, this signal is in the downfield region characteristic of pyrazine protons. |
| ~4.1 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are deshielded by the adjacent oxygen atom and are expected to appear around 4.1 ppm. The singlet multiplicity indicates no adjacent protons. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, we anticipate six distinct signals.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-6 | The carbon atom attached to the electronegative oxygen of the methoxy group will be the most deshielded carbon on the aromatic ring. |
| ~145 | C-3 or C-5 | The aromatic carbons are in the typical range for pyrazine rings. |
| ~140 | C-3 or C-5 | The exact assignment of C-3 and C-5 would require more advanced NMR experiments. |
| ~130 | C-2 | The carbon bearing the nitrile group is also significantly deshielded. |
| ~115 | -C≡N | The carbon of the nitrile group has a characteristic chemical shift in this region.[2] |
| ~55 | -OCH₃ | The carbon of the methoxy group is shielded compared to the aromatic carbons and appears in the typical range for methoxy groups attached to an aromatic ring. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified synthesized product and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher field) spectrometer at room temperature.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the proton signals and analyze the multiplicities and chemical shifts in both spectra to assign the signals to the corresponding atoms in the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands to look for are the C≡N stretch of the nitrile, the C-O stretch of the methoxy group, and the characteristic aromatic C=C and C=N stretching vibrations of the pyrazine ring.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~2230 | C≡N (Nitrile) | A sharp and strong absorption in this region is a definitive indicator of the nitrile functional group. |
| ~1600-1450 | C=C and C=N (Aromatic Ring) | Multiple sharp bands in this region are characteristic of the pyrazine ring stretching vibrations. |
| ~1250 and ~1050 | C-O (Methoxy) | Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the methoxy group are expected in this region. |
| ~3100-3000 | C-H (Aromatic) | Weak to medium absorptions corresponding to the C-H stretching of the pyrazine ring protons. |
| ~2950-2850 | C-H (Aliphatic) | Weak absorptions from the C-H stretching of the methyl group in the methoxy moiety. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid purified product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the key functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information. For this compound, we would expect to see a prominent molecular ion peak corresponding to its molecular weight.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
| 135 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |
| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. |
| 105 | [M - CH₂O]⁺ | Loss of formaldehyde from the molecular ion. |
| 78 | [C₄H₂N₂]⁺ | Fragmentation of the pyrazine ring. |
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural features they elucidate for this compound.
Caption: Interplay of analytical techniques and confirmed structural features.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC-MS system for EI) and acquire the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to see if they are consistent with the proposed structure.
Conclusion
The structural confirmation of a synthesized compound like this compound is a systematic process of gathering and interpreting evidence from multiple analytical techniques. By comparing the experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry with the predicted values and established chemical principles, researchers can confidently verify the identity and purity of their product. This rigorous approach is fundamental to the integrity and reproducibility of chemical research and development.
References
Comparative study of different synthetic routes to 6-Methoxypyrazine-2-carbonitrile
Introduction
6-Methoxypyrazine-2-carbonitrile is a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. Its unique electronic and structural properties, conferred by the electron-withdrawing nitrile group and the electron-donating methoxy group on the pyrazine core, make it a valuable intermediate for constructing complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This technical guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the most suitable synthetic route for their specific application.
Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyrazine Core
This is arguably the most direct and commonly employed strategy, predicated on the high reactivity of halogenated pyrazines toward nucleophilic displacement. The electron-deficient nature of the pyrazine ring is further activated by the presence of the nitrile group, facilitating the substitution of a halide (typically chlorine) by a methoxide nucleophile.
Conceptual Overview & Mechanism
The reaction proceeds via a classic SNAr mechanism. The methoxide ion attacks the carbon atom bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing nitrile group, which delocalizes the negative charge. The subsequent departure of the halide leaving group restores the aromaticity of the pyrazine ring, yielding the final product. The choice of a polar aprotic solvent like methanol not only serves as the source of the nucleophile (as sodium methoxide) but also effectively solvates the ionic species involved, promoting the reaction.
Experimental Protocol: Methoxylation of 6-Chloropyrazine-2-carbonitrile
This protocol is adapted from established procedures for nucleophilic substitution on chloropyrazines.
Materials:
-
6-Chloropyrazine-2-carbonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 6-Chloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.1 to 1.5 eq.) portion-wise at room temperature. The addition can be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.
Workflow Diagram
Caption: Workflow for SNAr Methoxylation.
Synthetic Strategy II: Palladium-Catalyzed Cyanation of a Methoxypyrazine Precursor
Conceptual Overview & Mechanism
The catalytic cycle, generally accepted for palladium-catalyzed cyanations, involves several key steps.[3] It begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2-chloro-6-methoxypyrazine, forming a Pd(II) intermediate. This is followed by transmetalation with a cyanide source, typically zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), where the cyanide group displaces the halide on the palladium center. The final step is reductive elimination, which forms the C-CN bond of the product and regenerates the active Pd(0) catalyst. The use of zinc cyanide is often preferred due to its lower toxicity and its ability to release cyanide ions slowly, which helps prevent catalyst poisoning.[3]
Experimental Protocol: Cyanation of 2-Chloro-6-methoxypyrazine
This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods.[1][3]
Materials:
-
2-Chloro-6-methoxypyrazine
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, dppf)
-
Solvent (e.g., DMF, Dioxane)
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
Procedure:
-
To a reaction vessel, add 2-Chloro-6-methoxypyrazine (1.0 eq.), zinc cyanide (0.6 eq.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Cyanation.
Comparative Analysis
The choice between these two primary strategies depends heavily on starting material availability, project scale, and the specific capabilities of the laboratory.
| Feature | Strategy I: SNAr Methoxylation | Strategy II: Pd-Catalyzed Cyanation |
| Key Transformation | C-Cl to C-OMe | C-Cl to C-CN |
| Starting Material | 6-Chloropyrazine-2-carbonitrile[4] | 2-Chloro-6-methoxypyrazine |
| Typical Yields | Generally high (>80%) | Good to high (60-90%), can be substrate-dependent |
| Reagents & Cost | Inexpensive (Sodium methoxide, Methanol) | Expensive (Palladium catalysts, phosphine ligands)[3] |
| Scalability | Excellent; simple reagents and setup are amenable to large-scale production. | Good, but cost of catalyst and ligand can be a factor on a large scale. Metal contamination is a concern. |
| Safety Concerns | Standard handling of flammable solvents and caustic bases. | High toxicity of cyanide source (Zn(CN)₂).[3] Requires careful handling and waste disposal. |
| Reaction Conditions | Mild to moderate (Refluxing methanol). | Generally higher temperatures required. Inert atmosphere is necessary. |
| Purification | Often straightforward (recrystallization may be sufficient). | Requires chromatography to remove catalyst residues and byproducts. |
| Atom Economy | Good. | Moderate due to the use of stoichiometric zinc salts and ligands. |
Conclusion and Recommendation
For most applications, Strategy I (SNAr Methoxylation) is the superior route for the synthesis of this compound. Its primary advantages are the low cost of reagents, the simplicity of the experimental procedure, high yields, and excellent scalability. The starting material, 6-Chloropyrazine-2-carbonitrile, is a versatile and accessible intermediate.[4] This method aligns well with the principles of process chemistry, where efficiency and cost are paramount.
Strategy II (Pd-Catalyzed Cyanation) serves as a valuable alternative, particularly in a discovery chemistry setting or when 2-Chloro-6-methoxypyrazine is a more readily available starting material than its cyanated counterpart. While the reaction costs are higher and safety precautions for handling cyanides are more stringent, the broad functional group tolerance of modern cross-coupling methods makes it a powerful tool for analog synthesis.[1] However, for the bulk synthesis of the title compound, the economic and operational advantages of the SNAr approach make it the recommended choice.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Efficacy of 6-Methoxypyrazine-2-carbonitrile and Structurally Related Antiviral Agents
For researchers and drug development professionals at the forefront of antiviral discovery, the pyrazine scaffold represents a cornerstone of significant therapeutic breakthroughs. This guide provides a detailed comparative analysis of the biological efficacy of 6-Methoxypyrazine-2-carbonitrile, a lesser-studied yet promising compound, in relation to its well-characterized structural analogs, most notably the broad-spectrum antiviral agent Favipiravir (T-705). By examining the established mechanisms of action, structure-activity relationships, and essential experimental protocols, this document serves as a technical resource for evaluating and advancing novel pyrazine-based antiviral candidates.
Introduction: The Pyrazine Scaffold in Antiviral Research
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties[1]. A prime example of its therapeutic potential is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp)[2][3][4]. This guide focuses on the comparative biological efficacy of this compound, juxtaposing its potential with established compounds to provide a framework for its investigation.
While direct biological efficacy data for this compound is not extensively available in peer-reviewed literature, its structural similarity to known antiviral pyrazines allows for informed hypotheses regarding its mechanism of action and a clear roadmap for its experimental validation.
Comparative Analysis of this compound and Key Analogs
A comparative analysis hinges on understanding the structure-activity relationships (SAR) within the pyrazine class of compounds. The biological activity of these molecules is significantly influenced by the nature and position of substituents on the pyrazine ring[5].
| Compound | Structure | Key Substituents | Known/Hypothesized Target |
| This compound | ![]() | 6-methoxy, 2-carbonitrile | RNA-dependent RNA polymerase (Hypothesized) |
| Favipiravir (T-705) | ![]() | 6-fluoro, 3-hydroxy, 2-carboxamide | RNA-dependent RNA polymerase[2][3][4] |
| T-1105 | ![]() | 3-hydroxy, 2-carboxamide | RNA-dependent RNA polymerase[6][7] |
| Cyanorona-20 | ![]() | 6-fluoro, 3-hydroxy, 2-carboxamide derivative | SARS-CoV-2 RdRp[6][7] |
Note: Chemical structures are illustrative. Please refer to chemical databases for precise structural information.
Key Structural Considerations:
-
The 2-position substituent: In Favipiravir, the 2-carboxamide group is crucial for its activity. It is believed to mimic a purine nucleoside after intracellular phosphoribosylation[8]. The 2-carbonitrile group in this compound is a key point of differentiation. While nitriles and amides can be metabolically interconverted in some cases, their distinct electronic and steric properties will likely lead to differences in target binding and activation.
-
The 6-position substituent: Favipiravir possesses a fluorine atom at the 6-position, which contributes to its electronic properties. The methoxy group in this compound will alter the lipophilicity and electronic distribution of the pyrazine ring, potentially impacting cell permeability and interaction with the target enzyme.
Mechanism of Action: Insights from Favipiravir
To propose a framework for evaluating this compound, it is essential to understand the well-established mechanism of action of Favipiravir.
Favipiravir is a prodrug that undergoes intracellular phosphoribosylation to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP)[3][4]. This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis[2][8]. The conservation of the catalytic domain of RdRp across many RNA viruses is the basis for Favipiravir's broad-spectrum activity[2][3]. Another proposed mechanism is lethal mutagenesis, where the incorporation of the analogue into the viral RNA leads to an accumulation of mutations that result in a nonviable viral phenotype[9].
Hypothesized Mechanism for this compound:
Based on its structural similarity to Favipiravir, it is plausible that this compound also targets the viral RdRp. However, its activation pathway and inhibitory mechanism may differ due to the carbonitrile and methoxy substitutions.
Caption: Hypothesized intracellular activation and target engagement of this compound.
Experimental Protocols for Comparative Efficacy Assessment
A rigorous evaluation of this compound requires a multi-faceted experimental approach. The following protocols provide a self-validating system to determine its antiviral efficacy and mechanism of action in comparison to a reference compound like Favipiravir.
In Vitro Antiviral Efficacy Assays
The initial assessment of antiviral activity is typically performed using cell-based assays[10][11].
a) Cytopathic Effect (CPE) Reduction Assay:
This assay determines the ability of a compound to protect cells from virus-induced damage[12].
-
Principle: In virus-infected cells, morphological changes and cell death (cytopathic effect) are observed. An effective antiviral agent will prevent or reduce this effect.
-
Methodology:
-
Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate to form a monolayer.
-
Prepare serial dilutions of this compound and the reference compound.
-
Infect the cell monolayers with a known titer of the virus.
-
Immediately after infection, add the compound dilutions to the respective wells.
-
Incubate for a period sufficient to observe CPE in the virus control wells (typically 2-4 days).
-
Assess cell viability using a colorimetric method, such as the Neutral Red uptake assay[12].
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is calculated.
b) Plaque Reduction Assay:
This is a more quantitative method to determine the inhibition of viral replication[12].
-
Principle: This assay measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer.
-
Methodology:
-
Seed host cells in 6-well or 12-well plates.
-
Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubate until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: The EC50 is determined as the concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assays
It is crucial to distinguish between true antiviral activity and non-specific cytotoxicity[13].
a) MTT Assay:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability[14][15].
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Seed cells in 96-well plates.
-
Expose the cells to serial dilutions of the test compound for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.
b) LDH Release Assay:
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells[15][16].
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Methodology:
-
Culture cells with the test compound as in the MTT assay.
-
Collect the cell culture supernatant.
-
Measure LDH activity in the supernatant using a coupled enzymatic reaction that results in a colored product.
-
-
Data Analysis: The CC50 is determined based on the LDH release.
The Selectivity Index (SI) , calculated as CC50/EC50, is a critical parameter to evaluate the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.
Mechanism of Action Studies
a) RNA-dependent RNA Polymerase (RdRp) Inhibition Assay:
This biochemical assay directly measures the inhibitory effect of a compound on the viral polymerase[17][18].
-
Principle: A purified viral RdRp enzyme is used to synthesize RNA from a template. The inhibition of this synthesis by the test compound is quantified.
-
Methodology:
-
Express and purify the recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2).
-
Pre-incubate the RdRp enzyme with the test compound (potentially in its activated triphosphate form).
-
Initiate the reaction by adding an RNA template-primer and ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., fluorescently or radioactively).
-
After incubation, stop the reaction and separate the RNA products by gel electrophoresis.
-
Quantify the amount of newly synthesized RNA.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined.
Caption: Experimental workflow for the comparative evaluation of antiviral compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the biological efficacy of this compound in comparison to established antiviral agents like Favipiravir. The proposed experimental workflow, from initial cell-based efficacy and cytotoxicity screening to specific mechanism of action studies, will enable a thorough characterization of this novel compound.
The key to unlocking the potential of this compound lies in understanding how its unique substitutions—the 2-carbonitrile and 6-methoxy groups—influence its intracellular metabolism, target engagement, and overall antiviral activity. The insights gained from these studies will be invaluable for the rational design and development of the next generation of pyrazine-based antiviral therapeutics.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ug.edu.gh [pure.ug.edu.gh]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
A Researcher's Guide to Validating the Sensory Detection Threshold of Methoxypyrazines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of sensory detection thresholds is paramount. This is particularly true for potent aroma compounds like methoxypyrazines (MPs), which can significantly impact the sensory profile of products ranging from pharmaceuticals to food and beverages, even at trace concentrations.[1][2] This guide provides an in-depth comparison of methodologies for validating the sensory detection threshold of methoxypyrazines, blending established sensory science protocols with advanced instrumental analysis. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to your research.
Methoxypyrazines are a class of naturally occurring nitrogen-containing heterocyclic compounds that contribute characteristic "green" or "vegetative" aromas.[2][3] The most common and extensively studied MPs include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[2] Their extremely low odor thresholds, often in the parts-per-trillion (ng/L) range, make their accurate quantification and sensory validation a significant analytical challenge.[1][4]
Part 1: Sensory-Based Validation Methodologies
Sensory analysis remains the gold standard for determining how a compound is perceived by humans. The choice of methodology is critical for obtaining reliable and reproducible threshold data.
The Foundation: Standardized Threshold Determination Methods
International standards provide a crucial framework for sensory threshold determination, ensuring consistency and comparability across studies. Two of the most widely recognized standards are ASTM E679-19 and ISO 13301:2018.
-
ASTM E679-19: The Forced-Choice Ascending Concentration Series Method. This standard outlines a rapid and efficient method for determining both detection and recognition thresholds.[5][6] The core principle involves presenting assessors with a series of samples of increasing concentration, alongside one or more blanks, and forcing a choice as to which sample contains the stimulus.[5][6] This "forced-choice" design minimizes guessing and assessor bias.
-
ISO 13301:2018: The Three-Alternative Forced-Choice (3-AFC) Procedure. This ISO standard specifically provides guidance for measuring odor, flavor, and taste detection thresholds using a 3-AFC method.[7][8][9] In this setup, each assessor is presented with three samples, two of which are identical (blanks) and one of which is the stimulus, and they must identify the different sample.[7][8][10] This method is particularly robust for determining a difference threshold.[7]
Why these standards? Adherence to these standardized methods is the first step in creating a self-validating system. They provide a clear, statistically grounded framework for experimental design, data collection, and analysis, making the results more trustworthy and defensible.
Experimental Workflow for Sensory Threshold Determination
The following workflow integrates best practices from both ASTM and ISO standards to provide a comprehensive approach.
Caption: Workflow for Sensory Threshold Validation.
Step-by-Step Protocol: 3-AFC Sensory Evaluation
-
Panelist Selection and Training:
-
Sample Preparation:
-
Prepare a stock solution of the purified methoxypyrazine in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions in the desired matrix (e.g., deionized water, saline, or a base product matrix) in ascending concentrations. The concentration steps should be geometric (e.g., doubling or tripling the concentration at each step).
-
For each concentration level, prepare sets of three samples: two blanks (matrix only) and one spiked with the methoxypyrazine.
-
-
Testing Environment:
-
Data Collection and Analysis:
-
For each set, panelists must identify the "odd" sample.
-
Calculate the proportion of correct responses at each concentration level.
-
The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the spiked sample above chance (which is 33.3% in a 3-AFC test).[13] A psychometric function is often fitted to the data to determine this point more accurately.[13]
-
Part 2: Instrumental Analysis as an Alternative and Complement
While sensory analysis provides the definitive answer on human perception, instrumental techniques offer objective, quantitative data that can complement and validate sensory findings. Gas chromatography-mass spectrometry (GC-MS) is the predominant method for methoxypyrazine analysis.[2][14]
The Power of GC-MS and its Variants
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio. It is a highly sensitive and specific method for quantifying methoxypyrazines.[2]
-
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: This is a common sample preparation technique where a coated fiber is exposed to the headspace above a sample to adsorb volatile compounds.[15][16] This pre-concentration step significantly enhances the sensitivity of the analysis, allowing for the detection of methoxypyrazines at the ng/L level.[15]
-
Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS): For complex matrices where co-elution can be a problem, MDGC-MS provides an additional layer of separation, leading to cleaner chromatograms and more accurate quantification.[1]
Why instrumental analysis? Instrumental methods provide an objective measure of the concentration of methoxypyrazines in a sample. This is crucial for confirming the concentrations used in sensory studies and for quality control purposes.
Experimental Workflow for Instrumental Quantification
Caption: Workflow for Instrumental Quantification of Methoxypyrazines.
Part 3: Comparative Analysis and Data Interpretation
The true power of validating sensory detection thresholds comes from the integration of both sensory and instrumental data.
Quantitative Comparison of Detection Thresholds
The following table summarizes reported sensory detection thresholds for common methoxypyrazines in various matrices. It is important to note that the matrix can significantly influence the perception of these compounds.[13]
| Methoxypyrazine | Matrix | Detection Threshold (ng/L) | Reference |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Wine | 2 - 16 | [1] |
| 3-isobutyl-2-methoxypyrazine (IBMP) | White Wine | 1 | [15] |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Red Wine | 10 | [1] |
| 3-isopropyl-2-methoxypyrazine (IPMP) | Wine | <10 | [1] |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | Wine | <10 | [1] |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Concord Juice | 1.11 (orthonasal), 1.02 (retronasal) | [17] |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Niagara Juice | 0.74 (orthonasal), 0.84 (retronasal) | [17] |
Bridging the Gap: Sensory vs. Instrumental
It is not uncommon to find discrepancies between sensory and instrumental results.[1] For instance, instrumental analysis might detect a methoxypyrazine at a concentration above its reported sensory threshold, yet it may not be perceived by a sensory panel. This can be due to several factors:
-
Matrix Effects: Other compounds in the matrix can suppress or enhance the perception of the target analyte.[13]
-
Panelist Variability: There is inherent variability in sensory perception among individuals.[18]
-
Adaptation: Prolonged exposure to an aroma can lead to sensory adaptation, increasing the detection threshold.[18]
A self-validating system, therefore, uses instrumental analysis to confirm the precise concentration of the stimulus presented to the sensory panel. This ensures that the sensory data is directly correlated with a known analytical value, strengthening the validity of the determined threshold.
Conclusion and Best Practices
Validating the sensory detection threshold of methoxypyrazines requires a multi-faceted approach that combines the rigor of standardized sensory methodologies with the precision of instrumental analysis. By understanding the principles behind each technique and carefully controlling experimental variables, researchers can generate reliable and defensible data.
Key Takeaways for a Self-Validating System:
-
Adhere to Standards: Base your sensory protocols on established standards like ASTM E679-19 and ISO 13301:2018.[5][6][7][8][9]
-
Control the Environment: Conduct all sensory testing in a controlled and neutral environment.[10][11][12]
-
Validate Concentrations: Use instrumental analysis (e.g., GC-MS) to accurately determine the concentrations of your sensory stimuli.[2]
-
Thorough Panelist Training: Ensure your sensory panel is well-trained and familiar with the specific sensory attributes of methoxypyrazines.[11]
-
Integrate Data: Analyze sensory and instrumental data in conjunction to gain a comprehensive understanding of the sensory impact of methoxypyrazines.
By following these guidelines, researchers can confidently and accurately validate the sensory detection thresholds of methoxypyrazines, contributing to the development of higher quality and more consistent products.
References
- 1. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]
- 2. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gravitywinehouse.com [gravitywinehouse.com]
- 4. mdpi.com [mdpi.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. e-standart [e-standart.gov.az]
- 9. intertekinform.com [intertekinform.com]
- 10. flavorsum.com [flavorsum.com]
- 11. How to Conduct Sensory Tests: Steps and Best Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. enology.fst.vt.edu [enology.fst.vt.edu]
- 13. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 14. bio-conferences.org [bio-conferences.org]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
A Senior Application Scientist's Guide to Pyrazine Analysis: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the precise analysis of pyrazines is critical. These heterocyclic aromatic compounds are pivotal in defining the flavor and aroma profiles of numerous food products, particularly those undergoing thermal processing.[1] They also represent important structural motifs in many pharmaceutical agents. This guide provides an in-depth, objective comparison of two powerful analytical techniques for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Drawing upon extensive field experience and validated experimental data, this document will equip you with the knowledge to select the optimal methodology for your specific application.
The Nature of the Analyte: Understanding Pyrazines
Pyrazines are volatile or semi-volatile organic compounds that significantly contribute to the desirable "roasty" and "nutty" aromas in foods like coffee, cocoa, and baked goods.[2][3] Their formation is often a result of the Maillard reaction between amino acids and reducing sugars during heating.[4] Given their volatility and complex isomeric forms, the analytical challenge lies in achieving both sensitive detection and unambiguous identification.
At the Crossroads of Analysis: GC-MS and HPLC
The choice between GC-MS and HPLC for pyrazine analysis hinges on the fundamental properties of the analytes and the specific goals of the analysis.[5] GC-MS is inherently suited for volatile and semi-volatile compounds, making it a dominant technique in flavor and fragrance analysis.[6][7] HPLC, conversely, excels in the separation of non-volatile and thermally labile compounds.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[10] Volatile compounds are separated based on their boiling points and polarity in a capillary column and subsequently ionized and detected by a mass spectrometer, which provides a unique mass spectrum or "fingerprint" for each compound.[10]
Strengths of GC-MS for Pyrazine Analysis:
-
High Sensitivity and Selectivity: GC-MS offers exceptional sensitivity, often in the nanogram per gram (ng/g) range, making it ideal for trace-level analysis of potent aroma compounds.[11][12] The mass spectrometer provides a high degree of selectivity, allowing for the confident identification of individual pyrazines even in complex matrices.
-
Excellent for Volatile Pyrazines: As most flavor-active pyrazines are volatile, GC is the natural choice for their separation.[7]
-
Established Methodologies and Libraries: Decades of use have resulted in extensive, well-established methodologies and vast mass spectral libraries (e.g., NIST, Wiley) for compound identification.[10][13]
Limitations of GC-MS:
-
Volatility Requirement: The primary limitation is that analytes must be volatile and thermally stable to be vaporized in the GC inlet without degradation.[6][10]
-
Complex Sample Preparation: Sample preparation can be intricate and time-consuming, often requiring extraction and cleanup steps to remove non-volatile matrix components.[6]
-
Matrix Effects: The sample matrix can interfere with the analysis, potentially affecting accuracy and precision.[6] However, techniques like Stable Isotope Dilution Analysis (SIDA) using deuterated internal standards can effectively mitigate these effects.[1][11]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC separates compounds based on their interactions with a stationary phase (in a column) and a liquid mobile phase.[14] Detection is typically achieved using UV-Vis, fluorescence, or mass spectrometry detectors.[8] While not the traditional choice for volatile compounds, HPLC can be adapted for pyrazine analysis, particularly for less volatile derivatives or when analyzing samples in a liquid state.[15]
Strengths of HPLC for Pyrazine Analysis:
-
Analysis of Non-Volatile Pyrazines: HPLC is suitable for analyzing pyrazine derivatives that are not amenable to GC due to low volatility or thermal instability.[8]
-
Direct Analysis of Liquid Samples: For liquid samples like beverages, HPLC can sometimes offer a more direct analysis with simpler sample preparation compared to GC-MS.[16]
-
Non-Destructive: HPLC is a non-destructive technique, allowing for the recovery of the sample if needed.[14]
Limitations of HPLC:
-
Lower Sensitivity for Volatiles: Generally, HPLC is less sensitive than GC-MS for the analysis of volatile compounds.[17]
-
Detector Limitations: Common HPLC detectors like UV-Vis require the analyte to possess a chromophore, which pyrazines do.[14] However, for complex mixtures, a more selective detector like a mass spectrometer (LC-MS) is often necessary for confident identification.
-
Solvent Consumption: HPLC requires significant volumes of high-purity solvents, which can be costly and generate considerable chemical waste.[14][18]
Head-to-Head Comparison: GC-MS vs. HPLC for Pyrazine Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | Essential; suitable for volatile and semi-volatile pyrazines.[6] | Not required; suitable for non-volatile or thermally labile pyrazine derivatives.[8] |
| Sensitivity | Very high, often in the ng/g to µg/g range.[11] | Generally lower for volatile compounds compared to GC-MS.[17] |
| Selectivity | High, especially with mass spectrometric detection.[12] | Dependent on the detector; mass spectrometry (LC-MS) provides high selectivity.[8] |
| Sample Preparation | Often complex, involving extraction techniques like HS-SPME.[6][19] | Can be simpler for liquid samples, often requiring only filtration.[16][20] |
| Instrumentation Cost | Can be high, especially for high-resolution systems.[6] | Can also be high, particularly for LC-MS systems.[18] |
| Throughput | Can be lower due to longer run times and complex sample preparation. | Can be higher for simple liquid samples with optimized methods. |
| Typical Applications | Flavor and aroma profiling of food, environmental analysis.[7][18] | Analysis of pharmaceuticals, quality control of beverages.[8][21] |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the analysis of pyrazines using GC-MS and HPLC. It is crucial to note that method optimization is essential for each specific matrix and target analyte.
GC-MS Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is particularly effective for extracting volatile pyrazines from solid or liquid food matrices.
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[11]
-
Add a known amount of a suitable deuterated internal standard solution (e.g., 2,6-Dimethylpyrazine-d6) to enable accurate quantification via Stable Isotope Dilution Analysis.[11]
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60-80°C) to facilitate the release of volatile compounds into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the pyrazines.[4]
3. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, DB-WAX).[13]
-
Utilize a temperature program to elute the pyrazines based on their boiling points.
-
Detect the compounds using a mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Workflow for GC-MS Pyrazine Analysis
Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.
HPLC-UV Analysis of Pyrazines
This protocol is suitable for the analysis of pyrazines in liquid samples where the concentration is relatively high.
1. Sample Preparation:
-
For liquid samples such as soy sauce or certain beverages, filter the sample through a 0.22 µm filter to remove particulate matter.[16]
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the detector.
2. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the pyrazines on a reverse-phase C18 column.[22]
-
Use an isocratic or gradient mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer such as formic acid.[15][21]
-
Detect the eluting pyrazines using a UV detector set at a wavelength where pyrazines exhibit strong absorbance (e.g., around 270 nm).[21]
-
Quantify the pyrazines by comparing their peak areas to those of a calibration curve prepared from certified reference standards.
Workflow for HPLC Pyrazine Analysis
Caption: Workflow for pyrazine analysis using HPLC-UV.
Conclusion: Making an Informed Decision
The choice between GC-MS and HPLC for pyrazine analysis is fundamentally driven by the nature of the sample and the analytical objectives.
-
For the analysis of volatile and semi-volatile pyrazines, especially at trace levels in complex matrices, GC-MS is undoubtedly the superior technique. Its high sensitivity, selectivity, and the availability of robust methods like HS-SPME make it the gold standard for flavor and aroma research. The use of deuterated internal standards in a Stable Isotope Dilution Analysis method provides the most accurate and reliable quantification.[11]
-
HPLC finds its niche in the analysis of non-volatile pyrazine derivatives or when a simpler, more direct analysis of liquid samples is required. While generally less sensitive for volatile compounds, its versatility and non-destructive nature can be advantageous in specific applications, such as quality control in the beverage industry or for certain pharmaceutical analyses.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as presented in this guide, will empower researchers, scientists, and drug development professionals to make an informed decision that ensures the scientific integrity and success of their analytical endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chocolate Aroma: Factors, importance, and analysis — Science Of Chocolate [scienceofchocolate.com]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodsafety.institute [foodsafety.institute]
- 6. labioscientific.com [labioscientific.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 9. elgalabwater.com [elgalabwater.com]
- 10. oudacademia.com [oudacademia.com]
- 11. benchchem.com [benchchem.com]
- 12. nals.unbc.ca [nals.unbc.ca]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]
- 17. amptechfl.com [amptechfl.com]
- 18. researchgate.net [researchgate.net]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 22. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxypyrazine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 6-Methoxypyrazine-2-carbonitrile, synthesizing technical data with established safety protocols to ensure the protection of personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is an aromatic heterocyclic nitrile, and its hazard profile is derived from its structural components: the pyrazine ring, the methoxy group, and the nitrile functional group.
| Hazard Classification | Description | Supporting Data |
| Acute Toxicity | While specific toxicity data for this compound is not extensively published, related pyrazine and nitrile compounds can be harmful if swallowed, inhaled, or in contact with skin.[1] | Molecular Weight: 135.12 g/mol .[2] The presence of the nitrile group (-CN) warrants caution, as some nitriles can release cyanide under certain conditions. |
| Skin and Eye Irritation | May cause skin and serious eye irritation.[3] | Similar pyrazine compounds are known irritants.[4] |
| Environmental Hazards | The impact of this specific compound on the environment has not been fully elucidated. However, good laboratory practice dictates that it should not be released into the environment. | Pyrazine derivatives are found in nature and can be biodegradable, but the nitrile group may confer some resistance to degradation or introduce toxicity.[5] |
| Physical Hazards | Flash Point: 92.151 °C.[2] Combustible liquid. | Boiling Point: 228.76 °C at 760 mmHg.[2] |
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is non-negotiable when handling this compound. All operations involving this compound, including disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened.
-
Respiratory Protection: If working outside of a fume hood, or if there is a risk of aerosolization, a respirator with an appropriate organic vapor cartridge should be used.
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that must align with institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[6][7][8]
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
-
Identify the Waste: Clearly identify the waste as this compound.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting the waste. The container must be in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound," the CAS number (136309-07-4), and the appropriate hazard pictograms.
Step 3: Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Safety Precautions: Keep the container away from heat, sparks, open flames, and other ignition sources.
Step 4: Professional Disposal
-
Licensed Contractor: The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. Contact your institution's EHS department to arrange for pickup.
-
Regulatory Compliance: Never dispose of this chemical down the drain or in the regular trash. All disposal must be conducted at an approved waste disposal plant in accordance with local, state, and federal regulations.
In-Laboratory Chemical Neutralization: A Feasible but Advanced Option
For laboratories equipped to do so, chemical neutralization can be a valuable step to render the waste less hazardous before final disposal. The nitrile functional group in this compound is susceptible to hydrolysis under acidic or basic conditions, which can convert the more hazardous nitrile to a less reactive carboxylic acid or amide.[3][6][7][8]
Causality of Experimental Choice: The principle behind this neutralization is the conversion of the cyano group (-C≡N) to a carboxyl group (-COOH) or an amide group (-CONH2). This transformation reduces the potential for the release of cyanide and generally results in a less toxic compound.
Proposed Protocol: Base-Catalyzed Hydrolysis
This protocol is a generalized procedure and must be adapted and validated by qualified personnel in a controlled laboratory setting.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Setup: In a chemical fume hood, place the waste this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Slowly and with stirring, add an excess of 2M sodium hydroxide solution to the flask.
-
Heating: Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Cooling and Neutralization: Once the reaction is complete (the starting material is no longer detectable), allow the mixture to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal of Neutralized Waste: The resulting aqueous solution, containing 6-methoxypyrazine-2-carboxylic acid sodium salt and other byproducts, should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor. While the primary hazardous functional group has been transformed, the pyrazine ring and its degradation products still require proper disposal.
Self-Validating System:
-
Verification of Reaction Completion: Before finalizing the disposal, it is crucial to verify the complete conversion of the nitrile. This can be achieved through analytical techniques such as Infrared (IR) spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹) or High-Performance Liquid Chromatography (HPLC).
-
Safety Monitoring: Throughout the procedure, monitor for any signs of an uncontrolled reaction, such as excessive gas evolution or a rapid temperature increase.
Caption: Proposed hydrolysis pathway for neutralization.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's EHS department in accordance with established protocols.
By adhering to these comprehensive guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

